Paquinimod
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
属性
IUPAC Name |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKSYHCCYVYKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179537 | |
| Record name | Paquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-01-1 | |
| Record name | Paquinimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248282-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Paquinimod
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulator belonging to the quinoline-3-carboxamide class of compounds.[1][2][3] Its primary mechanism of action involves binding to the S100A9 protein, a key Damage-Associated Molecular Pattern (DAMP) molecule.[3][4][5] This interaction allosterically inhibits the binding of S100A9 to its cognate pro-inflammatory receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][4][6][7] By preventing S100A9-mediated receptor activation, this compound effectively suppresses downstream inflammatory signaling cascades, including the MyD88-dependent pathway that leads to NF-κB activation.[8][9] This targeted immunomodulation results in a reduction of myeloid cell infiltration into inflamed tissues, attenuation of pro-fibrotic processes, and amelioration of disease pathology in a variety of preclinical models of autoimmune and inflammatory disorders, including systemic sclerosis, lupus, and osteoarthritis.[1][10][11][12]
Core Molecular Interaction
This compound is a quinoline-3-carboxamide derivative that has been investigated for its therapeutic potential in several autoimmune and inflammatory diseases.[12][13][14] The cornerstone of its mechanism is the direct binding to the S100A9 protein. S100A9 is a calcium-binding protein primarily expressed by myeloid cells, such as neutrophils and monocytes, and is secreted during inflammation, acting as a DAMP to amplify the immune response.[15] this compound's binding to S100A9 prevents the protein from interacting with and activating TLR4 and RAGE, thus neutralizing its pro-inflammatory function.[1][2][4][6]
Downstream Signaling Pathway Inhibition
The interaction between S100A9 and TLR4 is a critical step in amplifying inflammatory responses. TLR4 activation initiates a well-defined intracellular signaling cascade, typically involving the adaptor protein MyD88 and the Interleukin-1 receptor-associated kinase 4 (IRAK4).[16][17] This leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][16] this compound, by blocking the initial S100A9-TLR4 binding event, effectively prevents the initiation of this entire downstream cascade, leading to a potent anti-inflammatory effect.[8][18]
Cellular and Physiological Effects
The molecular inhibition driven by this compound translates into significant effects at the cellular and tissue levels, primarily impacting myeloid cell behavior and fibrotic processes.
Modulation of Myeloid Cell Recruitment
A key consequence of this compound treatment is the reduced accumulation of myeloid cells at sites of inflammation.[11] In preclinical models of sterile peritonitis, oral administration of this compound significantly decreased the influx of Ly6Chi inflammatory monocytes and eosinophils into the peritoneum.[14] This effect is thought to be a direct result of inhibiting S100A9-mediated chemotactic signals.[7][19] Furthermore, in models of type 1 diabetes and systemic sclerosis, this compound has been shown to selectively reduce populations of splenic macrophages and inflammatory monocytes.[1][5][20]
Anti-Fibrotic Activity
This compound demonstrates significant anti-fibrotic properties across multiple disease models.[1][4][11] In a mouse model of systemic sclerosis (Tsk-1), treatment with this compound led to reduced skin thickness, decreased hydroxyproline content, and a lower number of α-SMA-positive myofibroblasts, which are key cells driving fibrosis.[5][21] This anti-fibrotic effect was associated with a polarization of macrophages in the skin from a pro-fibrotic M2 phenotype towards an M1 phenotype.[5] Clinical data from a study in systemic sclerosis patients showed a reduction in the number of myofibroblasts in skin biopsies after 8 weeks of treatment.[13][22]
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize key findings.
Table 1: Effects of this compound in Preclinical Disease Models
| Model | Key Parameter | Result | Citation(s) |
| Osteoarthritis (CIOA) | Synovial Thickening | 57% reduction | [6][10] |
| Osteophyte Size (femur) | 66% reduction | [6][10] | |
| Cartilage Damage (femur) | 75% reduction | [6][10] | |
| Systemic Sclerosis (Tsk-1) | Skin Thickness | Significant reduction | [5][21] |
| Myofibroblast Count | Significant reduction | [5][21] | |
| Hydroxyproline Content | Significant reduction | [5][21] | |
| Liver Fibrosis (N-IF mouse) | Liver Collagen (Hydroxyproline) | Significant reduction, reversing established fibrosis | [23][24] |
| Hepatic Ly6Chi Monocytes | Significant reduction | [23][24] |
Table 2: Effects of this compound in Ex Vivo and Clinical Studies
| Study Type | Key Parameter | Result | Citation(s) |
| Ex Vivo Human OA Synovium | S100A9-induced IL-6 | 35% reduction | [6] |
| S100A9-induced IL-8 | 38% reduction | [6] | |
| S100A9-induced MMP-1 | 39% reduction | [6] | |
| S100A9-induced MMP-3 | 64% reduction | [6][25] | |
| Phase 2 Systemic Sclerosis | Myofibroblasts (skin biopsy) | 10% median reduction | [22] |
| Serum CCL2 | Reduced in 7 of 9 patients | [22] |
Key Experimental Protocols
Collagenase-Induced Osteoarthritis (CIOA) Mouse Model
-
Induction: Osteoarthritis is induced in C57Bl6 mice via two intra-articular injections of 1U collagenase into the knee joint.[6]
-
Treatment: this compound (e.g., 3.75 mg/kg) is administered prophylactically in the drinking water, starting 4 days before the first collagenase injection.[6]
-
Analysis: After a set period (e.g., several weeks), knee joints are harvested for histological analysis. Synovial thickening, osteophyte size (measured with imaging software), and cartilage damage (scored using a modified Pritzker OARSI score) are assessed.[6]
Ex Vivo Human Osteoarthritis Synovium Stimulation
-
Tissue Source: Human synovial tissue is obtained anonymously from osteoarthritis patients undergoing joint replacement surgery (arthroplasty).[6][25]
-
Protocol: Synovial explants are cultured for 24 hours in the presence of human S100A9 (e.g., 1 µg/mL) with or without this compound (e.g., 350 µM).[25]
-
Analysis: The culture supernatant is collected, and the levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and matrix metalloproteinases (MMPs) are measured using methods like Luminex assays.[6][25]
Tight Skin 1 (Tsk-1) Mouse Model of Systemic Sclerosis
-
Model: Female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice, which spontaneously develop skin fibrosis, are used starting at 7 weeks of age.[5][21]
-
Treatment: this compound (e.g., 5 or 25 mg/kg/day) is administered in the drinking water for a period of 8 weeks.[5]
-
Analysis: Skin fibrosis is evaluated by measuring skin thickness (hypodermis) via histology. Myofibroblast counts are determined by immunohistochemistry for α-SMA. Total collagen deposition is quantified using a hydroxyproline assay on skin biopsies. Gene expression of pro-fibrotic markers is analyzed by RT-PCR.[5][21]
Conclusion
This compound represents a targeted therapeutic approach that intervenes at a key nodal point of innate immune activation. Its core mechanism of action is the specific binding to S100A9, which prevents the activation of TLR4 and RAGE, thereby inhibiting downstream pro-inflammatory and pro-fibrotic signaling. This mechanism leads to a reduction in myeloid cell accumulation and attenuates the pathological processes of fibrosis. The quantitative data from a range of preclinical models and clinical biomarker studies provide strong evidence for its potential as a therapeutic agent for diseases driven by S100A9-mediated pathology, particularly in the realms of systemic sclerosis and other fibro-inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRI0496 An Open-Label Study to Evaluate Biomarkers and Safety in Systemic Sclerosis (SSC) Patients Treated with this compound (ABR-215757) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 7. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 8. S100a8 inhibitor this compound attenuates coal dust-induced pulmonary fibrosis via blocking neutrophils-S100a8-Tlr4-macrophages signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sclerodermanews.com [sclerodermanews.com]
- 14. The quinoline-3-carboxamide this compound (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 18. This compound attenuates retinal injuries by suppressing the S100A9/TLR4 signaling in an experimental model of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound prevents development of diabetes in the non-obese diabetic (NOD) mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]
- 25. ard.bmj.com [ard.bmj.com]
Paquinimod's Target Engagement: An In-Depth Technical Guide to its Binding Affinity
For Immediate Release
LUND, Sweden – In the landscape of immunomodulatory drug development, a precise understanding of a compound's interaction with its molecular target is paramount. This technical guide provides a comprehensive overview of the binding affinity of Paquinimod, a quinoline-3-carboxamide derivative, for its primary biological targets. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key quantitative data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathways and experimental workflows.
Core Executive Summary
This compound is an orally available immunomodulatory compound that has been investigated in the context of various autoimmune and inflammatory diseases. Its mechanism of action is centered on its direct interaction with members of the S100 protein family, particularly S100A9 and S100A12. By binding to these proteins, this compound allosterically inhibits their interaction with key pro-inflammatory receptors, namely the Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This interference with the S100-TLR4/RAGE signaling axis underpins the therapeutic potential of this compound. This guide delves into the specifics of this molecular engagement, presenting the binding affinity data in a clear, comparative format, and providing the necessary technical details for the replication and validation of these findings.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for its targets has been quantified using various experimental approaches. The following tables summarize the key inhibition constants (IC50) and binding affinity estimates.
| Target Interaction | This compound (ABR-215757) Concentration | Result | Method | Source |
| Human S100A9 binding to immobilized human RAGE | 7.81–1,000 μM | IC50 = 26 μM | Surface Plasmon Resonance (SPR) | (Björketorp et al., 2011) |
| Human S100A9 binding to immobilized human TLR4/MD2 | 7.81–1,000 μM | IC50 = 23 μM | Surface Plasmon Resonance (SPR) | (Björketorp et al., 2011) |
| Human S100A9 displacement from immobilized ABR-224649 | 7.81–1,000 μM | IC50 = 37 μM | Surface Plasmon Resonance (SPR) | (Björketorp et al., 2011) |
| S100A9-induced NF-κB activation | 0, 100, 500 nM, and 1 μM | IC50 ≈ 878 nM | Luciferase Reporter Assay | [1] |
| This compound binding to S100A8 | Not Specified | Binding Affinity = -6.2 Kcal/mol | Molecular Docking | [2] |
Note: ABR-215757 is the research designation for this compound. ABR-224649 is an amino-linker analog of this compound used for immobilization in SPR experiments.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation of binding affinity data. The following sections outline the methodologies employed in the key cited experiments.
Surface Plasmon Resonance (SPR) for IC50 Determination
This protocol is based on the methodology described by Björketorp et al. in their 2011 PLOS Biology publication.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding between S100A9 and its receptors, RAGE and TLR4/MD2.
Materials and Reagents:
-
Biacore T100 instrument (or equivalent SPR system)
-
CM5 sensor chips
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human S100A9 protein
-
Recombinant human RAGE and TLR4/MD2 proteins
-
This compound (ABR-215757)
-
HBS-P+ buffer (or similar running buffer)
Procedure:
-
Sensor Chip Preparation:
-
Immobilize recombinant human RAGE or TLR4/MD2 onto a CM5 sensor chip using standard amine coupling chemistry. The final immobilization level should be sufficient to generate a robust binding signal for S100A9. A reference flow cell should be prepared by performing the amine coupling procedure without the addition of the protein.
-
-
Analyte and Competitor Preparation:
-
Prepare a stock solution of human S100A9 at a concentration of 100 nM in the running buffer.
-
Prepare a serial dilution of this compound in the running buffer, with concentrations ranging from 7.81 µM to 1000 µM.
-
-
Binding and Competition Assay:
-
Equilibrate the sensor chip with running buffer.
-
Inject the 100 nM S100A9 solution over the sensor surface to establish a baseline binding response.
-
For the competition assay, co-inject the 100 nM S100A9 solution with each concentration of this compound.
-
Monitor the binding response in real-time. The decrease in the binding signal in the presence of this compound indicates inhibition.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for non-specific binding.
-
Determine the percentage of inhibition for each this compound concentration relative to the binding of S100A9 alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a one-site competition model to calculate the IC50 value.
-
Luciferase Reporter Assay for Functional Inhibition
This protocol is based on the methodology described by Kim et al. in their 2021 publication.[1]
Objective: To determine the functional inhibitory effect of this compound on S100A9-induced NF-κB activation.
Materials and Reagents:
-
HEK293 cells stably expressing human TLR4, MD2, and CD14 (293-hTLR4-MD2-CD14)
-
NF-κB luciferase reporter plasmid
-
Recombinant human S100A9 protein
-
This compound
-
Cell culture reagents
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Culture the 293-hTLR4-MD2-CD14 cells in appropriate media.
-
Transfect the cells with the NF-κB luciferase reporter plasmid and allow for expression.
-
-
Cell Treatment:
-
Seed the transfected cells into a multi-well plate.
-
Treat the cells with 10 µg/mL of S100A9 protein in the presence of various concentrations of this compound (0, 100 nM, 500 nM, and 1 µM).
-
Incubate the cells for 8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration).
-
Calculate the percentage of inhibition of S100A9-induced NF-κB activation for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to estimate the IC50 value.
-
Conclusion
This technical guide provides a consolidated resource for understanding the binding affinity of this compound. The quantitative data clearly demonstrates a micromolar range of inhibition for the interaction between S100A9 and its key receptors, RAGE and TLR4. The detailed experimental protocols offer a foundation for further investigation and validation of these findings. The visualization of the signaling pathway and experimental workflow serves to contextualize this data, providing a clear illustration of this compound's mechanism of action at a molecular level. This comprehensive overview is intended to support the ongoing research and development efforts within the scientific community focused on S100 protein-targeted therapeutics.
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational inhibition of S100A8 (calgranulin A) as a potential non-invasive biomarker for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Paquinimod for Systemic Lupus Erythematosus Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Paquinimod, a quinoline-3-carboxamide derivative investigated for the treatment of systemic lupus erythematosus (SLE). It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides relevant experimental protocols and pathway diagrams to support further research and development efforts.
Core Mechanism of Action
This compound is an immunomodulatory compound that primarily targets the S100A9 protein.[1] S100A9, typically found in a heterodimer with S100A8 (forming calprotectin), is a damage-associated molecular pattern (DAMP) molecule that is upregulated in inflammatory conditions like SLE. Extracellular S100A9 acts as a ligand for Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), triggering pro-inflammatory signaling cascades.[1][2] this compound exerts its effects by binding to S100A9 and inhibiting its interaction with TLR4, thereby dampening downstream inflammatory responses.[2][3]
Signaling Pathway of this compound's Action
The binding of S100A9 to TLR4 and RAGE on myeloid cells initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle in SLE. This compound, by blocking the initial S100A9-receptor interaction, effectively curtails this entire downstream signaling pathway.
Preclinical Research in a Murine Lupus Model
The efficacy of this compound has been extensively studied in the MRL-lpr/lpr mouse model, which spontaneously develops a severe autoimmune disease that closely mimics human SLE.
Key Preclinical Study: Bengtsson et al., Arthritis & Rheumatism (2012)[4]
This pivotal study demonstrated that oral administration of this compound significantly inhibited disease progression in MRL-lpr/lpr mice.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (0.5 mg/kg/day) | Prednisolone (0.25 mg/kg/day) | Mycophenolate Mofetil (100 mg/kg/day) |
| Proteinuria Score (0-4) | 3.5 ± 0.5 | 1.2 ± 0.8 | 1.0 ± 0.7 | 1.1 ± 0.9 |
| Spleen Weight (g) | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.2 |
| Anti-dsDNA Titer (U/ml) | 15,000 ± 5,000 | 4,000 ± 2,000 | 3,500 ± 1,500 | 5,000 ± 2,500 |
| Glomerulonephritis Score (0-4) | 3.2 ± 0.6 | 1.5 ± 0.7 | 1.3 ± 0.5 | 1.6 ± 0.8 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SD. |
Experimental Workflow for Preclinical Efficacy Study
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Paquinimod and the TLR4 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paquinimod (ABR-215757) is an orally available immunomodulatory small molecule belonging to the quinoline-3-carboxamide class of compounds. It has demonstrated therapeutic potential in a range of autoimmune and inflammatory diseases. The primary mechanism of action of this compound involves the direct binding to the S100A9 protein, a key alarmin and a member of the damage-associated molecular pattern (DAMP) family. This interaction allosterically inhibits the binding of S100A9 to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby attenuating downstream inflammatory signaling cascades. This technical guide provides a comprehensive overview of this compound, its interaction with the S100A9/TLR4 signaling axis, a compilation of relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and the S100A9/TLR4 Axis
The innate immune system plays a crucial role in the initial host defense against pathogens and in response to tissue injury. Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs), and endogenous molecules released from damaged cells, termed damage-associated molecular patterns (DAMPs). TLR4, in particular, is a key receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
S100A9 is a calcium- and zinc-binding protein predominantly expressed by myeloid cells, such as neutrophils and monocytes.[1] Upon cellular stress or damage, S100A9 is released into the extracellular space where it acts as a DAMP, propagating and amplifying the inflammatory response. Extracellular S100A9 exerts its pro-inflammatory effects by engaging with cell surface receptors, most notably TLR4 and RAGE.[2][3][4] The binding of S100A9 to TLR4 initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][5]
This compound has been developed to specifically target this S100A9-mediated inflammatory pathway. By binding to S100A9, this compound prevents its interaction with TLR4, thereby inhibiting the downstream signaling events that contribute to the pathogenesis of various inflammatory and autoimmune disorders.[2][5][6]
Quantitative Data
Binding Affinity and Potency
A critical aspect of understanding the therapeutic potential of this compound is to quantify its interaction with its target and its functional inhibitory capacity.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) for S100A9 | Not publicly available | Surface Plasmon Resonance (SPR) has been used to confirm binding, but the specific Kd value has not been reported in the literature. | - |
| IC50 for S100A9-induced NF-κB activation | ~878 nM | NF-κB luciferase reporter assay in 293-hTLR4-MD2-CD14 cells. | [2] |
Table 1: Binding Affinity and In Vitro Potency of this compound.
In Vivo Efficacy in Preclinical Models
This compound has demonstrated efficacy in a variety of animal models of inflammatory and autoimmune diseases. The following table summarizes some of the key quantitative findings.
| Disease Model | Species | This compound Dose | Key Finding(s) | Reference |
| Neutrophilic Asthma (OVA/CFA-induced) | Mouse | 10 and 25 mg/kg/day | Significant decrease in neutrophils, macrophages, and eosinophils in bronchoalveolar lavage fluid. | [2] |
| Systemic Sclerosis (Tight skin 1 mouse) | Mouse | 5 and 25 mg/kg/day | Reduction in skin thickness, number of myofibroblasts, and total hydroxyproline content. | [6] |
| Osteoarthritis (Collagenase-induced) | Mouse | 3.75 mg/kg/day | 57% reduction in synovial thickening; 66% reduction in osteophyte size at the medial femur. | [5] |
| Colon Carcinoma (CT26 tumor model) | Mouse | Not specified | 5-fold decrease in Ly6Chigh monocytic cells in the tumor microenvironment. | [7] |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.
Clinical Trial Data (NCT01487551)
An open-label Phase 2a study evaluated the safety and biomarker effects of this compound in patients with systemic sclerosis (SSc).
| Parameter | This compound Dose | Duration | Key Finding(s) | Reference |
| Myofibroblast Count in Skin Biopsies | 3 mg/day | 8 weeks | Median reduction of 10% in the number of myofibroblasts. | - |
| Serum CCL2 Levels | 3 mg/day | 8 weeks | Reduction in 7 out of 9 patients. | - |
Table 3: Key Biomarker Changes in a Phase 2a Clinical Trial of this compound in Systemic Sclerosis Patients.
Signaling Pathways and Mechanisms of Action
The interaction of this compound with the S100A9/TLR4 signaling pathway can be visualized as follows:
Experimental Protocols
Surface Plasmon Resonance (SPR) for this compound-S100A9 Binding Analysis
This protocol provides a general framework for assessing the binding kinetics of this compound to S100A9 using SPR.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound binding to S100A9.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human S100A9 protein (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject a solution of recombinant S100A9 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 10 µM).
-
Inject each concentration of this compound over the S100A9-immobilized surface and a reference flow cell for a defined association time.
-
Allow for dissociation by flowing running buffer over the sensor surface.
-
-
Regeneration:
-
Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
In Vitro TLR4 Signaling Inhibition Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on S100A9-induced TLR4 signaling.
Objective: To determine the IC50 value of this compound for the inhibition of S100A9-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing human TLR4, MD-2, and CD14 (HEK-Blue™ hTLR4 cells or similar)
-
NF-κB reporter construct (e.g., SEAP or luciferase)
-
Recombinant human S100A9
-
This compound
-
Cell culture medium and supplements
-
Detection reagent for the reporter (e.g., QUANTI-Blue™ or luciferase assay substrate)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the HEK-Blue™ hTLR4 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of recombinant S100A9.
-
Include appropriate controls: unstimulated cells, cells stimulated with S100A9 only, and cells treated with vehicle control.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Measure the activity of the NF-κB reporter (SEAP or luciferase) in the cell culture supernatant or cell lysate according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the S100A9-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Measurement of Cytokine Secretion
This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants or biological fluids following treatment with this compound.
Objective: To quantify the effect of this compound on the secretion of cytokines such as IL-6, IL-8, and TNF-α.
Materials:
-
ELISA kits for the specific cytokines of interest
-
Cell culture supernatants or biological fluid samples (e.g., plasma, bronchoalveolar lavage fluid)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect cell culture supernatants or biological fluids from in vitro or in vivo experiments where cells or animals have been treated with this compound and stimulated with a TLR4 agonist (e.g., S100A9 or LPS).
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Compare the cytokine concentrations between different treatment groups to assess the effect of this compound.
-
Conclusion
This compound represents a targeted therapeutic approach for a variety of inflammatory and autoimmune diseases by specifically inhibiting the pro-inflammatory functions of the S100A9 alarmin. Its mechanism of action, centered on the disruption of the S100A9-TLR4 interaction, has been substantiated by a growing body of preclinical and clinical data. While further clinical development is warranted, the quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and understand the therapeutic potential of this compound and the broader implications of targeting the S100A9/TLR4 signaling pathway. The lack of a publicly available binding affinity (Kd) for the this compound-S100A9 interaction remains a key data gap that, if filled, would further refine our understanding of this promising immunomodulatory agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational inhibition of S100A8 (calgranulin A) as a potential non-invasive biomarker for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
Paquinimod for Idiopathic Pulmonary Fibrosis: A Technical Guide for Researchers
An In-depth Examination of the S100A9 Inhibitor Paquinimod as a Potential Therapeutic Agent for Idiopathic Pulmonary Fibrosis (IPF)
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis and limited therapeutic options. Recent research has highlighted the role of chronic inflammation and aberrant immune responses in the pathogenesis of IPF. One key inflammatory mediator, the damage-associated molecular pattern (DAMP) protein S100A9, has been identified as a potential therapeutic target. This compound, an orally active quinoline-3-carboxamide derivative, functions as a potent S100A9 inhibitor. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in IPF, detailing its mechanism of action, summarizing key quantitative data from animal models, outlining experimental protocols, and discussing the available clinical data.
Introduction: The Role of S100A9 in IPF Pathogenesis
S100A9 is a calcium-binding protein predominantly expressed by neutrophils and monocytes.[1] In inflammatory conditions, S100A9 acts as an alarmin, signaling through receptors like Toll-like receptor 4 (TLR4) to perpetuate pro-inflammatory and pro-fibrotic cascades.[1] Studies have shown that elevated levels of S100A9 in the serum and bronchoalveolar lavage fluid (BALF) of IPF patients are independent risk factors for a poor prognosis.[2] This correlation suggests that targeting S100A9 activity could be a viable therapeutic strategy for IPF.[2]
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects by directly binding to the S100A9 protein. This binding prevents the interaction of S100A9 with its primary receptor, TLR4.[3] The subsequent inhibition of the S100A9/TLR4 signaling pathway disrupts downstream pro-inflammatory and pro-fibrotic signaling, including the NF-κB pathway.[3] Preclinical studies have demonstrated that this mechanism leads to a reduction in inflammatory cell infiltration, suppression of endothelial-mesenchymal transition (EndMT), and ultimately, the amelioration of lung fibrosis.[2]
Signaling Pathway
Preclinical Efficacy in Animal Models of Pulmonary Fibrosis
The primary evidence for this compound's efficacy in IPF comes from studies utilizing the bleomycin-induced pulmonary fibrosis mouse model, a well-established tool for investigating potential antifibrotic agents.[2][4]
Data Presentation
Table 1: Effect of this compound on Lung Fibrosis in Bleomycin-Treated Mice
| Parameter | Control (Saline) | Bleomycin + Vehicle | Bleomycin + this compound |
| Hydroxyproline Content (µ g/lung ) | Baseline | Significantly Increased | Significantly Reduced vs. Vehicle |
| BALF Lymphocytes (cells x10⁴) | Baseline | Increased | Significantly Reduced vs. Vehicle |
| BALF Neutrophils (cells x10⁴) | Baseline | Increased | Significantly Reduced vs. Vehicle |
| Fibrotic Pathological Changes | Normal Lung Architecture | Extensive Fibrosis | Ameliorated Fibrotic Changes |
| Endothelial-Mesenchymal Transition | Not Present | Induced | Suppressed |
Data synthesized from graphical representations in Miura et al., 2024.[2] Precise numerical values were not provided in the source text.
Table 2: this compound Dosages in Preclinical Fibrosis Models
| Animal Model | Indication | This compound Dosage (mg/kg/day) | Route of Administration | Reference |
| C57BL/6 Mice | Pulmonary Fibrosis (Bleomycin) | 10 | Intraperitoneal | Miura et al., 2024[2] |
| Tsk-1 Mice | Systemic Sclerosis (Skin Fibrosis) | 5 or 25 | Drinking Water | Stenstrom et al., 2016[5] |
| C57BL/6 Mice | Neutrophilic Asthma | 0.1, 1, 10, or 25 | Drinking Water | Lee et al., 2021[3] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes a common method for inducing pulmonary fibrosis in C57BL/6 mice to test the efficacy of therapeutic compounds like this compound.[4][6][7][8]
Procedure:
-
Anesthesia: Anesthetize 8-week-old C57BL/6 mice via intraperitoneal injection of a ketamine/xylazine mixture.[6]
-
Tracheal Exposure: Make a midline cervical incision and carefully dissect to expose the trachea.[8]
-
Instillation: Using a fine-gauge needle, intratracheally instill a single dose of bleomycin sulfate (typically 0.8-2 U/kg) dissolved in sterile saline. Control animals receive saline only.[6][9]
-
Treatment: Administer this compound (e.g., 10 mg/kg) or a vehicle control intraperitoneally, starting from the day of bleomycin instillation and continuing daily for the duration of the experiment (typically 14 or 28 days).[2]
-
Endpoint Analysis: At the designated endpoint, sacrifice the mice.
Hydroxyproline Assay for Collagen Quantification
This assay measures the hydroxyproline content in lung tissue, which serves as a direct indicator of collagen deposition and fibrosis severity.[11]
Procedure:
-
Tissue Preparation: Harvest and weigh a portion of the lung tissue (e.g., the right lung).
-
Homogenization: Homogenize the tissue in sterile water.[10]
-
Hydrolysis: Add concentrated hydrochloric acid (HCl) to the homogenate in a pressure-tight vial and heat at 120°C for 3-24 hours to hydrolyze the tissue and release amino acids.[10]
-
Oxidation: Transfer the hydrolyzed sample to a 96-well plate. Add an oxidation buffer (e.g., containing Chloramine T) and incubate at room temperature to convert hydroxyproline to a pyrrole intermediate.
-
Color Development: Add a developer solution (e.g., DMAB reagent) and incubate at a higher temperature (e.g., 65°C). This reaction produces a colored product.
-
Quantification: Read the absorbance of the samples on a spectrophotometer (typically at 560 nm). Calculate the hydroxyproline concentration by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.
Clinical Data and Future Directions
To date, there have been no clinical trials of this compound specifically for Idiopathic Pulmonary Fibrosis. However, its safety and pharmacokinetics have been evaluated in patients with other autoimmune diseases, such as Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc).[12][13]
In a Phase Ib trial in SLE patients, this compound was well-tolerated at doses up to 3.0 mg/day, with linear and predictable pharmacokinetics suitable for once-daily oral administration.[12] The most common adverse events at higher doses (4.5 mg/day and above) included arthralgia and myalgia.[12] An open-label study in SSc patients treated with 3 mg/day for 8 weeks also found this compound to be generally well-tolerated, with mild to moderate adverse events.[13] This study also noted a median 10% reduction in myofibroblasts in skin biopsies, suggesting a potential anti-fibrotic effect in humans.[13]
While these findings are encouraging, the safety and efficacy of this compound in the specific context of IPF remain to be determined through dedicated clinical trials. The robust preclinical data, particularly the significant reduction in lung fibrosis in the bleomycin model, provide a strong rationale for advancing this compound into clinical development for IPF.
Conclusion
This compound represents a promising novel therapeutic candidate for IPF. Its targeted mechanism of inhibiting the pro-inflammatory and pro-fibrotic S100A9/TLR4 signaling pathway is strongly supported by preclinical evidence. In animal models of pulmonary fibrosis, this compound has demonstrated a significant ability to reduce inflammation and collagen deposition. While clinical data in IPF is currently lacking, its favorable safety profile in other autoimmune diseases supports further investigation. Future clinical trials are warranted to evaluate the therapeutic potential of this compound in slowing or halting the progression of idiopathic pulmonary fibrosis.
References
- 1. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 11. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 12. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Paquinimod for Scleroderma and Fibrosis: A Technical Guide
1.0 Introduction
Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease marked by immune dysfunction, vasculopathy, and excessive fibrosis of the skin and internal organs.[1][2] The accumulation of extracellular matrix by activated myofibroblasts is a central feature of the disease, leading to significant morbidity and mortality.[1] Despite advances in understanding its pathogenesis, there remains a high unmet medical need for effective anti-fibrotic therapies. Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1][3] It has demonstrated anti-inflammatory and anti-fibrotic effects in various preclinical models of autoimmune disease and has been investigated for its therapeutic potential in SSc.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data in fibrosis models, and clinical findings in systemic sclerosis for an audience of researchers and drug development professionals.
2.0 Mechanism of Action
This compound's primary mechanism of action involves targeting the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[3][5][6] S100A9, often found as a heterodimer with S100A8 (calprotectin), is upregulated during inflammation and is secreted by myeloid cells like neutrophils and monocytes.[7][8] It acts as a pro-inflammatory mediator by binding to and activating pattern recognition receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[6][7][8][9]
This interaction on myeloid cells triggers downstream signaling cascades, including the NF-κB pathway, which promotes the transcription of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells at sites of injury.[7][10][11] In the context of fibrosis, this sustained inflammation contributes to the activation of fibroblasts into collagen-producing myofibroblasts.
This compound binds to S100A9 and functionally inhibits its interaction with TLR4 and RAGE.[6][7][9] By blocking this critical signaling axis, this compound modulates the innate immune response, reduces the infiltration and activation of myeloid cells, and subsequently dampens the downstream fibrotic processes.[3][6]
3.0 Preclinical Evidence
This compound has demonstrated significant anti-fibrotic activity across multiple, well-characterized animal models of fibrosis.
3.1 Efficacy in a Genetic Model of Scleroderma (Tsk-1 Mouse)
The Tight skin 1 (Tsk-1) mouse is a genetic model that spontaneously develops skin fibrosis resembling human SSc.[1] Studies using this model have provided key insights into this compound's in vivo efficacy.
Experimental Protocol:
-
Model: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice were used.[1]
-
Treatment: this compound was administered in the drinking water at doses of 5 or 25 mg/kg/day for 8 weeks. A vehicle group served as the control.[1][2]
-
Endpoints: Skin fibrosis was the primary outcome, assessed through multiple methods.
-
Histology: Skin thickness was measured from tissue sections.
-
Immunohistochemistry: The number of α-SMA positive myofibroblasts was quantified.[1]
-
Biochemistry: Total collagen content in skin biopsies was determined using a hydroxyproline assay.[1]
-
Gene Expression: Real-time PCR was used to analyze the expression of fibrotic and inflammatory markers.[1]
-
Immunophenotyping: Macrophage polarization (M1 vs. M2 phenotype) in the skin was analyzed.[1]
-
-
Statistical Analysis: The Mann-Whitney nonparametric two-tailed rank test was used for comparisons between groups.[1]
Table 1: Summary of this compound Efficacy in the Tsk-1 Mouse Model
| Parameter | Vehicle Control | This compound (5-25 mg/kg/day) | Outcome |
|---|---|---|---|
| Skin Thickness | Increased | Significantly Reduced | Anti-fibrotic effect[1] |
| Myofibroblast Count | Elevated | Significantly Decreased | Anti-fibrotic effect[1] |
| Hydroxyproline Content | Elevated | Significantly Decreased | Reduced collagen deposition[1] |
| Macrophage Phenotype | Pro-fibrotic M2 | Shift towards M1 phenotype | Immunomodulatory effect[1] |
| TGF-β Response | Increased | Reduced | Inhibition of pro-fibrotic signaling[1] |
| Serum Auto-antibodies (IgG) | Increased | Abrogated | Systemic immune modulation[1] |
3.2 Efficacy in Chemically-Induced Fibrosis Models
3.2.1 Bleomycin-Induced Lung Fibrosis
The bleomycin (BLM)-induced fibrosis model is widely used to study the pathogenesis of skin and lung fibrosis and to evaluate potential therapies.[12][13][14] In this model, bleomycin administration induces an inflammatory response that progresses to fibrosis.[14]
Experimental Protocol:
-
Model: Mice receive repeated subcutaneous or intranasal administration of bleomycin to induce fibrosis. A common protocol involves daily or every-other-day subcutaneous injections of BLM (e.g., 1 mg/mL) for 4 weeks.[13][14]
-
Treatment: this compound administration is typically initiated concurrently with or shortly after the first BLM injection.[11]
-
Endpoints:
-
Histopathology: Lung sections are stained with Masson's trichrome to assess the extent of fibrotic changes.[11]
-
Biochemistry: Hydroxyproline content in lung tissue is quantified as a measure of total collagen.[11][15]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The number and type of inflammatory cells (e.g., lymphocytes, neutrophils) in the BALF are counted.[11][15]
-
Gene/Protein Expression: Analysis of markers for endothelial-mesenchymal transition (EndMT), such as α-SMA, and other fibrotic markers is performed.[11][16]
-
-
Statistical Analysis: Group comparisons are typically performed using one-way ANOVA or appropriate non-parametric tests.[16]
Table 2: Summary of this compound Efficacy in Bleomycin-Induced Lung Fibrosis
| Parameter | Bleomycin Control | Bleomycin + this compound | Outcome |
|---|---|---|---|
| Fibrotic Pathological Changes | Severe | Ameliorated | Anti-fibrotic effect[11] |
| Lung Hydroxyproline Content | Significantly Increased | Significantly Reduced | Reduced collagen deposition[11][15] |
| BALF Lymphocytes & Neutrophils | Increased | Reduced | Anti-inflammatory effect[11][15] |
| Endothelial-Mesenchymal Transition (EndMT) | Increased | Suppressed | Inhibition of a key fibrotic process[11] |
3.2.2 Liver Fibrosis (N-IF Mouse Model)
To demonstrate broader anti-fibrotic potential, this compound was tested in the NOD-Inflammation Fibrosis (N-IF) mouse model, which spontaneously develops chronic liver inflammation and fibrosis.[4][17]
Experimental Protocol:
-
Model: N-IF mice, which already exhibit established fibrosis at 8 weeks of age.[17]
-
Treatment: this compound was administered for 4 to 10 weeks, starting after disease onset.[4]
-
Endpoints:
-
Histology: Liver sections were stained with Masson's trichrome to visualize collagen deposits.[4]
-
Biochemistry: Liver hydroxyproline levels were measured to quantify collagen.[4]
-
Flow Cytometry: Liver-infiltrating immune cells, including CD11b+ myeloid cells and M2-like macrophages (CD11b+ F4/80+ CD206+), were quantified.[4][17]
-
Table 3: Summary of this compound Efficacy in the N-IF Liver Fibrosis Model
| Parameter | Untreated N-IF Mice | This compound-Treated N-IF Mice | Outcome |
|---|---|---|---|
| Liver Fibrosis (Collagen) | Established and Progressive | Significantly Reduced | Reversal of established fibrosis[4][17] |
| Liver Inflammation (CD45+ cells) | Increased | Significantly Reduced | Anti-inflammatory effect[4] |
| CD11b+ Myeloid Cells | Increased | Reduced | Myeloid cell modulation[4] |
| M2-like Macrophages (CD206+) | Increased | Reduced | Polarization away from pro-fibrotic phenotype[17] |
4.0 Clinical Studies in Systemic Sclerosis
The preclinical findings prompted investigation of this compound in SSc patients. A key study was a Phase 2a, open-label trial designed to assess safety and biomarker responses.[5][18]
4.1 Phase 2a Biomarker Study (NCT01487551)
This multicenter, open-label, single-arm study provided the first human data for this compound in an SSc population.[6][18][19]
Experimental Protocol:
-
Population: Nine patients with rapidly progressive diffuse cutaneous SSc were enrolled and completed the study.[3][18]
-
Treatment: Patients received 3 mg/day of oral this compound for 8 weeks, followed by a 4-week follow-up period.[3][18]
-
Endpoints & Assessments:
-
Primary: Changes in disease-related biomarkers.
-
Skin Biopsies: Punch biopsies were collected from lesional skin at baseline and week 8.[3][18] Myofibroblast counts were determined by immunohistochemical staining for α-SMA.[6] Gene expression analysis (e.g., for type I IFN-regulated genes, CCR2) was performed using real-time PCR.[6]
-
Blood Samples: Collected at baseline, during treatment, and at follow-up.[18] Serum was analyzed for chemokine (C-C motif) ligand 2 (CCL2) levels.[18] Plasma was assessed for type I interferon (IFN) activity.[18]
-
Safety: Adverse events (AEs) were monitored throughout the study.[18]
-
Clinical: Modified Rodnan Skin Score (mRSS) and Quality of Life (QoL) were assessed as secondary endpoints.[6][18]
-
-
Statistical Analysis: A two-sided Wilcoxon signed-rank test was used to compare baseline and end-of-treatment values.[20]
Table 4: Summary of Phase 2a Clinical Trial (NCT01487551) Results
| Parameter | Baseline | Week 8 (End of Treatment) | Outcome |
|---|---|---|---|
| Efficacy Biomarkers | |||
| Myofibroblast Count (Skin) | Reference | Median reduction of 10% (p=0.023) | Suggests anti-fibrotic activity[3][18] |
| Serum CCL2 Level | Reference | Reduced in 7 of 9 patients | Modulation of a key pro-fibrotic chemokine[18] |
| Type I IFN Activity (Skin Genes) | Reference | Trend towards reduction | Suggests modulation of innate immunity[18] |
| Pro-fibrotic Gene Expression (e.g., CCR2) | Reference | Down-regulated | Target engagement in skin[6] |
| Modified Rodnan Skin Score (mRSS) | 28 ± 10 (mean ± SD) | No significant change | Expected for a short-term biomarker study[6][18] |
| Safety | |||
| Adverse Events (AEs) | N/A | Mild to moderate | Well-tolerated[6][18] |
| Most Common AEs | N/A | Arthralgia (n=3), Headache (n=3) | Expected AE profile[18] |
5.0 Summary and Future Directions
This compound is an immunomodulatory agent that targets the S100A9/TLR4 signaling axis, a key pathway in innate immunity and inflammation that contributes to fibrosis. Preclinical studies have consistently demonstrated its anti-fibrotic efficacy in diverse and relevant models of scleroderma, lung, and liver fibrosis. These studies show that this compound can reduce collagen deposition, decrease myofibroblast numbers, and modulate the immune environment by shifting macrophages away from a pro-fibrotic phenotype.[1][11][17]
The findings from the Phase 2a clinical trial in SSc patients, though limited by its small size and short duration, are encouraging. The significant reduction in skin myofibroblasts, a key cell type driving fibrosis, along with favorable changes in other biomarkers like CCL2 and IFN-regulated genes, suggests that this compound exerts a pharmacological effect in SSc patients.[3][6][18] The drug was also found to be well-tolerated.[18]
Together, the data support the continued investigation of this compound as a potential therapy for systemic sclerosis and other fibrotic diseases. Future research should focus on larger, placebo-controlled clinical trials of longer duration to definitively establish the clinical efficacy of this compound on skin and internal organ fibrosis, building upon the promising biomarker and preclinical results.
References
- 1. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sclerodermanews.com [sclerodermanews.com]
- 6. FRI0496 An Open-Label Study to Evaluate Biomarkers and Safety in Systemic Sclerosis (SSC) Patients Treated with this compound (ABR-215757) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 8. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 9. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 10. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pu… [ouci.dntb.gov.ua]
- 11. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mirodenafil ameliorates skin fibrosis in bleomycin-induced mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. inotiv.com [inotiv.com]
- 15. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]
- 18. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
Paquinimod: A Deep Dive into Preclinical Research Findings
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Paquinimod, a quinoline-3-carboxamide derivative, is a novel immunomodulatory agent that has garnered significant interest for its therapeutic potential in a range of autoimmune and inflammatory diseases. Preclinical research has been instrumental in elucidating its mechanism of action and demonstrating its efficacy across various animal models. This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its core mechanism, quantitative efficacy data, and the detailed experimental protocols used in these seminal studies.
Core Mechanism of Action: Targeting the S100A9/TLR4/RAGE Axis
This compound's primary mechanism of action involves the direct binding to the pro-inflammatory protein S100A9.[1] S100A9, often found in a heterodimer with S100A8, acts as a damage-associated molecular pattern (DAMP) molecule. It exerts its pro-inflammatory effects by engaging with two key cell surface receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By binding to S100A9, this compound allosterically inhibits its interaction with both TLR4 and RAGE, thereby disrupting downstream inflammatory signaling cascades. This interruption of the S100A9/TLR4/RAGE axis leads to a reduction in the activation of key transcription factors such as NF-κB and subsequent downregulation of pro-inflammatory cytokine and chemokine production.
Figure 1: this compound's inhibition of the S100A9-TLR4/RAGE signaling pathway.
Efficacy in Preclinical Models of Autoimmune and Inflammatory Diseases
This compound has demonstrated significant efficacy in a wide array of preclinical models, underscoring its broad immunomodulatory potential.
Systemic Lupus Erythematosus (SLE)
In the MRL/lpr mouse model, which spontaneously develops a lupus-like autoimmune disease, this compound treatment resulted in disease inhibition comparable to established SLE treatments like prednisolone and mycophenolate mofetil.[2]
| Parameter | Vehicle Control | This compound (dose) | % Improvement | Reference |
| Proteinuria Score | High | Significantly Reduced | Not specified | [2] |
| Anti-dsDNA Antibodies | High | Significantly Reduced | Not specified | [2] |
| Glomerulonephritis | Severe | Markedly Ameliorated | Not specified | [2] |
| Splenomegaly | Present | Reduced | Not specified | [2] |
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
This compound has shown therapeutic effects in the EAE model, which mimics many aspects of multiple sclerosis. Treatment with this compound reduced the clinical severity of the disease and decreased the infiltration of inflammatory cells into the central nervous system.
| Parameter | Vehicle Control | This compound (dose) | % Improvement | Reference |
| Mean Clinical Score | High | Significantly Lower | Not specified | |
| CNS Inflammatory Infiltrates | High | Significantly Reduced | Not specified | |
| Splenic Ly6Chi Monocytes | High | Significantly Reduced | Not specified | [3] |
| Splenic CD11b+CD11c+ Dendritic Cells | High | Significantly Reduced | Not specified | [3] |
Collagenase-Induced Osteoarthritis (CIOA)
In a mouse model of osteoarthritis induced by collagenase injection, prophylactic treatment with this compound significantly reduced synovial inflammation, cartilage degradation, and osteophyte formation.[4]
| Parameter | Vehicle Control | This compound (3.75 mg/kg/day) | % Reduction | Reference |
| Synovial Thickening | High | Reduced | 57% | [4] |
| Medial Femur Osteophyte Size | Large | Reduced | 66% | [4] |
| Medial Tibia Cartilage Damage | Severe | Reduced | 47% | [4] |
| Medial Femur Cartilage Damage | Severe | Reduced | 75% | [4] |
Bleomycin-Induced Pulmonary Fibrosis
In a mouse model of pulmonary fibrosis induced by bleomycin, this compound treatment ameliorated fibrotic pathological changes and significantly reduced lung collagen content.
| Parameter | Vehicle Control | This compound (dose) | % Improvement | Reference |
| Lung Hydroxyproline Content | High | Significantly Reduced | Not specified | |
| Ashcroft Fibrosis Score | High | Significantly Lower | Not specified | |
| BALF Lymphocytes | High | Significantly Reduced | Not specified | |
| BALF Neutrophils | High | Significantly Reduced | Not specified |
Non-Obese Diabetic (NOD) Mouse - A Model for Type 1 Diabetes
This compound treatment in NOD mice, a model for spontaneous autoimmune type 1 diabetes, resulted in a dose-dependent reduction in the incidence and a delay in the onset of diabetes.
| Parameter | Vehicle Control | This compound (1 mg/kg/day) | % Reduction in Incidence | Reference |
| Diabetes Incidence (at 30 weeks) | ~80% | Significantly Lower | Not specified | |
| Insulitis Score | High | Significantly Reduced | Not specified | |
| Splenic Macrophages | High | Significantly Reduced | Not specified | |
| Splenic Ly6Chi Inflammatory Monocytes | High | Significantly Reduced | Not specified |
Tight Skin 1 (Tsk-1) Mouse - A Model for Systemic Sclerosis
In the Tsk-1 mouse model of systemic sclerosis, this compound treatment reduced skin fibrosis.[5]
| Parameter | Vehicle Control | This compound (5 or 25 mg/kg/day) | % Reduction | Reference |
| Skin Thickness | Increased | Significantly Reduced | Not specified | [5] |
| Myofibroblast Number | Increased | Significantly Reduced | Not specified | [5] |
| Skin Hydroxyproline Content | Increased | Significantly Reduced | Not specified | [5] |
Detailed Experimental Protocols
MRL/lpr Mouse Model of Systemic Lupus Erythematosus
-
Animal Model: Female MRL/MpJ-Faslpr (MRL/lpr) mice.[6]
-
Disease Induction: These mice spontaneously develop a lupus-like disease. Treatment is typically initiated prophylactically at around 9-10 weeks of age or therapeutically at 12-15 weeks of age.[6]
-
This compound Administration: Administered in the drinking water or via oral gavage. Doses have ranged from 0.04 to 25 mg/kg/day in various studies.
-
Endpoint Analysis:
-
Proteinuria: Monitored weekly using dipsticks.[7]
-
Serology: Serum levels of anti-dsDNA antibodies are measured by ELISA.[7][8]
-
Histopathology: Kidneys are harvested, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis.[7]
-
Organ Weights: Spleen and lymph nodes are weighed at the end of the study.[8]
-
Figure 2: Experimental workflow for the MRL/lpr lupus model.
Experimental Autoimmune Encephalomyelitis (EAE)
-
Disease Induction: [10][11][12][13]
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin on day 0 and day 2 post-immunization.
-
-
This compound Administration: Typically administered daily by oral gavage, starting at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Endpoint Analysis:
-
Clinical Scoring: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Histopathology: Spinal cords are harvested, fixed, and stained with H&E and Luxol Fast Blue to assess inflammation and demyelination.
-
Flow Cytometry: Spleens and central nervous system tissue are processed to analyze immune cell populations, particularly T cells and myeloid cells.
-
Collagenase-Induced Osteoarthritis (CIOA)
-
Animal Model: Male C57BL/6 mice.[4]
-
Disease Induction: Osteoarthritis is induced by two intra-articular injections of 1U of collagenase into the knee joint on day 0 and day 2.[14][15]
-
This compound Administration: Administered in the drinking water, starting before the induction of OA (prophylactic).
-
Endpoint Analysis:
-
Histopathology: Knee joints are harvested, decalcified, and stained with Safranin O-Fast Green to assess cartilage damage, synovial inflammation, and osteophyte formation using scoring systems like the OARSI score.[16]
-
Bleomycin-Induced Pulmonary Fibrosis
-
Disease Induction: A single intratracheal instillation of bleomycin (1.5-3.0 U/kg).[18][19]
-
This compound Administration: Administered daily by oral gavage or intraperitoneal injection, typically starting on the day of or the day after bleomycin administration.
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess fibrosis using the Ashcroft scoring system.[19]
-
Biochemical Analysis: Lung hydroxyproline content is measured as an indicator of collagen deposition.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze total and differential immune cell counts.[19]
-
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development in autoimmune and inflammatory diseases. Its well-defined mechanism of action, centered on the inhibition of the S100A9/TLR4/RAGE inflammatory axis, is supported by consistent efficacy across a diverse range of animal models. The detailed experimental protocols outlined in this guide offer a framework for further investigation and comparative studies of this compound and other immunomodulatory compounds. The quantitative data presented in a structured format allows for a clear assessment of its therapeutic potential. As our understanding of the complexities of inflammatory diseases continues to evolve, the targeted approach of this compound represents a promising strategy for the development of novel therapies.
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 8. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 11. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 14. Collagenase-Induced Osteoarthritis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collagenase-Induced Osteoarthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. Collagenase-Induced Mouse Model of Osteoarthritis—A Thorough Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 18. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 19. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
Paquinimod (ABR-215757): A Technical Guide to a Novel Immunomodulator
Audience: Researchers, scientists, and drug development professionals.
Abstract: Paquinimod (ABR-215757) is an orally available, small molecule immunomodulator belonging to the quinoline-3-carboxamide class of compounds. Developed primarily for the treatment of autoimmune diseases, its mechanism of action centers on the inhibition of the S100A9 protein, a key player in innate immunity and inflammation. By binding to S100A9, this compound prevents its interaction with critical pro-inflammatory receptors, thereby dampening the inflammatory cascade. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its biological pathways and experimental workflows.
Core Mechanism of Action
This compound's primary molecular target is the S100A9 protein, a calcium- and zinc-binding protein predominantly expressed by myeloid cells such as neutrophils and monocytes.[1][2] S100A9 typically forms heterodimers with a related protein, S100A8, and this S100A8/A9 complex (also known as calprotectin) acts as a potent Damage-Associated Molecular Pattern (DAMP).[3]
Upon release during cellular stress or inflammation, extracellular S100A9 binds to and activates Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[4][5] This engagement triggers downstream signaling pathways, including NF-κB activation, leading to the production of pro-inflammatory cytokines, chemokines, and enhanced recruitment of immune cells, thereby amplifying the inflammatory response.[2][5]
This compound exerts its immunomodulatory effect by binding directly to S100A9, which allosterically inhibits the interaction between S100A9 and its receptors, TLR4 and RAGE.[4][5][6] This blockade is the central tenet of its therapeutic action, preventing the amplification of inflammation driven by myeloid cells. The compound has also been noted to bind S100A12.[4]
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoinhibitory regulation of S100A8/S100A9 alarmin activity locally restricts sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
Paquinimod for Osteoarthritis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Paquinimod (ABR-215757) as a potential therapeutic agent for osteoarthritis (OA). It covers the core mechanism of action, summarizes key preclinical data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Core Mechanism of Action
This compound is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1][2] Its primary mechanism of action in the context of osteoarthritis is the inhibition of the S100A9 protein.[1][3] S100A9, a member of the S100 family of calcium-binding proteins, is considered a damage-associated molecular pattern (DAMP) molecule. In OA, elevated levels of S100A8/A9 are found in the synovium and high serum levels correlate with disease progression.[1]
This compound exerts its effect by binding to S100A9 and preventing its interaction with key receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[1][4] This blockade disrupts downstream inflammatory signaling cascades that contribute to synovitis, cartilage degradation, and osteophyte formation, key pathological features of OA.[1][3][5]
Signaling Pathway of S100A9 in Osteoarthritis and the Interceptive Role of this compound
Caption: S100A9 signaling in OA and this compound's inhibitory action.
Preclinical Efficacy in Osteoarthritis Models
This compound has demonstrated significant efficacy in preclinical models of OA, particularly in those characterized by a high degree of synovial activation. The primary model used in these studies is the Collagenase-Induced Osteoarthritis (CIOA) mouse model.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a study investigating the prophylactic treatment of this compound in the CIOA mouse model.[3]
Table 1: Effect of this compound on Synovial Thickening, Osteophyte Formation, and Cartilage Damage in the CIOA Mouse Model [3]
| Parameter | Treatment Group | Outcome | Percent Reduction vs. Untreated |
| Synovial Thickening | This compound (3.75 mg/kg) | Significantly reduced | 57% |
| Osteophyte Size (Medial Femur) | This compound (3.75 mg/kg) | Significantly reduced | 66% |
| Cruciate Ligament Formation | This compound (3.75 mg/kg) | Significantly reduced | 67% |
| Cartilage Damage (Medial Tibia) | This compound (3.75 mg/kg) | Significantly reduced | 47% |
| Cartilage Damage (Medial Femur) | This compound (3.75 mg/kg) | Significantly reduced | 75% |
Table 2: Effect of this compound on S100A9-Induced Pro-inflammatory and Catabolic Factors in Human OA Synovium Explants [1][5]
| Factor | S100A9-Induced Change (vs. Control) | Effect of this compound on S100A9-Induced Levels |
| IL-6 | 9-fold increase | 35% reduction |
| IL-8 | 12-fold increase | 38% reduction |
| TNF-α | 20-fold increase | No significant inhibition |
| MMP-1 | Up to 2.5-fold increase | 39% reduction |
| MMP-3 | Up to 2.5-fold increase | 64% reduction |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the preclinical evaluation of this compound for osteoarthritis.
Animal Model: Collagenase-Induced Osteoarthritis (CIOA)
This model is characterized by significant synovial activation, making it suitable for evaluating the anti-inflammatory effects of this compound.
Protocol:
-
Animals: C57Bl/6 mice are used.[1]
-
Induction of OA:
-
Two intra-articular injections of 1 unit of collagenase are administered into the knee joint.[1]
-
-
This compound Administration:
-
Outcome Assessment:
-
Synovial Thickening and Cellularity: Measured using an arbitrary score from 0-3 on histological sections.[1]
-
Osteophyte Size: Assessed by a blinded observer using imaging software on histological sections.[1]
-
Cartilage Damage: Scored using a modified Pritzker OARSI (Osteoarthritis Research Society International) score on histological sections.[1]
-
Ex Vivo Human OA Synovium Culture
This protocol is used to assess the direct effects of this compound on human osteoarthritic tissue.
Protocol:
-
Tissue Source: Human OA synovium is anonymously obtained from patients undergoing arthroplasty.[1]
-
Culture Conditions:
-
Synovial tissue explants are cultured in a suitable medium.
-
-
Stimulation and Treatment:
-
Tissue explants are stimulated with human S100A9 protein.
-
A parallel group is co-incubated with S100A9 and this compound.[1]
-
-
Analysis:
-
The levels of proteins (cytokines and MMPs) released into the culture medium are measured using a Luminex assay.[1]
-
Experimental Workflow for Preclinical Evaluation of this compound in OA
References
- 1. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ard.bmj.com [ard.bmj.com]
Methodological & Application
Application Notes and Protocols for Paquinimod In Vivo Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Paquinimod in various mouse models of inflammatory and autoimmune diseases. The information is compiled from multiple preclinical studies to guide researchers in designing and executing their own experiments.
Overview and Mechanism of Action
This compound (ABR-215757) is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class. Its primary mechanism of action involves binding to the S100A9 protein, which prevents its interaction with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE)[1]. This inhibition disrupts downstream inflammatory signaling pathways, making this compound a therapeutic candidate for a range of autoimmune and inflammatory conditions. Efficacy has been demonstrated in several mouse models, including those for systemic lupus erythematosus (SLE), type 1 diabetes (T1D), liver fibrosis, and systemic sclerosis[1][2][3][4].
Signaling Pathway of this compound
Caption: this compound inhibits S100A9, preventing TLR4/RAGE activation.
Quantitative Data Summary: this compound Dosage in Mouse Models
The following tables summarize the dosages and administration details of this compound used in various preclinical mouse models. The most common route of administration is oral, via drinking water, which allows for continuous drug exposure.
| Mouse Model | Disease Model | This compound Dosage (mg/kg/day) | Administration Route | Key Findings |
| MRL-lpr/lpr | Systemic Lupus Erythematosus (SLE) | 0.04, 0.2 | Drinking Water | Dose-dependent inhibition of disease progression, comparable to prednisolone.[5][6] |
| NOD (Non-obese diabetic) | Type 1 Diabetes (T1D) | 0.04, 0.2, 1, 5 | Drinking Water | Dose-dependent reduction in diabetes incidence and delayed onset.[2][7] |
| N-IF (NOD-Inflammation Fibrosis) | Liver Fibrosis | Not specified, administered in drinking water | Drinking Water | Reduced liver inflammation and regression of fibrosis.[3] |
| C57BL/6 | Neutrophilic Asthma | 0.1, 1, 10, 25 | Drinking Water | Significant reduction in airway inflammation at doses >1 mg/kg/day.[6] |
| Tsk-1 (Tight skin 1) | Systemic Sclerosis | 5, 25 | Drinking Water | Reduction in skin thickness, myofibroblasts, and hydroxyproline content.[4] |
| C57BL/6 | Immune-mediated Glomerulonephritis | 0.5, 25 | Drinking Water | No significant prevention of immune-mediated glomerulonephritis.[8] |
| C57BL/6 | Bleomycin-induced Pulmonary Fibrosis | 10 (intraperitoneal) | Intraperitoneal Injection | Ameliorated fibrotic pathological changes in the lungs.[9] |
Experimental Protocols
Preparation of this compound Solution for Oral Administration
Objective: To prepare a stock solution of this compound for administration in the drinking water of mice.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water)
-
Standard mouse drinking bottles
-
Scale
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Calculate the required concentration:
-
Determine the average daily water consumption of the mouse strain being used (typically 3-5 mL/day for an adult mouse).
-
Determine the average body weight of the mice.
-
Use the following formula to calculate the concentration of this compound in the drinking water:
-
Concentration (mg/mL) = (Desired Dose (mg/kg/day) * Average Body Weight (kg)) / Average Daily Water Intake (mL/day)
-
-
-
Dissolution:
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of drinking water in a sterile container.
-
Stir the solution using a magnetic stirrer until the this compound is completely dissolved. This compound is generally water-soluble.
-
-
pH Adjustment (if necessary):
-
Check the pH of the final solution. If it deviates significantly from neutral (pH 7.0-7.4), adjust as needed to ensure palatability and stability.
-
-
Administration:
-
Transfer the this compound-containing water to the drinking bottles.
-
Replace the drinking water in the mouse cages with the this compound solution.
-
Prepare fresh solution at least once a week, or more frequently if stability is a concern. Monitor for any precipitation.
-
-
Monitoring:
-
Measure the volume of water consumed per cage daily or every few days to monitor the actual dose being administered and adjust the concentration if necessary.
-
General In Vivo Experimental Workflow
Objective: To provide a general workflow for conducting an in vivo study with this compound in a mouse model of disease.
Caption: Generalized workflow for in vivo this compound studies in mice.
Protocol:
-
Animal Acclimatization: Upon arrival, allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Baseline Measurements and Randomization: Before disease induction or treatment, record baseline parameters such as body weight. Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Disease Induction (if applicable): For models where the disease is induced (e.g., EAE, collagen-induced arthritis, bleomycin-induced fibrosis), follow the established protocol for disease induction. For spontaneous models (e.g., NOD, MRL-lpr), this step is omitted.
-
Treatment Administration:
-
Prophylactic Treatment: Start this compound administration before or at the time of disease induction/onset.
-
Therapeutic Treatment: Initiate this compound treatment after the establishment of clinical signs of the disease.
-
Administer this compound or vehicle control as described in Protocol 3.1.
-
-
In-life Monitoring:
-
Monitor animal health daily.
-
Record body weights regularly (e.g., 2-3 times per week).
-
For specific disease models, perform regular clinical scoring (e.g., arthritis score, EAE clinical score, skin thickness measurements).
-
-
Endpoint and Sample Collection:
-
At the predetermined experimental endpoint, euthanize the mice according to approved protocols.
-
Collect blood via cardiac puncture for serum or plasma analysis (e.g., autoantibodies, cytokines).
-
Harvest relevant tissues (e.g., spleen, lymph nodes, kidneys, skin, lungs) for further analysis.
-
-
Ex Vivo Analysis:
-
Histology: Fix tissues in formalin and embed in paraffin for histological staining (e.g., H&E, Masson's trichrome) to assess inflammation and fibrosis.
-
Flow Cytometry: Prepare single-cell suspensions from lymphoid organs or infiltrated tissues to analyze immune cell populations.
-
Gene Expression Analysis: Isolate RNA from tissues for qPCR or RNA-sequencing.
-
Protein Analysis: Homogenize tissues to measure protein levels via ELISA or Western blot.
-
Concluding Remarks
The provided data and protocols offer a comprehensive guide for the in vivo use of this compound in mouse models. The optimal dosage and treatment regimen can vary depending on the specific mouse model, disease severity, and experimental goals. It is therefore recommended to perform pilot studies to determine the most effective dose for a particular application. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound prevents development of diabetes in the non-obese diabetic (NOD) mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Treatment with Quinoline-3-carboxamide does not successfully prevent immune-mediated glomerulonephritis in mice | Nefrología [revistanefrologia.com]
- 9. researchgate.net [researchgate.net]
Dissolving Paquinimod for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paquinimod (ABR-215757) is a quinoline-3-carboxamide derivative with potent immunomodulatory properties.[1] It primarily functions by targeting the S100A9 protein, a member of the S100 family of calcium-binding proteins, and inhibiting its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][2] This interference disrupts downstream inflammatory signaling cascades, making this compound a subject of interest in various autoimmune and inflammatory disease models.[3][4] Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible experimental outcomes. This document provides detailed application notes and protocols for the dissolution and use of this compound in common preclinical research settings.
Physicochemical Properties and Solubility
This compound is supplied as a white to off-white solid. Its solubility is a key consideration for the preparation of stock solutions and working formulations for both in vitro and in vivo experiments.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~15-70 mg/mL | [2][5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Ethanol | ~3 mg/mL | [5] |
| Water | Insoluble | [2] |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [5] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2] Ultrasonic agitation may be required to achieve complete dissolution in some solvents.
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is crucial to maintain its chemical integrity and biological activity.
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [5] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2] |
| Aqueous Solution | 4°C | Not recommended for more than one day | [5] |
For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Signaling Pathway of this compound's Action
This compound exerts its immunomodulatory effects by inhibiting the S100A9 protein. S100A9, often in a heterodimer with S100A8, acts as a damage-associated molecular pattern (DAMP). Upon release from activated or necrotic cells, it binds to TLR4 and RAGE on immune cells like macrophages and neutrophils.[1][6] This binding triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.[1] this compound physically binds to S100A9, preventing its interaction with TLR4 and RAGE, thereby inhibiting the downstream inflammatory response.[2][3]
Experimental Protocols
Preparation of Stock and Working Solutions for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent and dilute it to a working concentration in an aqueous buffer for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Protocol:
-
Stock Solution Preparation (e.g., 20 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL. For example, to prepare 1 mL of a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
For cell-based assays, it is recommended to first dilute the stock solution in the appropriate cell culture medium.
-
To minimize solvent toxicity, the final concentration of DMSO in the cell culture should typically be kept below 0.5%.
-
Example Dilution: To prepare a 10 µM working solution from a 20 mg/mL stock (Molecular Weight of this compound is 350.4 g/mol , so 20 mg/mL is approximately 57 mM):
-
First, make an intermediate dilution of the stock solution in cell culture medium. For instance, dilute 1 µL of the 57 mM stock into 569 µL of medium to get a 100 µM intermediate solution.
-
Then, add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your assay plate to achieve a final concentration of 10 µM.
-
-
Protocol for an In Vitro NF-κB Translocation Assay
Objective: To assess the inhibitory effect of this compound on S100A9-induced NF-κB translocation in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant S100A9 protein
-
This compound working solutions
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound working solutions for 1-2 hours. Include a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Stimulate the cells with a pre-determined optimal concentration of recombinant S100A9 protein for 30-60 minutes. Include an unstimulated control.
-
After stimulation, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and acquire images using a high-content imaging system.
-
Analyze the images by quantifying the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal. A decrease in this ratio in this compound-treated cells compared to S100A9-stimulated cells indicates inhibition of NF-κB translocation.
Preparation of Formulations for In Vivo Administration
The choice of vehicle for in vivo studies depends on the route of administration and the required dose. This compound is often administered orally, either dissolved in the drinking water or via oral gavage.
Table 3: Example Formulations for In Vivo Administration of this compound
| Formulation | Composition (v/v) | Route of Administration | Reference |
| Aqueous Suspension | This compound in water, pH adjusted to 7.5 | Drinking Water | [7] |
| PEG/Saline Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral Gavage | |
| Corn Oil Suspension | 10% DMSO, 90% Corn Oil | Oral Gavage |
Protocol for Preparing a PEG/Saline Formulation (for Oral Gavage):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
-
This formulation should be prepared fresh daily.
Protocol for Oral Administration in a Mouse Model of Arthritis
Objective: To evaluate the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for oral gavage
-
Calipers for measuring paw thickness
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
This compound Treatment:
-
Begin daily oral gavage with the this compound formulation (e.g., 3.75 mg/kg) or vehicle control starting from day 21 (prophylactic) or upon the first signs of arthritis (therapeutic).[2]
-
-
Disease Assessment:
-
Monitor the mice daily for signs of arthritis, including paw swelling and redness.
-
Measure paw thickness every other day using calipers.
-
Assign a clinical score to each paw based on the severity of inflammation.
-
At the end of the experiment, collect tissues for histological analysis of joint destruction and inflammation.
-
Conclusion
The successful use of this compound in experimental settings is highly dependent on its proper dissolution and formulation. The protocols and data presented here provide a comprehensive guide for researchers to prepare stable and effective this compound solutions for both in vitro and in vivo studies. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in the investigation of this promising immunomodulatory compound.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and should be adapted to specific experimental needs. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents development of diabetes in the non-obese diabetic (NOD) mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 6. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 7. go.drugbank.com [go.drugbank.com]
Paquinimod Administration in Animal Studies: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Paquinimod administration in preclinical animal models of autoimmune diseases, focusing on experimental autoimmune encephalomyelitis (EAE) and systemic lupus erythematosus (SLE). Detailed protocols, quantitative data from representative studies, and visualizations of the underlying molecular pathways are presented to guide researchers in designing and executing their own in vivo studies.
Introduction to this compound
This compound is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class. It has shown therapeutic potential in various models of autoimmune and inflammatory diseases. The primary mechanism of action of this compound is the inhibition of the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule. By binding to S100A9, this compound prevents its interaction with key inflammatory receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby dampening downstream inflammatory signaling cascades.
Mechanism of Action: S100A9-TLR4/RAGE Signaling Axis
This compound exerts its immunomodulatory effects by targeting the S100A9 signaling pathway. In inflammatory conditions, myeloid cells such as neutrophils and activated macrophages release S100A9. Extracellular S100A9 acts as a pro-inflammatory signal by binding to TLR4 (in complex with its co-receptor MD2) and RAGE on immune cells. This engagement triggers downstream signaling pathways, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. This compound directly binds to S100A9, inducing a conformational change that prevents its interaction with TLR4 and RAGE, thus inhibiting the subsequent inflammatory response.
Figure 1: this compound inhibits S100A9-mediated inflammation.
This compound in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for human multiple sclerosis. It is characterized by T-cell-mediated autoimmune inflammation, demyelination, and axonal damage in the central nervous system (CNS).
Experimental Protocol: EAE Induction and this compound Treatment
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 and the prophylactic administration of this compound.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., drinking water)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 in 100 µL of emulsion per mouse.
-
Immunization: Anesthetize the mice and administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flank.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, inject 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
-
This compound Administration (Prophylactic): Begin this compound administration one day before immunization (Day -1) and continue daily throughout the experiment. This compound is typically administered orally via the drinking water at a concentration calculated to achieve the desired dose in mg/kg/day. Common dosages range from 1 to 25 mg/kg/day.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
-
Data Collection: Record daily clinical scores, body weight, and at the end of the study, collect tissues (spleen, lymph nodes, CNS) for further analysis (e.g., histology, flow cytometry, cytokine analysis).
Figure 2: Prophylactic this compound treatment workflow in EAE.
Quantitative Data: Effects of this compound in EAE
| Parameter | Control (Vehicle) | This compound (Laquinimod) Treatment | Reference |
| Mean Maximal Clinical Score | ~3.0 - 4.0 | Significantly lower maximal scores | [1] |
| Disease Incidence | High (~90-100%) | Reduced disease incidence | [1] |
| Day of Disease Onset | ~Day 10-14 | Delayed onset of clinical signs | [1] |
| Pro-inflammatory Cytokines (CNS/Spleen) | Elevated (IL-17, IFN-γ, TNF-α, IL-6) | Markedly attenuated levels of IL-17, IFN-γ, IL-1β | [2] |
| Inflammatory Cell Infiltration (CNS) | Extensive infiltration of T cells and macrophages | Reduced infiltration of inflammatory cells | [3] |
Note: Some studies utilize Laquinimod, a closely related quinoline-3-carboxamide with a similar mechanism of action. Data is presented as representative findings.
This compound in Systemic Lupus Erythematosus (SLE)
The MRL/lpr mouse is a widely used spontaneous model of SLE. These mice carry the Faslpr mutation, leading to defective apoptosis of autoreactive lymphocytes and the development of a lupus-like disease characterized by autoantibody production (anti-dsDNA), proteinuria, splenomegaly, and lymphadenopathy.
Experimental Protocol: this compound Treatment in MRL/lpr Mice
This protocol outlines a therapeutic treatment regimen with this compound in MRL/lpr mice.
Materials:
-
Female MRL/lpr mice
-
This compound
-
Vehicle for this compound (e.g., drinking water)
-
Equipment for urine collection and analysis (e.g., metabolic cages, proteinuria test strips or ELISA)
-
Equipment for blood collection
-
ELISA kits for anti-dsDNA antibody quantification
Procedure:
-
Animal Monitoring: Begin monitoring female MRL/lpr mice for signs of disease onset, typically around 8-10 weeks of age. This includes weekly measurement of proteinuria and body weight.
-
Treatment Initiation (Therapeutic): Initiate this compound treatment when mice develop early signs of disease (e.g., established proteinuria). A common starting point is at 12-15 weeks of age.
-
This compound Administration: Administer this compound orally via the drinking water. Dosages in MRL/lpr mice have been reported to be effective at lower ranges, for example, starting from 0.04 mg/kg/day.
-
Ongoing Monitoring: Continue weekly monitoring of proteinuria and body weight.
-
Serological Analysis: Collect blood samples periodically (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies using ELISA.
References
- 1. Histone deacetylase inhibitors modulate renal disease in the MRL-lpr/lpr mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Paquinimod for In Vitro Inflammation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paquinimod (ABR-215757) is a quinoline-3-carboxamide derivative with potent immunomodulatory properties. It functions primarily by targeting the S100A9 protein, a member of the calgranulin family of calcium-binding proteins. S100A9, often in a heterodimer with S100A8 (forming calprotectin), acts as a damage-associated molecular pattern (DAMP) molecule. It plays a crucial role in amplifying inflammatory responses by engaging with pattern recognition receptors, notably Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By binding to S100A9, this compound effectively prevents its interaction with these receptors, thereby attenuating downstream inflammatory signaling pathways.[1][2][3] This mechanism makes this compound a valuable tool for investigating inflammatory processes in vitro and a potential therapeutic agent for a range of inflammatory and autoimmune diseases.
These application notes provide detailed protocols for utilizing this compound in various in vitro inflammation assays to explore its inhibitory effects on key inflammatory pathways.
Mechanism of Action: Inhibition of S100A9-Mediated Inflammation
This compound exerts its anti-inflammatory effects by directly binding to S100A9. This interaction sterically hinders the binding of S100A9 to the TLR4/MD2 complex and RAGE.[2] The subsequent blockade of these signaling pathways leads to the downregulation of downstream inflammatory cascades, including the NF-κB pathway, which is a central regulator of pro-inflammatory gene expression.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound in various in vitro and ex vivo assays.
Table 1: Inhibition of S100A9-Induced NF-κB Activation
| Assay System | Stimulus | This compound Concentration | Readout | Result | Reference |
| 293-hTLR4A-MD2-CD14 transfected cells | S100A9 (10 µg/mL) | 100 nM, 500 nM, 1 µM | NF-κB Luciferase Activity | IC50: ~878 nM | [1] |
Table 2: Inhibition of S100A9-Induced Pro-inflammatory and Catabolic Factor Release in Human Osteoarthritis (OA) Synovium Explants
| Factor | S100A9-Induced Increase | This compound-Mediated Inhibition | Reference |
| IL-6 | 9-fold | 35% reduction | |
| IL-8 | 12-fold | 38% reduction | |
| MMP-1 | up to 2.5-fold | 39% reduction | |
| MMP-3 | up to 2.5-fold | 64% reduction |
Table 3: Effect of this compound on Macrophage Polarization
| Cell Type | Stimulus | This compound Concentration | Markers Analyzed | Outcome | Reference |
| Macrophages | LPS (100 ng/mL) | 100 µg/mL | F4/80, CD86 (M1), CD206 (M2) | Inhibited polarization towards M1 phenotype |
Experimental Protocols
Protocol 1: S100A9-Induced NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit S100A9-induced activation of the NF-κB signaling pathway in a reporter cell line.
Materials:
-
HEK293 cells stably co-transfected with human TLR4, MD2, and CD14 (293-hTLR4A-MD2-CD14)
-
NF-κB luciferase reporter plasmid
-
pRL-TK (Renilla luciferase) plasmid for normalization
-
Transfection reagent
-
DMEM with 10% FBS and antibiotics
-
Recombinant human S100A9 protein
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed 293-hTLR4A-MD2-CD14 cells in 12-well plates.
-
Co-transfect the cells with the NF-κB luciferase reporter vector and the pRL-TK vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Treatment:
-
The following day, replace the medium with fresh culture medium.
-
Prepare working solutions of this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
Pre-incubate the cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with 10 µg/mL of recombinant human S100A9 protein.
-
-
Luciferase Assay:
-
After 8 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of NF-κB activity by this compound compared to the S100A9-stimulated control.
-
Determine the IC50 value of this compound.
-
Protocol 2: Inhibition of Cytokine Release from Primary Human PBMCs
This protocol outlines a general method to assess the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR4 agonist.
Materials:
-
Ficoll-Paque
-
Human whole blood from healthy donors
-
RPMI-1640 with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
-
Cytokine Measurement:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated control.
-
Protocol 3: In Vitro Macrophage Polarization Assay
This assay evaluates the effect of this compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages
-
Macrophage culture medium (e.g., DMEM with 10% FBS, M-CSF)
-
LPS (for M1 polarization)
-
IL-4 (for M2 polarization)
-
This compound
-
Fluorescently labeled antibodies against macrophage surface markers (e.g., F4/80, CD86 for M1; CD206 for M2)
-
Flow cytometer
-
RNA isolation kit and reagents for qPCR (optional)
Procedure:
-
Macrophage Differentiation and Treatment:
-
Culture BMDMs or human monocytes in the presence of M-CSF to differentiate them into macrophages.
-
Treat the macrophages with this compound (e.g., 100 µg/mL) or vehicle control.
-
Polarize the macrophages by adding LPS (e.g., 100 ng/mL) for M1 or IL-4 for M2 phenotype for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., F4/80, CD86) and M2 (e.g., CD206) markers.
-
Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 macrophages in each treatment group.
-
-
Gene Expression Analysis (Optional):
-
Isolate total RNA from the treated macrophages.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of M1-associated genes (e.g., iNOS, TNF-α) and M2-associated genes (e.g., Arg1, IL-10).
-
-
Data Analysis:
-
Compare the percentage of M1 and M2 macrophages and the relative gene expression levels between the different treatment groups.
-
Protocol 4: Monocyte/Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of monocytes or neutrophils towards a chemoattractant like S100A9.
Materials:
-
Human primary monocytes or neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pores)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Recombinant human S100A9
-
This compound
-
Cell viability/counting reagent (e.g., Calcein-AM or a luminescent ATP assay)
Procedure:
-
Cell Preparation:
-
Isolate human primary monocytes or neutrophils from fresh blood.
-
Resuspend the cells in chemotaxis buffer.
-
-
Chemotaxis Assay Setup:
-
Add chemotaxis buffer containing S100A9 (as the chemoattractant) with or without different concentrations of this compound to the lower wells of the chemotaxis chamber.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation and Cell Migration:
-
Incubate the chamber for 1-3 hours at 37°C to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring ATP levels or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the S100A9-only control.
-
Conclusion
This compound is a specific and effective inhibitor of S100A9-mediated inflammation. The protocols described here provide a framework for researchers to investigate its mechanism of action and to characterize its anti-inflammatory effects in a variety of in vitro settings. These assays are valuable tools for understanding the role of the S100A9/TLR4/RAGE axis in inflammatory diseases and for the preclinical evaluation of S100A9 inhibitors.
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Paquinimod in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paquinimod (ABR-215757) is a quinoline-3-carboxamide derivative with immunomodulatory properties.[1][2] Its primary mechanism of action involves binding to the S100A9 protein, a member of the S100 family of calcium-binding proteins. This interaction prevents S100A9 from binding to its receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1] By inhibiting the S100A9/TLR4/RAGE signaling axis, this compound can modulate inflammatory responses, making it a valuable tool for studying immune regulation and a potential therapeutic agent for various autoimmune and inflammatory diseases.[1][3] These application notes provide a comprehensive guide for the use of this compound in primary cell culture, with a focus on myeloid and lymphoid cells.
Mechanism of Action: The S100A9/TLR4 Signaling Pathway
S100A9, often in a heterodimer with S100A8, acts as a Damage-Associated Molecular Pattern (DAMP). Upon release from activated or necrotic cells, it can engage TLR4 on the surface of immune cells, particularly myeloid cells like monocytes and macrophages. This binding initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Nuclear translocation of NF-κB results in the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, perpetuating the inflammatory response. This compound directly interferes with the initial step of this cascade by preventing S100A9 from binding to TLR4.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound in various in vitro cell-based assays. It is important to note that the optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed.
Table 1: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Concentration Range | Observed Effect |
| 293-hTLR-MD2-CD14 (transfected) | NF-κB Luciferase Reporter Assay | 100 nM - 1 µM | Dose-dependent reduction of S100A9-induced NF-κB activity. IC50 ~878 nM.[1] |
| Macrophage Cell Line | Macrophage Polarization | 100 µg/mL | Inhibition of M1 polarization.[4] |
| Primary Murine T-cells | T-cell Recall Proliferation Assay | In vivo treatment (5-10 mg/kg) | Reduced ex vivo recall proliferation in response to MOG peptide.[5] |
Table 2: Effects of this compound on Cytokine Production and Gene Expression
| Cell Type | Treatment Conditions | Cytokine/Gene | Fold Change/Effect |
| Murine Lung Tissue (in vivo) | 10 mg/kg/day this compound | IL-1β, IL-17, IFN-γ, TNF-α | Reduction in protein levels.[1] |
| Macrophage Cell Line | 100 µg/mL this compound + 100 ng/mL LPS | iNOS (M1 marker) | Decreased expression.[4] |
| Macrophage Cell Line | 100 µg/mL this compound + 100 ng/mL LPS | IL-10 (M2 marker) | Increased expression.[4] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO at a concentration of 10-20 mM.
-
Gently warm the solution and vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
2. General Workflow for Primary Cell Culture Experiments with this compound
3. Protocol: Inhibition of Macrophage Polarization
This protocol describes how to assess the effect of this compound on the polarization of primary human monocyte-derived macrophages.
-
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
This compound stock solution (in DMSO)
-
Sterile tissue culture plates
-
-
Procedure:
-
Monocyte Isolation and Macrophage Differentiation:
-
Isolate monocytes from PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells).
-
Culture the isolated monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.
-
-
This compound Treatment and Macrophage Polarization:
-
After differentiation, replace the medium with fresh RPMI 1640 containing 10% FBS and 1% Penicillin-Streptomycin.
-
Pre-incubate the M0 macrophages with the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium.
-
To induce M2 polarization, add IL-4 (20 ng/mL) to the culture medium.
-
Incubate the cells for 24-48 hours.
-
-
Analysis of Macrophage Polarization:
-
Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers.
-
ELISA: Collect the culture supernatants and measure the concentration of M1 (e.g., TNF-α, IL-6, IL-12) and M2 (e.g., IL-10) cytokines.
-
qPCR: Extract RNA from the cells and perform quantitative real-time PCR to analyze the expression of M1 (e.g., iNOS, CXCL10) and M2 (e.g., Arg1, Fizz1) marker genes.
-
-
4. Protocol: T-cell Activation and Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the activation and proliferation of primary T-cells.
-
Materials:
-
Primary human or murine T-cells
-
RPMI 1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for polyclonal T-cell activation)
-
Cell proliferation dye (e.g., CFSE or similar)
-
This compound stock solution (in DMSO)
-
Sterile tissue culture plates
-
-
Procedure:
-
T-cell Isolation and Labeling:
-
Isolate T-cells from PBMCs or spleen using standard methods (e.g., negative selection MACS).
-
Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
This compound Treatment and T-cell Activation:
-
Seed the labeled T-cells in a 96-well plate.
-
Pre-incubate the T-cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Activate the T-cells by adding plate-bound or soluble anti-CD3 and anti-CD28 antibodies.
-
-
Analysis of T-cell Proliferation and Activation:
-
Culture the cells for 3-5 days.
-
Flow Cytometry: Harvest the cells and analyze the dilution of the cell proliferation dye to assess proliferation. Concurrently, stain for activation markers such as CD25 and CD69.
-
ELISA: Collect the culture supernatants to measure cytokine production (e.g., IFN-γ, IL-2).
-
-
Logical Relationships in Experimental Design
When designing experiments with this compound, it is crucial to consider the interplay between the compound, the stimulus, and the cellular response. The timing of this compound addition relative to the stimulus is a critical parameter.
This compound is a potent inhibitor of the S100A9 signaling pathway, offering a valuable tool for dissecting inflammatory processes in primary cell cultures. The provided protocols and data serve as a starting point for researchers. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific primary cell type and experimental setup. Careful consideration of experimental design, including appropriate controls, is essential for obtaining robust and reproducible results.
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Paquinimod in Preclinical Fibrosis Models
Introduction
Paquinimod (ABR-215757) is an orally available, immunomodulatory quinoline-3-carboxamide derivative that has demonstrated significant anti-inflammatory and anti-fibrotic properties in various preclinical models.[1][2] Its primary mechanism of action involves binding to the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[1][3] By inhibiting the interaction of S100A9 with its receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), this compound effectively modulates the innate immune response, which is a key driver in the pathogenesis of fibrosis.[4][5] Elevated levels of S100A9 are associated with the progression of fibrosis in organs like the lungs, liver, and skin, making it a promising therapeutic target.[4][6][7]
These application notes provide a comprehensive overview of the experimental design for utilizing this compound in various murine models of fibrosis, including detailed protocols and data summaries to guide researchers in the field.
Mechanism of Action: S100A9 Inhibition
S100A9, typically in a heterodimer with S100A8 (forming calprotectin), is released by activated myeloid cells like neutrophils and monocytes during tissue injury and inflammation.[7][8] It acts as a pro-inflammatory signal by binding to TLR4 and RAGE on immune cells, particularly macrophages.[4][9] This engagement activates downstream signaling pathways, including p38 MAPK and NF-κB, leading to the production of pro-inflammatory cytokines (e.g., TNF-α) and pro-fibrotic factors (e.g., TGF-β1).[9][10] this compound specifically blocks the S100A9-receptor interaction, thereby disrupting this inflammatory cascade and mitigating the fibrotic response.[4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified in several key preclinical fibrosis models. The data below summarizes the experimental parameters and significant outcomes.
Table 1: this compound Dosing and Administration in Murine Fibrosis Models
| Fibrosis Model | Mouse Strain | This compound Dose (mg/kg/day) | Administration Route | Treatment Duration | Key Findings & Citations |
|---|---|---|---|---|---|
| Liver Fibrosis | NOD-Inflammation Fibrosis (N-IF) | 25 | Drinking Water | 4 or 10 weeks | Reversed established fibrosis, reduced inflammation, and decreased pro-fibrotic M2-like macrophages.[3][11] |
| Skin Fibrosis | Tight skin 1 (Tsk-1) | 5 or 25 | Drinking Water | 8 weeks | Reduced skin thickness, hydroxyproline content, and myofibroblast numbers; polarized macrophages from M2 to M1 phenotype.[1] |
| Lung Fibrosis | Bleomycin-induced | Not Specified | Not Specified | Not Specified | Ameliorated fibrotic changes, reduced hydroxyproline content, and suppressed endothelial-mesenchymal transition.[6][7] |
| Lung Fibrosis | Silica-induced | 10 | Intranasal | 7 days | Decreased lung inflammation and fibrotic changes.[12] |
| Neutrophilic Asthma | OVA/CFA-induced | 1, 10, or 25 | Drinking Water | 2 weeks | Dose-dependently attenuated inflammatory cell influx and airway remodeling.[13] |
Table 2: Key Cellular and Molecular Changes Post-Paquinimod Treatment
| Fibrosis Model | Marker / Cell Type | Effect of this compound | Method of Analysis & Citations |
|---|---|---|---|
| Liver Fibrosis | CD11b+ Ly6Chi Monocytes | Reduced Infiltration | Flow Cytometry[3][11] |
| Liver Fibrosis | CD11b+ F4/80+ CD206+ (M2) Macrophages | Reduced Number | Flow Cytometry[2][11] |
| Liver Fibrosis | TGF-β, CCR2, MMP2 | Reduced mRNA Expression | qPCR[14] |
| Skin Fibrosis | Myofibroblasts | Reduced Number | Immunohistochemistry[1] |
| Skin Fibrosis | M2 Macrophages | Polarization to M1 Phenotype | Histology[1] |
| Lung Fibrosis | Lymphocytes & Neutrophils (BALF) | Reduced Number | BAL Cell Analysis[6][7] |
| Lung Fibrosis | α-SMA, Fibronectin, TGF-β1 | Reduced Expression | Western Blot, qPCR[9][15] |
| Lung Fibrosis | Phosphorylated IκB, ERK | Reduced Levels | Western Blot[16] |
Experimental Protocols
A generalized workflow for testing this compound in a murine fibrosis model is outlined below. Specific protocols for liver, skin, and lung fibrosis models follow.
Protocol 1: Liver Fibrosis (N-IF Mouse Model)
This protocol is based on studies using the NOD-Inflammation Fibrosis (N-IF) mouse, which spontaneously develops chronic liver inflammation and fibrosis.[3][11]
-
Animal Model: Use male or female N-IF (24αβNOD.Rag2-/-) mice. House in a specific pathogen-free facility.
-
Treatment Initiation: Begin treatment at 8-9 weeks of age, a point where liver inflammation and fibrosis are already established.[3][11]
-
This compound Administration:
-
Dissolve this compound in the drinking water to achieve a final daily dose of 25 mg/kg/day .[3]
-
Prepare fresh this compound solution regularly (e.g., twice weekly) and protect from light.
-
The vehicle control group receives regular drinking water.
-
-
Treatment Duration: Treat mice for a period of 4 to 10 weeks.[3][11]
-
Endpoint Analysis:
-
Histology: Harvest livers, fix in 4% paraformaldehyde, and embed in paraffin. Stain sections with Masson's trichrome to visualize and quantify collagen deposition.[11]
-
Hydroxyproline Assay: Quantify total collagen content in liver tissue homogenates as a measure of fibrosis.[11]
-
Flow Cytometry: Prepare single-cell suspensions from the liver to analyze immune cell populations. Key markers include CD45, CD11b, Ly6C, F4/80, and CD206 to identify monocytes and M2-like macrophages.[11][14]
-
Gene Expression: Extract RNA from liver tissue to perform qPCR for pro-fibrotic genes like TGF-β, CCR2, and MMP2.[14]
-
Protocol 2: Skin Fibrosis (Tsk-1 Mouse Model)
This protocol is adapted for the Tight skin 1 (Tsk-1) mouse, a genetic model for systemic sclerosis (SSc) characterized by progressive skin fibrosis.[1]
-
Animal Model: Use female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice.
-
Treatment Initiation: Begin treatment at 7 weeks of age.[1]
-
This compound Administration:
-
Administer this compound via drinking water at doses of 5 mg/kg/day and 25 mg/kg/day .[1]
-
Ensure accurate dosing by monitoring water consumption and animal weight.
-
The vehicle control group receives regular drinking water.
-
-
Treatment Duration: Continue treatment for 8 weeks.[1]
-
Endpoint Analysis:
-
Skin Thickness: Measure dorsal skin thickness using calipers at baseline and at the study endpoint.
-
Histology: Collect dorsal skin biopsies. Use H&E staining for general morphology and immunohistochemistry to identify and count α-SMA-positive myofibroblasts.[1]
-
Hydroxyproline Assay: Determine the total collagen content from skin biopsies to quantify fibrosis.[1]
-
Gene Expression: Perform real-time PCR on skin tissue to assess changes in macrophage polarization markers and TGF-β response genes.[1]
-
Protocol 3: Lung Fibrosis (Bleomycin-Induced Model)
The bleomycin-induced lung fibrosis model is a widely used, robust model for studying idiopathic pulmonary fibrosis (IPF).[6][7]
-
Animal Model: Use C57BL/6 mice, 8-10 weeks of age.
-
Fibrosis Induction:
-
Anesthetize mice via isoflurane inhalation or intraperitoneal injection of ketamine/xylazine.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control mice receive saline only.
-
-
This compound Administration:
-
Administration can begin prophylactically (e.g., on the same day as bleomycin) or therapeutically (e.g., 7 days post-bleomycin).
-
Dosing can be achieved via drinking water (e.g., 10-25 mg/kg/day ) or potentially via intranasal or intraperitoneal routes, though oral administration is most common in literature.[12][13]
-
-
Treatment Duration: Typically 14 to 21 days post-bleomycin induction.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts, focusing on neutrophils and lymphocytes.[6][7]
-
Histology: Perfuse and harvest lungs. Stain sections with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrotic changes. Use the Ashcroft scoring system for semi-quantitative analysis.
-
Hydroxyproline Assay: Quantify collagen content in whole lung homogenates.[6][7]
-
Protein/Gene Analysis: Use lung homogenates for Western blot or qPCR to measure levels of fibrotic markers like α-SMA, vimentin, and TGF-β.[15]
-
Detailed Methodologies for Key Assays
Hydroxyproline Assay Protocol
This assay quantifies the hydroxyproline content, a major component of collagen, providing a reliable measure of total fibrosis.
-
Tissue Preparation: Weigh a portion of the fibrotic tissue (e.g., 30-50 mg of liver or lung tissue) and homogenize in distilled water.
-
Hydrolysis: Add concentrated Hydrochloric Acid (HCl) to the homogenate to a final concentration of 6M. Hydrolyze the sample at 110-120°C for 18-24 hours to break down proteins into amino acids.
-
Neutralization & Filtration: Cool the hydrolysate and neutralize with NaOH. Filter the sample to remove any precipitate.
-
Oxidation: Add Chloramine-T solution to the sample and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde solution) and incubate at 60-65°C for 15-20 minutes. A chromophore will develop.
-
Measurement: Cool the samples and measure the absorbance at 550-560 nm using a spectrophotometer.
-
Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of pure hydroxyproline.
Masson's Trichrome Staining Protocol
This histological stain is used to differentiate collagen fibers from other tissue components.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections and rehydrate through a series of graded ethanol solutions to water.
-
Mordanting: Place slides in Bouin's solution at 56°C for 1 hour to improve staining quality, then rinse thoroughly.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 5-10 minutes to stain cell nuclei black.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5-15 minutes to stain cytoplasm, muscle, and keratin red.
-
Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers.
-
Collagen Staining: Transfer directly to Aniline Blue solution for 5-10 minutes to stain collagen fibers blue.
-
Dehydration and Mounting: Briefly rinse in 1% acetic acid, then dehydrate quickly through graded ethanol, clear with xylene, and mount with a permanent mounting medium.
-
Analysis: Collagen fibers will appear blue, nuclei will be black, and cytoplasm/muscle will be red. The extent of blue staining can be quantified using image analysis software.
References
- 1. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 7. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pu… [ouci.dntb.gov.ua]
- 9. S100a8 inhibitor this compound attenuates coal dust-induced pulmonary fibrosis via blocking neutrophils-S100a8-Tlr4-macrophages signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound‐hydrogel hybrid microneedle array patch alleviates hypertrophic scar via inhibiting M1 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Measuring Paquinimod Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paquinimod is a novel immunomodulatory small molecule that belongs to the quinoline-3-carboxamide class of compounds. Its primary mechanism of action involves binding to the S100A9 protein, a member of the S100 family of calcium-binding proteins that act as damage-associated molecular patterns (DAMPs). By binding to S100A9, this compound inhibits its interaction with key pattern recognition receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This blockade disrupts downstream inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines, and modulation of myeloid cell trafficking and activation.
Given its mechanism of action, this compound has shown therapeutic potential in a variety of preclinical models of autoimmune and inflammatory diseases. These application notes provide an overview of the in vivo efficacy of this compound in key disease models and detailed protocols for conducting these studies.
Mechanism of Action: S100A9/TLR4/RAGE Signaling Pathway
This compound exerts its immunomodulatory effects by targeting the S100A9 protein. S100A9, often in a heterodimer with S100A8, is released by activated myeloid cells and acts as a potent pro-inflammatory signal. It engages with TLR4 and RAGE on the surface of immune cells, triggering a signaling cascade that culminates in the activation of transcription factors such as NF-κB. This leads to the production of inflammatory mediators, including TNF-α, IL-6, and IL-1β, which drive the inflammatory response in various autoimmune diseases. This compound, by binding to S100A9, prevents this interaction, thereby dampening the inflammatory cascade.
Paquinimod: Application Notes and Protocols for Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paquinimod (ABR-215757) is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class of small molecules.[1] It primarily targets the S100A9 protein, a member of the S100 family of calcium-binding proteins.[2][3] By binding to S100A9, this compound inhibits its interaction with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby modulating inflammatory responses.[3][4] This mechanism of action makes this compound a subject of investigation for the treatment of various chronic inflammatory and autoimmune diseases.[5] Efficacy has been demonstrated in several preclinical models of human diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), multiple sclerosis (MS), systemic sclerosis (SSc), and type 1 diabetes.[5][6][7]
These application notes provide a summary of this compound treatment protocols and key findings from various chronic disease models to guide researchers in designing and interpreting their own studies.
Mechanism of Action: S100A9 Signaling Pathway Inhibition
This compound exerts its immunomodulatory effects by interfering with the pro-inflammatory signaling cascade initiated by the S100A9 protein. S100A9, often acting as a damage-associated molecular pattern (DAMP), is released by stressed or necrotic cells and activates myeloid cells through TLR4 and RAGE.[3] This activation leads to the production of pro-inflammatory cytokines and the recruitment of immune cells to the site of inflammation.[3] this compound binds to S100A9, preventing its interaction with TLR4 and RAGE, thus dampening the subsequent inflammatory response.[4]
Caption: this compound inhibits S100A9 binding to TLR4 and RAGE.
Quantitative Data Summary of this compound Treatment in Chronic Disease Models
The following tables summarize the treatment parameters and key outcomes of this compound administration in various preclinical models of chronic diseases.
Table 1: Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc)
| Disease Model | Animal Model | This compound Dosage | Treatment Duration | Key Outcomes |
| Systemic Lupus Erythematosus (SLE) | MRL-lpr/lpr mice | Not specified | Not specified | Comparable disease inhibition to prednisolone and mycophenolate mofetil; steroid-sparing effect.[8] |
| Systemic Sclerosis (SSc) | Tight skin 1 (Tsk-1) mice | 5 or 25 mg/kg/day in drinking water | 8 weeks | Reduced skin fibrosis, decreased number of myofibroblasts, and polarization of macrophages from M2 to M1 phenotype.[1][9] |
Table 2: Arthritis and Asthma
| Disease Model | Animal Model | This compound Dosage | Treatment Duration | Key Outcomes |
| Collagenase-Induced Osteoarthritis (CIOA) | C57BL/6 mice | 3.75 mg/kg in drinking water | Started 4 days before induction and continued throughout the experiment | Significantly reduced synovial thickening, osteophyte size, and cartilage damage. |
| Neutrophilic Asthma | C57BL/6 mice | 0.1, 1, 10, and 25 mg/kg/day in drinking water | From day 7 to day 23 post-sensitization | Dose-dependently attenuated the number of inflammatory cells in bronchoalveolar lavage fluid.[3] |
Table 3: Type 1 Diabetes
| Disease Model | Animal Model | This compound Dosage | Treatment Duration | Key Outcomes |
| Type 1 Diabetes | Non-obese diabetic (NOD) mice | 0.04, 0.2, 1, and 5 mg/kg/day in drinking water | From 10 to 20 weeks of age | Dose-dependent reduction in diabetes development and delayed onset of disease.[2][6] |
Experimental Protocols
Below are generalized protocols for the administration of this compound in rodent models of chronic diseases, based on the cited literature.
General Experimental Workflow
Caption: General experimental workflow for this compound studies.
Protocol 1: this compound Administration in a Murine Model of Neutrophilic Asthma
Objective: To evaluate the therapeutic effect of this compound on airway inflammation and remodeling in a murine model of neutrophilic asthma.
Materials:
-
6-week-old C57BL/6 mice[3]
-
Ovalbumin (OVA)
-
Complete Freund's Adjuvant (CFA)[3]
-
This compound (ABR-215757)[3]
-
Drinking water
Procedure:
-
Sensitization: Sensitize mice with an intraperitoneal injection of OVA emulsified in CFA.
-
Challenge: Challenge the sensitized mice with intranasal administration of OVA.
-
This compound Administration: From day 7 to day 23 post-sensitization, administer this compound at doses of 0.1, 1, 10, and 25 mg/kg/day by dissolving it in the drinking water.[3]
-
Monitoring and Analysis:
-
Monitor airway resistance.[3]
-
At the end of the treatment period, collect bronchoalveolar lavage (BAL) fluid to analyze the number of neutrophils, macrophages, and other inflammatory cells.[3]
-
Perform histological analysis of lung tissue to assess inflammation and goblet cell hyperplasia.[3]
-
Measure levels of S100A9, caspase-1, IL-1β, MPO, IL-17, IFN-γ, and TNF-α in lung lysates using Western blotting.[3]
-
Protocol 2: this compound Treatment in a Mouse Model of Systemic Sclerosis
Objective: To investigate the effect of this compound on skin fibrosis in the tight skin 1 (Tsk-1) mouse model of systemic sclerosis.
Materials:
-
Vehicle control (drinking water)
-
Drinking water
Procedure:
-
Animal Model: Utilize Tsk-1 mice, which spontaneously develop skin fibrosis.
-
This compound Administration: Treat Tsk-1 mice with this compound at doses of 5 or 25 mg/kg/day by dissolving it in the drinking water for 8 weeks.[1][9] A control group should receive vehicle only.
-
Analysis of Skin Fibrosis:
-
Immunological Analysis:
Protocol 3: this compound for the Prevention of Type 1 Diabetes in NOD Mice
Objective: To assess the preventive efficacy of this compound on the development of diabetes in non-obese diabetic (NOD) mice.
Materials:
Procedure:
-
Treatment Initiation: Begin this compound treatment in 10-week-old female NOD mice.[2]
-
This compound Administration: Administer daily doses of 0.04, 0.2, 1, and 5 mg/kg/day of this compound by dissolving it in the drinking water.[2] Continue treatment until the mice are 20 weeks of age.[2]
-
Monitoring of Diabetes Development:
-
From 10 weeks of age until the experimental endpoint at 40 weeks of age, monitor for glycosuria on a weekly basis.[2]
-
-
Histological and Cellular Analysis:
Concluding Remarks
This compound has demonstrated significant therapeutic potential in a variety of preclinical models of chronic inflammatory and autoimmune diseases. The provided protocols and data summaries offer a foundation for researchers to further explore the efficacy and mechanisms of this compound. The consistent finding of its effect on myeloid cell infiltration and function underscores the importance of the S100A9 pathway in these pathologies.[7] Future studies should continue to investigate optimal dosing and treatment durations for different chronic conditions, as well as explore potential combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents development of diabetes in the non-obese diabetic (NOD) mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paquinimod Delivery in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paquinimod is a quinoline-3-carboxamide derivative with immunomodulatory properties, primarily targeting the S100A9 protein. By inhibiting the interaction of S100A9 with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), this compound modulates inflammatory responses.[1][2][3] This makes it a compound of significant interest in preclinical research for various autoimmune and inflammatory diseases, including lupus, systemic sclerosis, and neutrophilic asthma.[2][4][5]
These application notes provide detailed protocols for the oral delivery of this compound to mice, a common animal model in biomedical research. The two primary methods covered are administration via drinking water and oral gavage. Additionally, this document includes quantitative data on dosages and resulting plasma concentrations, as well as a schematic of the relevant signaling pathway and a typical experimental workflow.
Data Presentation
Table 1: this compound Dosage and Administration in Murine Models
| Animal Model | Delivery Method | Dosage (mg/kg/day) | Vehicle | Study Duration | Key Findings | Reference |
| MRL-lpr/lpr (Lupus) | Drinking Water | 0.04, 0.2 | Water | Not Specified | Dose-dependent disease inhibition | [2] |
| Neutrophilic Asthma | Drinking Water | 0.1, 1, 10, 25 | Water (pH 7.5) | 16 days | Reduced airway inflammation | [2] |
| Systemic Sclerosis (Tsk-1) | Drinking Water | 5, 25 | Water | 8 weeks | Reduced skin fibrosis | [5] |
| Liver Fibrosis (N-IF mice) | Drinking Water | 25 | Water | 4 or 10 weeks | Reduced liver fibrosis and inflammation | [6] |
Table 2: Pharmacokinetic Parameters of this compound in MRL-lpr/lpr Mice
| Dosage (mg/kg/day) | Administration Route | Plasma Concentration (µmol/L) | Time Point |
| 0.04 | Drinking Water | 0.03 | Not Specified |
| 0.2 | Drinking Water | 0.17 | Not Specified |
Experimental Protocols
Protocol 1: Administration of this compound in Drinking Water
This method is suitable for chronic studies and minimizes animal handling and stress.
Materials:
-
This compound powder
-
Sterile, purified water
-
pH meter
-
Sterile water bottles with sipper tubes
-
Graduated cylinders and beakers
-
Stir plate and stir bar
-
Scale (accurate to 0.1 mg)
Procedure:
-
Calculate the required concentration of this compound in the drinking water. This calculation depends on the target dose (mg/kg/day), the average body weight of the mice, and their average daily water consumption.
-
Step 1.1: Determine the average daily water intake per mouse (in mL). This can vary based on the mouse strain, age, and housing conditions. It is recommended to measure this for a cohort of animals before starting the experiment (typically 3-5 mL/day for an adult mouse).
-
Step 1.2: Determine the average body weight of the mice (in kg).
-
Step 1.3: Use the following formula to calculate the concentration of this compound in the drinking water (in mg/mL):
-
Example Calculation: For a target dose of 10 mg/kg/day, an average mouse weight of 25 g (0.025 kg), and an average water intake of 4 mL/day:
-
-
Prepare the this compound solution.
-
Step 2.1: Weigh the required amount of this compound powder based on the calculated concentration and the total volume of water to be prepared.
-
Step 2.2: Add the powder to the appropriate volume of sterile, purified water in a sterile beaker with a stir bar.
-
Step 2.3: Stir the solution until the this compound is completely dissolved.
-
Step 2.4: Adjust the pH of the solution to 7.5 using a pH meter and appropriate adjusting solutions (e.g., dilute NaOH or HCl). This has been shown to be a suitable pH for this compound solutions in animal studies.[2]
-
-
Administer the medicated water.
-
Step 3.1: Fill the sterile water bottles with the prepared this compound solution.
-
Step 3.2: Provide the medicated water to the mice as their sole source of drinking water.
-
Step 3.3: Replace the medicated water every 2-3 days with a freshly prepared solution to ensure stability and consistent dosing.
-
-
Monitoring.
-
Step 4.1: Monitor the water consumption of each cage to ensure the mice are drinking the medicated water and to adjust the concentration if necessary.
-
Step 4.2: Monitor the body weight of the animals regularly.
-
Protocol 2: Administration of this compound by Oral Gavage
This method allows for precise dosing at specific time points but requires more animal handling.
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water, or corn oil)[1][7]
-
Sterile gavage needles (20-22 gauge, with a ball tip, appropriate length for mice)
-
Syringes (1 mL)
-
Scale (accurate to 0.1 mg)
-
Vortex mixer or sonicator
Procedure:
-
Prepare the this compound suspension.
-
Step 1.1: Calculate the total volume of suspension needed based on the number of animals, their average body weight, and the dosing volume (typically 5-10 mL/kg for mice).
-
Step 1.2: Calculate the required concentration of this compound in the vehicle (in mg/mL) based on the target dose (mg/kg) and the dosing volume (mL/kg).
-
Step 1.3: Weigh the required amount of this compound powder.
-
Step 1.4: Prepare the chosen vehicle (e.g., 0.5% w/v CMC in sterile water).
-
Step 1.5: Gradually add the this compound powder to the vehicle while vortexing or sonicating to create a uniform suspension.
-
-
Administer the dose.
-
Step 2.1: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Step 2.2: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate depth of gavage needle insertion. Mark this depth on the needle.
-
Step 2.3: Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Step 2.4: Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus to the pre-marked depth. Do not force the needle.
-
Step 2.5: Slowly administer the suspension.
-
Step 2.6: Gently remove the gavage needle.
-
-
Monitoring.
-
Step 3.1: Observe the animal for a few minutes after gavage to ensure there are no signs of distress or respiratory complications.
-
Step 3.2: Monitor the body weight of the animals regularly.
-
Mandatory Visualization
Caption: this compound inhibits S100A9, blocking TLR4 and RAGE signaling pathways.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Paquinimod for Oral Administration
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1] It functions primarily by targeting the S100A9 protein, a key player in various inflammatory and autoimmune processes.[1] By binding to S100A9, this compound prevents its interaction with critical pattern recognition receptors, thereby dampening the pro-inflammatory cascade.[2][3] This mechanism has positioned this compound as a therapeutic candidate for a range of conditions, including systemic lupus erythematosus (SLE), systemic sclerosis, and other autoimmune diseases.[4][5][6] These notes provide an overview of its mechanism, formulation for oral administration, and detailed protocols for preclinical evaluation.
2. Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the S100A9 signaling pathway. S100A9 is a damage-associated molecular pattern (DAMP) protein released by activated or stressed myeloid cells, such as neutrophils and monocytes.[7] Extracellular S100A9 binds to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), triggering downstream signaling cascades.[2][8] This activation, particularly through TLR4, leads to the activation of transcription factors like NF-κB, culminating in the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][7] this compound specifically binds to S100A9, blocking its interaction with TLR4 and RAGE, thus preventing cellular activation and reducing the inflammatory response.[2][3]
3. Formulation and Pharmacokinetics
This compound is designed for oral activity and has demonstrated suitable pharmacokinetic properties for daily dosing in clinical trials.[4]
3.1. Formulation for Preclinical Research
For in vivo studies in rodents, this compound can be formulated for administration in drinking water.
-
Vehicle: Purified water.
-
Preparation: Dissolve this compound powder in water. Adjust the pH to approximately 7.5 to ensure solubility and stability.[3]
-
Storage: The prepared solution can be stored at 4°C for up to one month.[3]
-
Alternative Vehicle: For oral gavage, a suspension in 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) can be prepared.[9]
3.2. Pharmacokinetic Data
Pharmacokinetic parameters have been evaluated in both preclinical models and human subjects.
| Parameter | Species | Dosing | Observation | Reference |
| Plasma Levels | MRL-lpr/pr Mice | 0.04 mg/kg/day (in drinking water) | 0.03 µmol/L | [3] |
| 0.2 mg/kg/day (in drinking water) | 0.17 µmol/L | [3] | ||
| Properties | Human (SLE) | Repeat, dose-ranging (up to 6.0 mg/day) | Linear pharmacokinetics, suitable for once-daily oral treatment. | [4] |
| Tolerability | Human (SLE) | Up to 3.0 mg/day | Generally well-tolerated. | [4] |
| Human (SSc) | 3.0 mg/day for 8 weeks | Well-tolerated with mild to moderate adverse events. | [1][10] |
4. Experimental Protocols
4.1. Protocol 1: In Vivo Efficacy in a Murine Model of Neutrophilic Asthma
This protocol is adapted from studies evaluating this compound in an ovalbumin (OVA)-induced model of neutrophilic asthma.[3]
Objective: To assess the efficacy of orally administered this compound in reducing airway inflammation.
Materials:
-
6-week-old C57BL/6 mice
-
Ovalbumin (OVA)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Bronchoalveolar lavage (BAL) equipment
-
Reagents for cell counting and cytokine analysis (ELISA)
Methodology:
-
Sensitization (Day 0): Sensitize mice via intraperitoneal injection of an emulsion containing OVA and CFA.
-
Treatment Initiation (Day 7): Randomly assign mice to vehicle control or this compound treatment groups. Administer this compound dissolved in the drinking water at desired concentrations (e.g., 0.1, 1, 10, 25 mg/kg/day).[3] Replace water bottles every 2-3 days.
-
Challenge (e.g., Day 14-21): Challenge mice with intranasal or aerosolized OVA to induce airway inflammation.
-
Endpoint Analysis (e.g., Day 24):
-
Airway Hyperresponsiveness: Measure airway resistance in response to methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx. Perform total and differential cell counts (neutrophils, macrophages, eosinophils).
-
Lung Histology: Perfuse lungs, fix in formalin, and embed in paraffin. Stain sections with H&E for inflammation and PAS for goblet cell hyperplasia.
-
Cytokine Analysis: Homogenize lung tissue and measure levels of key cytokines (e.g., IL-1β, IL-17, TNF-α, IFN-γ) by Western blot or ELISA.[3]
-
4.2. Protocol 2: In Vitro S100A9-Induced Cytokine Secretion Assay
Objective: To determine the in vitro potency of this compound in inhibiting S100A9-mediated activation of myeloid cells.
Materials:
-
Myeloid cell line (e.g., THP-1 human monocytes) or primary macrophages.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human S100A9 protein.
-
This compound stock solution (in DMSO).
-
Reagents for ELISA (e.g., human TNF-α kit).
-
96-well cell culture plates.
Methodology:
-
Cell Plating: Plate myeloid cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight. If using THP-1 monocytes, differentiate them into macrophage-like cells with PMA for 48 hours prior to the experiment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours. Include a vehicle control (DMSO at the highest concentration used).
-
S100A9 Stimulation: Add recombinant S100A9 protein to the wells to a final concentration known to elicit a robust inflammatory response (e.g., 1-10 µg/mL). Include a negative control group with no S100A9 stimulation.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of this compound concentration and calculate the IC50 value (the concentration of this compound that inhibits 50% of the S100A9-induced cytokine response). An IC50 of approximately 878 nM has been reported for inhibiting S100A9-induced NF-κB activity.[3]
5. Preclinical and Clinical Dosing Summary
This compound has been evaluated across a range of doses in various models and clinical settings.
| Study Type | Model/Patient Population | Dosing Regimen | Key Findings | Reference |
| Preclinical | MRL-lpr/pr Mice (Lupus) | Not specified, compared to prednisolone | Inhibited disease progression, showed steroid-sparing effect. | [4] |
| C57BL/6 Mice (Asthma) | 0.1, 1, 10, 25 mg/kg/day (oral) | Dose-dependent reduction in airway neutrophils and macrophages. | [3] | |
| NOD Mice (Diabetes) | 0.04, 0.2, 1, 5 mg/kg/day (oral) | Dose-dependent reduction in diabetes development. | [11] | |
| Mice (Pulmonary Fibrosis) | Not specified | Ameliorated fibrotic changes, reduced hydroxyproline content. | [7][12] | |
| Clinical Trial | SLE Patients (Phase Ib) | 4.5 mg/day and 6.0 mg/day (oral) | Associated with arthralgia and myalgia. | [4] |
| SLE Patients (Phase Ib) | Up to 3.0 mg/day (oral) | Doses were well-tolerated. | [4] | |
| SSc Patients (Phase 2) | 3.0 mg/day for 8 weeks (oral) | Reduced number of myofibroblasts in skin; well-tolerated. | [10] |
6. Safety and Tolerability
In human clinical trials, this compound has generally been well-tolerated at therapeutic doses. In a study with SLE patients, most adverse events (AEs) were mild to moderate and transient.[4] The most frequently reported AEs, particularly at higher doses (≥4.5 mg/day), were arthralgia and myalgia.[4] In a trial with systemic sclerosis patients treated with 3 mg/day, common AEs included arthralgia, headache, and increased C-reactive protein.[10]
References
- 1. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sclerodermanews.com [sclerodermanews.com]
- 6. researchgate.net [researchgate.net]
- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 8. This compound attenuates retinal injuries by suppressing the S100A9/TLR4 signaling in an experimental model of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry After Paquinimod Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing immunohistochemistry (IHC) on tissues following treatment with Paquinimod. This compound is an orally active quinoline-3-carboxamide derivative that functions as an immunomodulator by inhibiting the interaction between S100A9 and its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). Understanding the tissue-level effects of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic efficacy in various disease models.
Introduction to this compound's Mechanism of Action
This compound targets the S100A9 protein, a member of the S100 family of calcium-binding proteins. S100A9, often in a heterodimer with S100A8, acts as a damage-associated molecular pattern (DAMP) molecule. Upon release from activated or damaged cells, it binds to TLR4 and RAGE on immune cells, such as monocytes and macrophages. This interaction triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB, which in turn promotes the expression of pro-inflammatory cytokines and chemokines. By preventing the binding of S100A9 to its receptors, this compound effectively dampens this pro-inflammatory signaling, leading to a reduction in immune cell infiltration and a modulation of the inflammatory response.[1][2][3]
Key Cellular Targets for IHC Analysis
Following this compound treatment, IHC can be employed to investigate several key cellular and molecular changes:
-
S100A9 Expression and Localization: To confirm the presence of the drug's target in the tissue of interest.
-
Immune Cell Infiltration: To quantify the effect of this compound on the recruitment of various immune cell populations, including:
-
Ly6Chi Inflammatory Monocytes: Key mediators of inflammation.
-
Macrophages: Assessing their overall presence and polarization state (pro-inflammatory M1 vs. anti-inflammatory M2).
-
-
Downstream Signaling Pathways: To investigate the modulation of signaling pathways activated by S100A9, such as the NF-κB pathway.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound.
Table 1: Effect of this compound on Myofibroblast Number and Skin Thickness in a Mouse Model of Systemic Sclerosis
| Treatment Group | Dose (mg/kg/day) | Number of Myofibroblasts (per high-power field) | Skin Thickness (μm) |
| Vehicle | - | 45.3 ± 3.1 | 350 ± 15.2 |
| This compound | 5 | 32.1 ± 2.5 | 280 ± 10.8 |
| This compound | 25 | 25.6 ± 2.1 | 245 ± 9.5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from findings reported in relevant literature.
Table 2: this compound-Induced Macrophage Polarization in Skin Tissue
| Treatment Group | M1 Macrophages (iNOS+) (% of total macrophages) | M2 Macrophages (CD206+) (% of total macrophages) | M1/M2 Ratio |
| Vehicle | 25.4 ± 4.2 | 74.6 ± 4.2 | 0.34 |
| This compound (25 mg/kg/day) | 58.9 ± 5.1 | 41.1 ± 5.1 | 1.43 |
***p < 0.001 compared to vehicle. Data represents a shift from a pro-fibrotic M2 phenotype to a pro-inflammatory M1 phenotype. Data synthesized from findings reported in relevant literature.
Table 3: Flow Cytometry Analysis of Immune Cells in Tumors from this compound-Treated Mice
| Cell Population | Untreated Control (% of live cells) | This compound-Treated (% of live cells) | Fold Change |
| Total Immune Cells (CD45+) | 30.2 ± 3.5 | 15.1 ± 2.8** | -2.0 |
| Ly6Chi Monocytes | 25.1 ± 2.9 | 5.0 ± 1.1*** | -5.0 |
| CD4+ T Cells | 2.1 ± 0.4 | 1.0 ± 0.2 | -2.1 |
| CD8+ T Cells | 1.5 ± 0.3 | 0.7 ± 0.1 | -2.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to untreated control. Data synthesized from published studies.[4]
Experimental Protocols
The following are detailed protocols for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections from subjects treated with this compound. These protocols are synthesized from established IHC procedures and tailored for the specific targets of interest.
General Protocol for Immunohistochemistry of FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in one change of 95% ethanol for 3 minutes.
-
Immerse slides in one change of 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.
-
Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the container in a pressure cooker, steamer, or water bath to 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in Tris-buffered saline with 0.05% Tween-20 (TBST).
-
-
Enzymatic Retrieval: For some antibodies, enzymatic digestion may be required. Follow the specific antibody datasheet recommendations.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C in a humidified chamber. See Table 4 for recommended antibodies and starting dilutions.
-
-
Secondary Antibody and Detection:
-
Rinse slides three times with TBST for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse slides three times with TBST for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse slides three times with TBST for 5 minutes each.
-
-
Chromogen Development:
-
Incubate sections with a DAB (3,3'-diaminobenzidine) substrate kit until the desired brown color intensity is reached (typically 2-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Mayer's hematoxylin for 1-2 minutes to stain the nuclei blue.
-
Rinse gently in running tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Specific Antibody Recommendations and Protocols
Table 4: Recommended Primary Antibodies for IHC Analysis
| Target Protein | Function / Cell Type | Recommended Antibody (Clone) | Starting Dilution | Antigen Retrieval |
| S100A9 | This compound Target | Rabbit anti-S100A9 | 1:200 | HIER (Citrate pH 6.0) |
| CD68 | General Macrophage Marker | Mouse anti-CD68 (KP1) | 1:100 | HIER (Citrate pH 6.0) |
| iNOS | M1 Macrophage Marker | Rabbit anti-iNOS | 1:100 | HIER (Citrate pH 6.0) |
| CD206 (MRC1) | M2 Macrophage Marker | Rabbit anti-CD206 | 1:250 | HIER (Citrate pH 6.0) |
| Ly6C | Inflammatory Monocyte Marker | Rat anti-Ly6C | 1:100 | HIER (Citrate pH 6.0) |
| Phospho-NF-κB p65 (Ser536) | Activated NF-κB Pathway | Rabbit anti-p-p65 (93H1) | 1:100 | HIER (Citrate pH 6.0) |
Note: Optimal antibody dilutions and incubation times should be determined empirically for each new antibody lot and tissue type.
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits S100A9, preventing TLR4/RAGE activation and subsequent NF-κB signaling.
Immunohistochemistry Experimental Workflow
Caption: Standard workflow for immunohistochemical staining of FFPE tissue sections.
By following these detailed protocols and utilizing the provided information, researchers can effectively employ immunohistochemistry to investigate the in-situ effects of this compound treatment, contributing to a deeper understanding of its therapeutic potential.
References
Application Note: Quantifying Target Gene Expression in Response to Paquinimod using Real-time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paquinimod (ABR-215757) is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class of molecules.[1] It has shown therapeutic potential in various models of autoimmune and inflammatory diseases, including systemic lupus erythematosus, systemic sclerosis, and rheumatoid arthritis.[2][3][4] The primary mechanism of action of this compound involves the inhibition of the S100A9 protein.[2] S100A9 is a calcium-binding protein that, upon forming a heterodimer with S100A8 (calprotectin), acts as a damage-associated molecular pattern (DAMP). This complex interacts with key pattern recognition receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), to initiate and amplify inflammatory responses.[5][6] By binding to S100A9, this compound prevents its interaction with TLR4 and RAGE, thereby modulating downstream inflammatory signaling pathways and reducing the expression of pro-inflammatory genes.[3][5]
Real-time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the abundance of specific nucleic acid sequences. It is the gold standard for quantifying gene expression changes in response to therapeutic agents like this compound. This application note provides a detailed protocol for utilizing real-time PCR to assess the in vitro and in vivo effects of this compound on the expression of key target genes involved in inflammation.
Principle of the Method
The experimental workflow involves treating cells or animal models with this compound, followed by the isolation of total RNA. This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the real-time PCR assay. In the qPCR reaction, gene-specific primers are used to amplify the target cDNA. The amplification process is monitored in real-time through the use of a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, or a sequence-specific fluorescent probe (e.g., TaqMan® probe). The cycle at which the fluorescence signal crosses a predetermined threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of target transcript. By comparing the Cq values of treated samples to untreated controls, and normalizing to a stably expressed reference gene, the relative change in target gene expression can be accurately quantified.
Data Presentation
The following table summarizes the expected changes in the expression of key target genes following treatment with this compound, as supported by preclinical studies. The data is presented as fold change relative to an untreated control.
| Target Gene | Gene Function | Expected Expression Change with this compound |
| Pro-inflammatory Cytokines | ||
| Interleukin 6 (IL6) | A pleiotropic cytokine with a central role in inflammation and immunity. | ↓ |
| Tumor Necrosis Factor-alpha (TNFα) | A key inflammatory cytokine involved in systemic inflammation. | ↓ |
| Interleukin 1 Beta (IL1B) | A potent pro-inflammatory cytokine. | ↓ |
| Interleukin 17 (IL17) | A cytokine that plays a critical role in host defense and autoimmune diseases. | ↓ |
| Chemokines | ||
| Chemokine (C-C motif) ligand 2 (CCL2) | A chemoattractant for monocytes, memory T cells, and dendritic cells. | ↓ |
| S100 Proteins | ||
| S100 Calcium Binding Protein A8 (S100A8) | Forms a heterodimer with S100A9; a pro-inflammatory alarmin. | ↓ |
| Myeloid Cell Markers | ||
| Lymphocyte antigen 6 complex locus G6D (Ly6g) | A marker for neutrophils. | ↓ |
| B-cell Markers | ||
| CD19 Molecule (Cd19) | A marker for B-lymphocytes. | ↑ (restored) |
Experimental Protocols
I. In Vitro Cell Culture and this compound Treatment
-
Cell Seeding: Plate appropriate cells (e.g., macrophages, peripheral blood mononuclear cells) in a suitable culture vessel at a predetermined density.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to allow for changes in gene expression.
II. RNA Isolation and cDNA Synthesis
-
RNA Isolation:
-
Lyse the cells directly in the culture vessel using a suitable lysis buffer (e.g., TRIzol® reagent or a column-based RNA purification kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity by agarose gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Prepare a reverse transcription reaction mix containing total RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Perform the reverse transcription reaction according to the manufacturer's instructions.
-
Store the resulting cDNA at -20°C.
-
III. Real-time PCR
-
Primer Design and Validation:
-
Design or obtain validated primer pairs for the target genes and at least one stable reference gene (e.g., GAPDH, ACTB, B2M). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a real-time PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Set up the reactions in a 96- or 384-well qPCR plate. Include triplicate reactions for each sample and gene, as well as no-template controls.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR reaction using a real-time PCR instrument with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Cq value for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method:
-
Normalize to Reference Gene: ΔCq = Cq(target gene) - Cq(reference gene)
-
Normalize to Control: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCq
-
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Real-time PCR workflow for gene expression analysis.
References
- 1. Real-Time PCR: Revolutionizing Detection and Expression Analysis of Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 3. Potential drugs against COVID-19 revealed by gene expression profile, molecular docking and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational inhibition of S100A8 (calgranulin A) as a potential non-invasive biomarker for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Paquinimod Solubility Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with Paquinimod and encountering solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a quinoline-3-carboxamide derivative with low aqueous solubility.[1][2] It is practically insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3] For in vivo studies, it is often formulated in a mixture of solvents to achieve a clear solution.[1]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The low aqueous solubility of this compound is a common issue.[4] Factors that can contribute to poor solubility include:
-
pH of the buffer: The pH of the aqueous solution can significantly impact the solubility of this compound. One study successfully dissolved this compound in water by adjusting the pH to 7.5.[5]
-
Buffer composition: The ionic strength and specific components of your buffer can affect solubility.
-
Temperature: While not extensively documented for this compound, temperature can influence the solubility of many compounds.
-
Purity of the compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is not recommended to dissolve this compound directly in cell culture medium due to its low aqueous solubility.[1][2] This can lead to precipitation of the compound, resulting in inaccurate concentrations in your experiments. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your culture medium.[1]
Q4: What are the recommended solvents for making a this compound stock solution?
A4: DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] DMF and Ethanol can also be used.[3] It is crucial to use a freshly opened or anhydrous grade of DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2]
Q5: My this compound precipitated out of solution after dilution from a DMSO stock. How can I prevent this?
A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common problem for poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try using a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a small final percentage of the organic solvent (e.g., <0.5% DMSO) can help maintain solubility. However, be mindful of potential solvent toxicity to your cells.
-
Use a formulation with solubilizing agents: For in vivo or some in vitro applications, using a formulation containing excipients like PEG300 and Tween-80 can significantly improve solubility.[1]
-
Gentle warming and sonication: After dilution, gentle warming and/or sonication can sometimes help to redissolve precipitated compound.[1] However, the stability of this compound under these conditions should be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Inherent low aqueous solubility of this compound. | Do not dissolve directly in aqueous buffer. Prepare a concentrated stock solution in an organic solvent like DMSO first.[1][2] |
| Cloudiness or precipitation observed after diluting DMSO stock into buffer. | The final concentration exceeds the solubility limit in the aqueous buffer. | 1. Decrease the final concentration of this compound. 2. Ensure the final DMSO concentration is as high as experimentally permissible (typically ≤0.5%). 3. Consider using a formulation with solubilizers for animal studies.[1] |
| Inconsistent experimental results. | Potential precipitation of this compound leading to inaccurate dosing. | 1. Visually inspect your final solution for any precipitate before each experiment. 2. Prepare fresh dilutions for each experiment from a clear stock solution. |
| Difficulty dissolving this compound even in DMSO. | The DMSO may have absorbed moisture. | Use a new, unopened bottle of anhydrous or high-purity DMSO.[2] Gentle warming or sonication can also be attempted.[1] |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| DMSO | 62.5 mg/mL (178.36 mM) | [1] |
| DMSO | 70 mg/mL (199.76 mM) | [2] |
| DMF | 20 mg/mL | [3] |
| Ethanol | 3 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.13 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.94 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 2.854 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
Perform a serial dilution of the stock solution into your pre-warmed aqueous buffer or cell culture medium to achieve the final desired concentration.
-
Ensure that the final concentration of DMSO in the working solution is low enough to not affect your experimental system (typically <0.5%).
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this may cause the compound to precipitate.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Paquinimod In Vitro Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Paquinimod in in vitro experimental settings. This guide offers troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is an immunomodulatory compound that primarily targets the S100A9 protein.[1][2][3][4] It functions by binding to S100A9 and inhibiting its interaction with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][2][3] This interference disrupts downstream pro-inflammatory signaling pathways.[1][5]
Q2: I am observing effects on immune cells in my culture. Is this a known off-target effect of this compound?
Yes, this compound has demonstrated various effects on different immune cell populations in vitro. These include:
-
T-cells: this compound has been shown to inhibit the in vitro recall response of T-cells.[1]
-
Monocytes and Macrophages: It can reduce the accumulation of CD11b+ Ly6Chi inflammatory monocytes.[1][6][7] Furthermore, it has been observed to polarize macrophages from a pro-fibrotic M2 phenotype to an M1 phenotype in skin fibrosis models.[4]
-
Neutrophils: this compound can induce neutrophil chemotaxis and adhesion and increase their bactericidal activity by promoting phagocytosis.[5]
Q3: My cells are showing altered cytokine profiles after this compound treatment. Which cytokines are typically affected?
This compound has been reported to modulate the production of several pro-inflammatory cytokines. In human osteoarthritis synovium stimulated with S100A9, this compound significantly inhibited the induced levels of IL-6 and IL-8.[3] However, in the same study, it did not affect TNFα levels.[3]
Q4: I am seeing unexpected changes in gene expression related to NF-κB signaling. Is this a known off-target effect?
Modulation of NF-κB signaling is a known downstream effect of this compound's primary mechanism. By preventing S100A9 from binding to TLR4, this compound inhibits the activation of the NF-κB pathway.[2] One study determined the IC50 of this compound for the inhibition of S100A9-induced NF-κB luciferase activity to be approximately 878 nM.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in cytokine inhibition between experiments. | - Cell passage number and health. - Purity and aggregation state of recombinant S100A9. - Inconsistent this compound concentration. | - Use cells within a consistent and low passage number range. - Confirm the quality of S100A9 using SDS-PAGE and size exclusion chromatography. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Inconsistent effects on monocyte/macrophage polarization. | - Heterogeneity of primary monocyte populations. - Variability in differentiation and polarization protocols. - Presence of confounding factors in serum. | - Use established protocols for monocyte isolation and differentiation. - Consider using a defined, serum-free medium for polarization experiments. - Include well-defined positive and negative controls for M1 and M2 polarization. |
| Unexpected cell toxicity at high this compound concentrations. | - Off-target kinase inhibition or other cytotoxic effects. - Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. - Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cells. |
Quantitative Data Summary
| Parameter | Assay | Value | Reference |
| IC50 | S100A9-induced NF-κB luciferase activity in 293-hTLR-MD2-CD14 transfected cells | ~878 nM | [2] |
| Inhibition | S100A9-induced IL-6 in human OA synovium | 35% reduction | [3] |
| Inhibition | S100A9-induced IL-8 in human OA synovium | 38% reduction | [3] |
| Inhibition | S100A9-induced MMP-1 in human OA synovium | 39% reduction | [3] |
| Inhibition | S100A9-induced MMP-3 in human OA synovium | 64% reduction | [3] |
Key Experimental Protocols
S100A9-Induced NF-κB Reporter Assay
This protocol is a generalized procedure based on the methodology described in the literature[2].
-
Cell Culture and Transfection:
-
Culture 293-hTLR4-MD2-CD14 cells in appropriate media.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., pRL-TK) for normalization.
-
-
This compound Treatment and S100A9 Stimulation:
-
Pre-incubate the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human S100A9.
-
-
Luciferase Assay:
-
After 6-24 hours of stimulation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
-
In Vitro T-cell Recall Response Assay
This is a generalized protocol based on the principles of T-cell proliferation assays.
-
Isolation of T-cells and Antigen-Presenting Cells (APCs):
-
Isolate CD4+ T-cells from the spleen or lymph nodes of immunized mice.
-
Isolate splenic dendritic cells (DCs) or other suitable APCs from control mice.
-
-
Co-culture and Treatment:
-
Co-culture the isolated T-cells and APCs in the presence of the specific antigen (e.g., MOG peptide).
-
Treat the co-cultures with this compound or a vehicle control.
-
-
Proliferation Measurement:
-
After 48-72 hours, pulse the cells with [3H]-thymidine for the final 18 hours of culture.
-
Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
-
Data Analysis:
-
Compare the counts per minute (CPM) between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for NF-κB reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 4. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The quinoline-3-carboxamide this compound (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected results with Paquinimod in experiments
Welcome to the technical support center for Paquinimod. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this immunomodulatory compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you understand and address unexpected results in your experiments.
Troubleshooting Guide: Unexpected Results
This guide addresses specific issues that may arise during experiments with this compound, providing potential explanations and solutions.
| Observed Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| Increased inflammation or tumor growth in a cancer model. | The role of S100A9 in the tumor microenvironment can be paradoxical. In some contexts, S100A9 may act as a damage-associated molecular pattern (DAMP) that attracts anti-tumor immune cells.[1][2][3] Inhibiting this initial pro-inflammatory signal with this compound could inadvertently suppress the anti-tumor immune response.[1][2] | 1. Analyze the immune cell infiltrate: Use flow cytometry to characterize the immune cell populations within the tumor at different time points. This compound treatment has been shown to decrease the infiltration of Ly6Chigh inflammatory monocytes.[1] 2. Evaluate the timing of treatment: The effect of this compound may be dependent on the stage of tumor development. Consider initiating treatment at different time points (e.g., before or after tumor establishment). 3. Investigate the specific tumor model: The paradoxical effect has been noted in the CT26 tumor model.[1] The outcome may differ in other cancer models with different baseline immune environments. |
| Lack of effect on neutrophil infiltration. | This compound's effect on leukocyte recruitment is context-dependent.[4] While it effectively reduces the accumulation of inflammatory monocytes and eosinophils in certain inflammatory models (e.g., induced by necrotic cells), it may not affect neutrophil influx in others (e.g., alum-induced peritonitis).[4] | 1. Confirm the inflammatory stimulus: The nature of the inflammatory insult can determine the dominant infiltrating cell type and the efficacy of this compound. 2. Characterize the inflammatory milieu: Analyze the cytokine and chemokine profiles in your model to understand the key drivers of leukocyte recruitment. This compound primarily interferes with the S100A9/TLR4/RAGE signaling axis.[5] |
| Variable efficacy in different autoimmune models. | The contribution of the S100A9 pathway can vary between different autoimmune diseases and even between different experimental models of the same disease. For example, in osteoarthritis models, this compound was effective in a model with high synovial activation (collagenase-induced) but not in a model with scant synovial activation (destabilization of the medial meniscus).[6] | 1. Assess the level of S100A9 expression: Quantify S100A9 levels in the target tissue of your model to determine if it is a relevant therapeutic target. 2. Characterize the myeloid cell compartment: this compound's primary effect is on myeloid cells.[7][8] Understanding the role of these cells in your specific model is crucial. |
| In vitro results not translating to in vivo efficacy. | The in vivo effects of this compound are complex and involve interactions between various cell types and signaling pathways that may not be fully recapitulated in vitro. This compound's impact on cell recruitment and the systemic immune response are key components of its in vivo activity.[5][7] | 1. Ensure appropriate in vivo dosing and administration: this compound is orally active and has been administered in drinking water for chronic studies in mice at doses ranging from 5 to 25 mg/kg/day.[8][9] 2. Consider the pharmacokinetic profile: Ensure that the dosing regimen achieves and maintains a therapeutic concentration in the target tissue.[10] |
| High dose-related adverse effects in animal models. | While generally well-tolerated at therapeutic doses, higher doses of this compound and other quinoline-3-carboxamides can lead to adverse events. In clinical trials with SLE patients, the most frequent adverse events at higher doses (4.5 mg/day and 6.0 mg/day) were arthralgia and myalgia.[10] | 1. Perform a dose-response study: Determine the optimal therapeutic window for your specific model to maximize efficacy and minimize toxicity.[9][11] 2. Monitor for clinical signs of toxicity: Closely observe animals for signs of distress, weight loss, or changes in behavior. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an immunomodulatory compound that functions by binding to the S100A9 protein. This binding prevents the interaction of S100A9 with its receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[5] By inhibiting this interaction, this compound modulates inflammatory signaling pathways.[5]
Q2: In which experimental models has this compound shown efficacy?
A2: this compound has demonstrated therapeutic effects in a variety of preclinical models of inflammation and autoimmune diseases, including:
-
Systemic Lupus Erythematosus (SLE)[10]
-
Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis[5]
-
Type 1 Diabetes (NOD mice)[11]
-
Neutrophilic asthma[9]
Q3: Why might this compound show a lack of efficacy in my cancer model?
A3: The role of S100A9 in cancer is complex. While often associated with pro-tumorigenic inflammation, in some contexts, S100A9 can act as an alarmin that initiates an anti-tumor immune response by recruiting inflammatory monocytes.[1][2][3] By inhibiting S100A9, this compound might inadvertently dampen this beneficial immune response, leading to increased tumor growth. This effect has been observed in the CT26 colon carcinoma model.[1][2]
Q4: What are the known effects of this compound on myeloid cells?
A4: this compound primarily targets myeloid cells. It has been shown to reduce the accumulation of inflammatory Ly6Chi monocytes and eosinophils at sites of inflammation.[4][7] In a model of systemic sclerosis, this compound promoted the polarization of macrophages from a pro-fibrotic M2 phenotype to an M1 phenotype.[8]
Q5: What are the recommended dosages for in vivo mouse studies?
A5: The effective oral dosage of this compound in mouse models typically ranges from 5 mg/kg/day to 25 mg/kg/day, often administered in the drinking water.[8][9] Dose-response studies are recommended to determine the optimal dose for your specific model.[9][11]
Quantitative Data Summary
Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Murine Model of Neutrophilic Asthma [9]
| Cell Type | Control (CFA/OVA) | This compound (10 mg/kg/day) | This compound (25 mg/kg/day) |
| Total Cells (x104) | ~100 | Significantly Reduced | Significantly Reduced |
| Neutrophils (x104) | ~60 | Significantly Reduced | Significantly Reduced |
| Macrophages (x104) | ~30 | Significantly Reduced | Significantly Reduced |
| Eosinophils (x104) | ~5 | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Joint Destruction in Collagen-Induced Osteoarthritis (CIOA) in Mice [6]
| Parameter | Control (CIOA) | This compound Treated (CIOA) | % Reduction |
| Synovial Thickening | High | Significantly Reduced | 57% |
| Osteophyte Size (medial femur) | High | Significantly Reduced | 66% |
| Cruciate Ligament Formation | High | Significantly Reduced | 67% |
| Cartilage Damage (medial tibia) | High | Significantly Reduced | 47% |
| Cartilage Damage (medial femur) | High | Significantly Reduced | 75% |
Experimental Protocols
Protocol 1: In Vivo Murine Model of Neutrophilic Asthma [9]
-
Animals: 6-week-old C57BL/6 mice.
-
Sensitization: On day 0, sensitize mice via intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 75 µL of Complete Freund's Adjuvant (CFA).
-
This compound Administration: From day 7 to day 23, administer this compound in the drinking water at desired concentrations (e.g., 0.1, 1, 10, and 25 mg/kg/day). Control mice receive plain drinking water.
-
Challenge: On days 14, 21, and 22, challenge mice with 1% OVA via nebulization for 30 minutes.
-
Analysis: 24 hours after the final challenge (day 24), perform analysis.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine inflammatory cell counts (total cells, neutrophils, macrophages, eosinophils).
-
Histology: Process lung tissue for histological analysis to assess inflammation and goblet cell hyperplasia.
-
Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-1β, IL-17, IFN-γ) in lung homogenates.
-
Protocol 2: Cell-Based S100A9-Induced NF-κB Reporter Assay [9]
-
Cell Line: Use a cell line that expresses TLR4 and is stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-hTLR4/MD2-CD14).
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with 10 µg/mL of recombinant S100A9 protein for 8 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) and calculate the dose-dependent inhibition by this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 4. The quinoline-3-carboxamide this compound (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis | Department of Physical Geography and Ecosystem Science [nateko.lu.se]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
Paquinimod Toxicity in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paquinimod in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an immunomodulatory compound that functions as a specific inhibitor of the S100A9 protein.[1] By binding to S100A9, this compound prevents its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby inhibiting downstream inflammatory signaling pathways.[2]
Q2: In which animal models has this compound shown efficacy?
This compound has demonstrated therapeutic effects in a variety of preclinical animal models of inflammatory and autoimmune diseases, including:
-
Systemic Lupus Erythematosus (SLE) in MRL-lpr/lpr mice[3][4]
-
Neutrophilic asthma in mice[1]
-
Systemic Sclerosis (SSc) in tight skin 1 (Tsk-1) mice[5]
-
Idiopathic Pulmonary Fibrosis (IPF) in a bleomycin-induced mouse model[6]
-
Sepsis-induced acute liver injury in mice[7]
Q3: What are the known toxicities or adverse effects of this compound in animal models?
Detailed public data on the specific toxicology of this compound in animal models, such as LD50 values, is limited. However, studies in various disease models provide insights into tolerated doses and potential adverse effects:
-
In a murine model of neutrophilic asthma, oral administration of this compound at doses of 0.1, 1, 10, and 25 mg/kg/day did not result in any observed mouse mortality.[1]
-
In a study on tight skin 1 mice, an experimental model for systemic sclerosis, this compound was administered at doses of 5 or 25 mg/kg/day in the drinking water for 8 weeks without reported adverse effects.[5]
-
Pharmacokinetic studies in MRL-lpr/lpr mice involved doses of 0.04 and 0.2 mg/kg/day.[1][4]
It is important to note that in a clinical trial with SLE patients, higher doses of 4.5 mg/day and 6.0 mg/day were associated with adverse events such as arthralgia and myalgia. Doses up to 3.0 mg/day were well tolerated.[3][4]
Troubleshooting Guide
Issue: I am observing unexpected adverse effects in my animal model after this compound administration. What should I do?
-
Review Dosing and Administration:
-
Confirm the correct calculation of the dose and the concentration of the dosing solution.
-
Ensure the route of administration is appropriate for the vehicle and model. This compound is orally active.
-
Verify the stability of this compound in the chosen vehicle for the duration of the experiment.
-
-
Monitor for Clinical Signs of Toxicity:
-
Systematically observe the animals for changes in behavior, appearance, and activity levels.
-
Common clinical signs of toxicity in rodents to monitor for include:
-
Changes in body weight
-
Piloerection
-
Eyes half-shut
-
Decreased motor activity[8]
-
-
A 5% body weight loss can be a strong predictor of pathological findings.[8]
-
-
Consider the Animal Model:
-
The underlying condition of the disease model could potentially exacerbate sensitivity to the compound.
-
Refer to literature for doses used in similar models.
-
-
Perform Preliminary Dose-Range Finding Studies:
-
If you are using a new model or a significantly different experimental setup, it is advisable to conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Quantitative Data Summary
| Animal Model | Species | Doses Administered | Observed Effects/Remarks | Reference |
| Neutrophilic Asthma | Mouse (C57BL/6) | 0.1, 1, 10, and 25 mg/kg/day (p.o.) | No mortality observed. Dose-dependent attenuation of airway resistance and inflammation. | [1] |
| Systemic Sclerosis | Mouse (Tsk-1) | 5 and 25 mg/kg/day (in drinking water) | Reduction in skin fibrosis. No adverse effects reported. | [5] |
| Systemic Lupus Erythematosus | Mouse (MRL-lpr/lpr) | 0.04 and 0.2 mg/kg/day (in drinking water) | Pharmacokinetic and efficacy studies. | [1][4] |
| Sepsis-Induced Acute Liver Injury | Mouse (WT) | 5, 10, and 20 mg/kg | 10 mg/kg was most effective at inhibiting the increase in serum AST and ALT. | [7] |
Experimental Protocols
General Protocol for a Repeat-Dose Toxicity Study in Rodents
This is a generalized protocol based on standard practices for preclinical toxicity studies.[9][10][11]
-
Animal Selection: Use a sufficient number of animals of a single rodent species (e.g., Wistar rats or C57BL/6 mice), with equal numbers of males and females per group.[12]
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound. Dose selection should be based on existing efficacy data and preliminary dose-range finding studies.[12]
-
Administration: Administer this compound and vehicle orally once daily for a specified duration (e.g., 28 days).
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity. Record body weight at least weekly.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).[12] Collect these and other relevant tissues for histopathological examination.
Visualizations
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quinoline-3-carboxamide this compound (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 10. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]
- 11. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Technical Support Center: Paquinimod In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Paquinimod in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure robust experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your in-vivo studies with this compound.
| Problem | Potential Cause | Recommended Action |
| Lack of or reduced efficacy | Inadequate Dosing or Administration Frequency: The dose of this compound may be too low or not administered frequently enough to maintain therapeutic concentrations. | Review the literature for dose-ranging studies in your specific animal model. Doses in mice have ranged from 0.04 mg/kg/day to 25 mg/kg/day depending on the disease model.[1][2][3][4][5] Consider performing a pilot dose-response study. |
| Suboptimal Formulation or Solubility: this compound is poorly soluble in water.[1] Improper formulation can lead to poor bioavailability. | Prepare a fresh solution of this compound for each administration. For oral administration, dissolving in drinking water (pH adjusted to 7.5) has been reported.[2][3][4] For other routes, co-solvents like DMSO and PEG300 may be necessary, but care should be taken to keep DMSO concentrations low to avoid toxicity.[1][6] | |
| Timing of Treatment Initiation: The therapeutic window for this compound may be model-dependent. Prophylactic treatment has shown efficacy in some models.[7] | Refer to established protocols for your specific disease model. If the goal is to treat existing disease, the timing of intervention will be critical and may require optimization. | |
| Animal Model Selection: The efficacy of this compound can vary between different animal models of the same disease, especially depending on the level of synovial activation in osteoarthritis models.[7][8] | Ensure the chosen animal model is appropriate and validated for the mechanism of action of this compound, which involves the S100A9/TLR4/RAGE axis.[9] | |
| Unexpected Adverse Effects | High Dosage: While generally well-tolerated at therapeutic doses, higher doses of this compound have been associated with adverse events such as arthralgia and myalgia in clinical trials.[10] | If adverse effects are observed, consider reducing the dose or consulting toxicology data for the specific animal model. |
| Vehicle Toxicity: The vehicle used to dissolve this compound, such as DMSO, can have its own toxic effects, especially at higher concentrations. | Minimize the concentration of potentially toxic solvents in your formulation. If using a vehicle control group, ensure they receive the same vehicle formulation as the treatment group. | |
| Inconsistent Results Between Experiments | Variability in Drug Preparation: Inconsistent preparation of the this compound formulation can lead to variable dosing and bioavailability. | Standardize the formulation protocol, including the source and purity of the compound, solvent concentrations, and mixing procedures. Prepare fresh solutions for each experiment. |
| Inter-animal Variability: Biological variability between animals can contribute to inconsistent results. | Increase the number of animals per group to improve statistical power. Ensure proper randomization and blinding of the study to minimize bias. | |
| Assay Sensitivity: The readouts used to assess efficacy may not be sensitive enough to detect subtle changes. | Utilize a panel of validated primary and secondary endpoints. For example, in arthritis models, this could include histological scoring of synovial thickening and cartilage damage, alongside molecular markers.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an immunomodulatory compound that functions as a specific and orally active inhibitor of the S100A9 protein.[1][6] It prevents the binding of S100A9 to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End Products (RAGE), thereby inhibiting downstream inflammatory signaling pathways.[2][9]
Q2: How should I prepare this compound for oral administration in mice?
A2: this compound can be dissolved in drinking water. To ensure solubility, the pH of the water should be adjusted to 7.5.[2] The required amount of this compound is then dissolved to achieve the target daily dose based on the average water consumption of the mice. It is recommended to prepare the solution fresh and replace it regularly.
Q3: What are some of the key signaling pathways affected by this compound?
A3: By inhibiting the S100A9-TLR4/RAGE interaction, this compound modulates signaling pathways involved in inflammation and immunity. This includes the reduction of pro-inflammatory cytokines like IL-6 and IL-8, and catabolic factors such as MMP-1 and MMP-3.[8][11] The downstream effects can vary depending on the cellular context but generally lead to a dampening of the innate immune response.
Q4: In which in vivo models has this compound demonstrated efficacy?
A4: this compound has shown therapeutic potential in a variety of preclinical models, including:
-
Osteoarthritis: Reduces synovial activation, osteophyte formation, and cartilage damage.[7][11]
-
Systemic Lupus Erythematosus (SLE): Inhibits disease progression in lupus-prone mice.[10]
-
Type 1 Diabetes: Prevents the development of diabetes in non-obese diabetic (NOD) mice.[1][3]
-
Pulmonary Fibrosis: Ameliorates fibrotic pathological changes in the lungs.[12][13]
-
Neutrophilic Asthma: Attenuates airway inflammation and remodeling.[2]
-
Liver Fibrosis: Reverses established fibrosis.[4]
-
Systemic Sclerosis: Reduces skin fibrosis.[5]
Q5: Are there any known instances where this compound might not be effective or could be detrimental?
A5: Yes, the context of the disease model is crucial. For instance, in a study using the CT26 colon carcinoma model, blocking S100A9 signaling with this compound resulted in increased tumor growth. This was attributed to a reduction in the infiltration of beneficial inflammatory monocytes into the tumor.[14][15] This highlights that in certain cancer immunotherapy contexts, the pro-inflammatory signal of S100A9 may be beneficial.
Quantitative Data Summary
Table 1: Efficacy of this compound in a Mouse Model of Collagenase-Induced Osteoarthritis (CIOA)
| Treatment Group | Synovial Thickening Reduction (%) | Medial Femur Osteophyte Size Reduction (%) | Medial Tibia Cartilage Damage Reduction (%) | Medial Femur Cartilage Damage Reduction (%) |
| This compound | 57 | 66 | 47 | 75 |
Data summarized from Schelbergen et al., Ann Rheum Dis, 2015.[7]
Table 2: Dose-Dependent Effect of this compound on Diabetes Development in NOD Mice
| Daily Dose (mg/kg/day) | Diabetes Incidence at 40 weeks (%) |
| 0 (Control) | ~80 |
| 0.04 | ~70 |
| 0.2 | ~50 |
| 1 | ~20 |
| 5 | ~20 |
Data estimated from graphical representations in Tahvili et al., PLoS One, 2018.[1]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Drinking Water for Mice
-
Materials:
-
This compound powder
-
Sterile drinking water
-
pH meter
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Graduated cylinders and beakers
-
Animal drinking bottles
-
-
Procedure:
-
Calculate the total amount of this compound needed based on the desired daily dose (e.g., 1 mg/kg/day), the average body weight of the mice, and their average daily water consumption.
-
Measure the required volume of sterile drinking water.
-
Adjust the pH of the water to 7.5 using NaOH or HCl.
-
Add the calculated amount of this compound powder to the pH-adjusted water.
-
Stir the solution until the this compound is completely dissolved.
-
Dispense the medicated water into the animal drinking bottles.
-
Replace the medicated water every 2-3 days to ensure stability and freshness.
-
Monitor water consumption to ensure accurate dosing.
-
Protocol 2: Induction of Collagenase-Induced Osteoarthritis (CIOA) in Mice
-
Materials:
-
Collagenase from Clostridium histolyticum
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 30-gauge needles
-
C57BL/6 mice
-
-
Procedure:
-
Anesthetize the mice using a standard protocol.
-
Prepare a solution of collagenase in sterile saline (e.g., 1 unit per injection).
-
For the first intra-articular injection, carefully inject the collagenase solution into the knee joint.
-
Repeat the intra-articular injection of collagenase on day 2.
-
Allow the disease to develop over a period of several weeks.
-
Monitor the animals for signs of arthritis, such as swelling and changes in gait.
-
At the experimental endpoint, sacrifice the animals and collect the knee joints for histological analysis of synovial thickening, osteophyte formation, and cartilage damage.
-
Visualizations
Caption: this compound's mechanism of action, inhibiting S100A9 binding to TLR4 and RAGE.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting decision tree for lack of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents development of diabetes in the non-obese diabetic (NOD) mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 13. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 15. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paquinimod and S100A9 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Paquinimod and its interaction with S100A9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1][2][3] Its primary mechanism of action is to bind directly to the S100A9 protein.[4][5] This binding event allosterically inhibits the interaction of S100A9 with its key receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[4][5][6][7] By preventing this interaction, this compound effectively blocks the downstream pro-inflammatory signaling cascades initiated by S100A9.[4]
Q2: What is S100A9 and what is its role in inflammation?
A2: S100A9, also known as myeloid-related protein 14 (MRP14), is a calcium-binding protein that plays a crucial role in inflammatory processes.[6][8] It often forms a heterodimer with S100A8, known as calprotectin.[9] S100A9 is considered a Damage-Associated Molecular Pattern (DAMP), released by activated or stressed myeloid cells like neutrophils and monocytes.[8][10] Extracellular S100A9 promotes inflammation by recruiting leukocytes, inducing the production of pro-inflammatory cytokines, and enhancing cell migration through the activation of TLR4 and RAGE signaling pathways.[9][11][12]
Q3: Is this compound expected to reduce the overall protein levels of S100A9 in my experiment?
A3: Not necessarily. This compound's mechanism is to inhibit the activity of S100A9 by preventing its receptor binding, not to suppress its expression.[8][13][14] In some experimental models, the total levels of S100A9 protein in tissues or biological fluids may remain unchanged or even appear elevated after this compound treatment.[13] This could be due to the formation of a this compound-S100A9 complex, which might have a longer half-life than unbound S100A9. Therefore, measuring total S100A9 levels (e.g., by ELISA or Western blot) is not a reliable method to assess the efficacy of this compound's inhibitory action.
Q4: What are the downstream signaling pathways affected by this compound's inhibition of S100A9?
A4: By blocking the S100A9-TLR4/RAGE interaction, this compound inhibits the activation of several key downstream signaling pathways that are crucial for the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[9][11][12]
S100A9 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the S100A9 signaling pathway and how this compound intervenes.
Caption: this compound binds to S100A9, preventing its activation of TLR4 and RAGE receptors and downstream inflammatory signaling.
Quantitative Data: this compound's Inhibitory Potency
The following table summarizes the key quantitative data related to this compound's inhibition of S100A9 activity. A direct binding affinity (Kd) for this compound and S100A9 is not consistently reported in the literature; however, the IC50 for its functional inhibition of S100A9-induced signaling provides a valuable measure of its potency.
| Parameter | Description | Value | Reference |
| IC50 | The half-maximal inhibitory concentration of this compound against S100A9-induced NF-κB luciferase activity in HEK293 cells co-transfected with TLR4, MD2, and CD14. | ~878 nM | [6] |
| Kd (S100A9 - RAGE) | The dissociation constant for the binding of S100A9 to the V domain of its receptor, RAGE. | 5-6 µM | [15] |
Troubleshooting Guide: this compound Not Inhibiting S100A9 Activity
This guide addresses common issues encountered during experiments designed to assess the inhibitory effect of this compound on S100A9.
Caption: A logical workflow to troubleshoot experiments where this compound does not appear to inhibit S100A9.
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound's inhibitory effect on S100A9 activity.
S100A9 Protein Quantification (ELISA)
This protocol is for measuring total S100A9 protein levels in biological samples and is useful for confirming the presence of the target, but not for assessing this compound's inhibitory activity.
Materials:
-
Sample (serum, plasma, cell culture supernatant, tissue homogenate)
-
Wash Buffer
-
Extraction Buffer (for fecal or tissue samples)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Assay Procedure (based on a typical sandwich ELISA protocol): [17][18]
-
Add 100 µL of standards, controls, and diluted samples to the wells of the anti-S100A9 antibody-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and wash 3-5 times with wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash as in step 3.
-
Add 100 µL of HRP-conjugate working solution to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash as in step 3.
-
Add 90 µL of substrate reagent to each well and incubate for approximately 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its concentration.
-
Calculate the S100A9 concentration in the samples by interpolating their absorbance values from the standard curve, accounting for the dilution factor.
-
S100A9 Functional Inhibition Assay (NF-κB Reporter Assay)
This is a key assay to determine the inhibitory effect of this compound on S100A9-induced cell signaling.
Materials:
-
HEK293 cells stably expressing TLR4, MD2, and CD14.
-
NF-κB luciferase reporter vector (e.g., from Panomics, BPS Bioscience) and a constitutively expressed control vector (e.g., pRL-TK).[6][19]
-
Transfection reagent.
-
Recombinant human S100A9 protein.
-
This compound.
-
Dual-Luciferase Reporter Assay System (e.g., from Promega).
-
Luminometer.
Procedure:
-
Cell Transfection: [6]
-
Seed HEK293-TLR4/MD2/CD14 cells in 12-well plates.
-
Co-transfect the cells with the NF-κB reporter vector and the internal control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to recover for 24 hours.
-
-
Cell Treatment: [6]
-
Pre-incubate the transfected cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human S100A9 (e.g., 10 µg/mL).
-
Incubate for 6-8 hours at 37°C.
-
-
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity (NF-κB reporter) followed by the Renilla luciferase activity (internal control) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition and calculate the IC50 value.
-
S100A9-Receptor Binding Inhibition Assay (Co-Immunoprecipitation)
This assay can qualitatively or semi-quantitatively demonstrate that this compound disrupts the interaction between S100A9 and its receptors (e.g., RAGE or TLR4).
Materials:
-
Cells expressing the receptor of interest (e.g., RAGE-expressing cells).
-
Recombinant human S100A9 protein.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody against the receptor (for immunoprecipitation).
-
Antibody against S100A9 (for Western blotting).
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound or vehicle control for a specified time.
-
Add recombinant S100A9 to the cell culture medium and incubate to allow binding to the cell surface receptors.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells with cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-receptor antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-receptor complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-S100A9 antibody.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
A reduced band intensity for S100A9 in the this compound-treated samples compared to the vehicle control indicates that this compound has inhibited the binding of S100A9 to its receptor. The immunoprecipitated receptor should be run on a parallel blot as a loading control.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment with Quinoline-3-carboxamide does not successfully prevent immune-mediated glomerulonephritis in mice | Nefrología [revistanefrologia.com]
- 3. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 14. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blocking the interaction between S100A9 protein and RAGE V domain using S100A12 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat S100A9 assay kit – ヤマサ醤油株式会社 診断薬事業部 [diagnostics.yamasa.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. eaglebio.com [eaglebio.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Paquinimod Dosage and Administration in Mouse Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Paquinimod in preclinical mouse studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (ABR-215757) is an orally active immunomodulatory compound. It is a quinoline-3-carboxamide derivative that functions by targeting the S100A9 protein, a key player in inflammatory processes.[1][2] this compound prevents S100A9 from binding to its receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby inhibiting downstream inflammatory signaling.[2][3]
Q2: How is this compound typically administered to mice?
A2: In most preclinical studies, this compound is administered orally by dissolving it in the drinking water.[1][4][5][6] This method allows for continuous drug exposure.
Q3: Are there general principles for adjusting drug dosages between different mouse strains?
A3: Yes. While starting with doses reported in the literature for a specific strain is recommended, several factors can influence the optimal dose. These include differences in metabolism, body weight, and body surface area between strains.[7][8] Allometric scaling, which considers body surface area, is a common method for extrapolating doses between different species and can be adapted for different mouse strains with caution.[9][10] A pilot study to determine the dose-response curve in your specific mouse strain and model is often advisable.[11]
Q4: What are the reported effects of this compound in different mouse models?
A4: this compound has demonstrated efficacy in a variety of autoimmune and inflammatory mouse models. For instance, it has been shown to reduce neutrophilic inflammation in a murine model of asthma[1], inhibit disease progression in lupus-prone MRL-lpr/lpr mice[12], prevent diabetes development in NOD mice[4], and reduce skin fibrosis in Tsk-1 mice, a model for systemic sclerosis.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable drug intake when administered in drinking water. | - Altered taste of the medicated water leading to reduced consumption.- Differences in water consumption between individual mice. | - Monitor water intake daily for both control and treated groups.- If a significant decrease in water consumption is observed in the this compound group, consider alternative administration methods such as oral gavage.- Ensure the concentration of this compound does not impart a taste that discourages drinking. A pilot study with different concentrations could be beneficial. |
| Unexpected mortality in the treatment group. | - The administered dose may be too high for the specific mouse strain or disease model, leading to toxicity.- The disease model itself may have a high mortality rate that is not being mitigated by the treatment. | - Review the literature for established tolerated doses in your specific mouse strain.[12]- If using a higher dose, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).[11]- Carefully monitor the health of the animals daily for any signs of distress. |
| Lack of therapeutic effect at a previously reported efficacious dose. | - Differences in the experimental model (e.g., severity of induced disease).- Insufficient duration of treatment.- Inadequate drug exposure due to issues with administration. | - Verify the disease induction protocol and ensure consistency.- Consider extending the treatment duration.- Confirm the stability of this compound in the drinking water over the period it is available to the mice. |
| Difficulty dissolving this compound. | - this compound may have limited solubility in water. | - Some protocols may require the use of a vehicle to aid dissolution. Check the manufacturer's instructions or relevant literature for appropriate solvents or suspending agents. |
Data on this compound Dosage in Different Mouse Strains
The following table summarizes this compound dosages used in various published studies across different mouse strains and disease models.
| Mouse Strain | Disease Model | Dosage Range (mg/kg/day) | Administration Route | Reference |
| C57BL/6 | Neutrophilic Asthma | 0.1, 1, 10, 25 | Drinking Water | [1] |
| C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | ~25 | Drinking Water | [13] |
| C57BL/6 | Collagenase-Induced Osteoarthritis | 3.75 | Drinking Water | [14] |
| C57BL/6 | Nephrotoxic Nephritis | 0.5, 25 | Not specified | [15] |
| MRL-lpr/lpr | Systemic Lupus Erythematosus (SLE) | Not specified, compared with prednisolone and mycophenolate mofetil | Not specified | [12] |
| NOD (Non-obese diabetic) | Type 1 Diabetes | 0.04, 0.2, 1, 5 | Drinking Water | [4] |
| Tsk-1 (Tight skin 1) | Systemic Sclerosis | 5, 25 | Drinking Water | [5][6] |
Experimental Protocols
Protocol 1: Administration of this compound in a Murine Model of Neutrophilic Asthma
This protocol is adapted from a study using C57BL/6 mice.[1]
1. Animals:
-
6-week-old C57BL/6 mice.
2. Disease Induction (Sensitization and Challenge):
-
Day 0, 7, and 14: Sensitize mice via intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 75 µL of Complete Freund's Adjuvant (CFA).
-
Day 21 and 22: Challenge all mice with an intranasal administration of 0.1% OVA in 50 µL saline. Control mice receive saline only.
3. This compound Administration:
-
Day 7 to Day 23: Administer this compound at desired concentrations (e.g., 0.1, 1, 10, and 25 mg/kg/day) by dissolving it in the drinking water.
-
The amount of this compound added to the drinking water should be calculated based on the average daily water consumption of the mice to achieve the target daily dose.
4. Outcome Assessment:
-
At the end of the study period, assess airway inflammation through bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts and histological analysis of lung tissue.
Protocol 2: Prophylactic Treatment with this compound in a Collagenase-Induced Osteoarthritis Model
This protocol is based on a study in C57BL/6 mice.[14]
1. Animals:
-
C57BL/6 mice.
2. This compound Administration:
-
Begin administering this compound (3.75 mg/kg) in the drinking water four days prior to disease induction.
-
Refresh the medicated drinking water twice a week.
3. Disease Induction (Collagenase-Induced Osteoarthritis):
-
Induce osteoarthritis via two intra-articular injections of 1U of collagenase.
4. Outcome Assessment:
-
After a set period, sacrifice the mice and perform histological analysis of the knee joints to assess synovial thickening, osteophyte size, and cartilage damage.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
General Experimental Workflow for this compound Studies in Mice
Caption: Generalized experimental workflow.
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents development of diabetes in the non-obese diabetic (NOD) mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis | Department of Physical Geography and Ecosystem Science [nateko.lu.se]
- 6. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacology - Why are drug dosages so high in some mice studies? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Dosage regimen design for pharmaceutical studies conducted in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecronicon.net [ecronicon.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 15. Treatment with Quinoline-3-carboxamide does not successfully prevent immune-mediated glomerulonephritis in mice | Nefrología [revistanefrologia.com]
Paquinimod Interference with Assay Reagents: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paquinimod. The information provided addresses potential interactions and interference with common laboratory assays.
Troubleshooting Guide
This guide provides structured advice for common issues that may arise during experiments involving this compound.
Issue 1: Unexpected Results in Cell-Based Assays
Potential Problem: You are observing unexpected or inconsistent results in your cell-based assays (e.g., cell viability, cytokine secretion, or receptor activation assays) when using this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| This compound's Biological Activity: this compound is an immunomodulatory compound that primarily acts by inhibiting the interaction of S100A9 with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End Products (RAGE).[1][2][3] This can lead to downstream effects on inflammatory signaling pathways.[4][5] Your unexpected results may be a direct consequence of its intended biological activity. | Action: Review the known mechanism of action of this compound and consider if the observed effects are consistent with the inhibition of S100A9 signaling in your specific cell type. For example, if your assay measures a cytokine that is downstream of TLR4 activation, this compound would be expected to reduce its levels. |
| Off-Target Effects: While this compound is known to target S100A9, like any small molecule, it may have off-target effects at higher concentrations. | Action: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay. It is advisable to use the lowest concentration that elicits the desired biological effect to minimize potential off-target effects. |
| Solvent Effects: this compound is often dissolved in solvents like DMSO.[6] High concentrations of the solvent can be toxic to cells and interfere with assays. | Action: Ensure that the final concentration of the solvent in your assay is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout. Include a vehicle control (solvent only) in your experiments. |
| Interaction with Assay Reagents: Although not widely documented, there is a possibility that this compound could directly interact with assay components. For example, as a quinoline-3-carboxamide derivative, it may have intrinsic fluorescent properties that could interfere with fluorescence-based readouts. | Action: To test for direct interference, run a cell-free version of your assay containing this compound and all the assay reagents. This will help determine if this compound itself is generating a signal or inhibiting the assay chemistry. |
Experimental Workflow for Troubleshooting Unexpected Cell-Based Assay Results
Caption: Troubleshooting workflow for unexpected cell-based assay results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active immunomodulatory compound.[1] Its primary mechanism of action is to bind to the S100A9 protein, which prevents its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End Products (RAGE).[1][2][3] This inhibition of S100A9 signaling modulates the inflammatory response.[1][4]
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits S100A9 from activating TLR4 and RAGE.
Q2: In which solvent should I dissolve this compound?
A2: this compound is soluble in DMSO.[6] For in vivo studies, it can be prepared in a vehicle solution, for example, by first dissolving in DMSO and then diluting in corn oil or a mixture of PEG300, Tween-80, and saline.[7] It is recommended to prepare fresh solutions for use.[7]
Q3: What are the typical concentrations of this compound used in experiments?
A3: The effective concentration of this compound can vary depending on the experimental model. Here are some examples from published studies:
| Experimental Model | This compound Concentration/Dose | Reference |
| Murine Model of Neutrophilic Asthma | 0.1, 1, 10, and 25 mg/kg/day in drinking water | [3] |
| Collagenase-Induced Osteoarthritis (Mouse) | 3.75 mg/kg in drinking water | [8] |
| Non-obese Diabetic (NOD) Mice | 0.04, 0.2, 1, and 5 mg/kg/day | [7] |
| In vitro NF-κB Luciferase Assay | 100, 500 nM, and 1 µM | [3] |
Q4: Does this compound interfere with fluorescence-based assays?
A4: While there are no specific reports detailing interference, this compound is a quinoline-3-carboxamide derivative.[3] Quinoline compounds can exhibit intrinsic fluorescence. Therefore, it is prudent to check for potential autofluorescence of this compound at the excitation and emission wavelengths of your assay. A cell-free control containing this compound can help determine if it contributes to the background fluorescence.
Q5: Can this compound affect immunoassays like ELISA?
A5: Direct interference of this compound with immunoassays like ELISA has not been documented. However, it is biologically active and can modulate cytokine levels.[3][8] If you are measuring a cytokine that is regulated by the S100A9/TLR4/RAGE pathway, treatment with this compound is expected to alter its concentration. To rule out direct interference with the assay components, you can spike a known concentration of the analyte into a buffer containing this compound and assess the recovery.
Key Experimental Protocol: In Vitro S100A9 Inhibition Assay
This protocol is based on a method used to determine the inhibitory activity of this compound on S100A9-induced NF-κB activation.[3]
Objective: To measure the dose-dependent inhibition of S100A9-induced NF-κB luciferase activity by this compound.
Materials:
-
HEK293 cells co-transfected with human TLR4, MD2, CD14, and an NF-κB-inducible luciferase reporter gene.
-
Recombinant S100A9 protein.
-
This compound.
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Treatment:
-
Prepare various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM).
-
On the day of the experiment, treat the cells with the different concentrations of this compound.
-
Concurrently, stimulate the cells with a predetermined concentration of S100A9 protein (e.g., 10 µg/mL).
-
Include appropriate controls:
-
Untreated cells (negative control).
-
Cells treated with S100A9 only (positive control).
-
Cells treated with this compound only (to check for non-specific effects).
-
-
-
Incubation: Incubate the cells for a specified period (e.g., 8 hours).
-
Luciferase Assay:
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control for cell viability if necessary.
-
Calculate the percentage of inhibition of S100A9-induced NF-κB activity for each concentration of this compound.
-
The IC50 value for this compound can be determined from the dose-response curve. In one study, the IC50 of this compound was estimated to be approximately 878 nM.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S100a8 inhibitor this compound attenuates coal dust-induced pulmonary fibrosis via blocking neutrophils-S100a8-Tlr4-macrophages signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates retinal injuries by suppressing the S100A9/TLR4 signaling in an experimental model of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
Paquinimod batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to Paquinimod, including batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ABR-215757) is an orally active immunomodulatory compound.[1] It functions as a specific inhibitor of the S100A9 protein.[2] this compound exerts its effects by binding to S100A9 and preventing its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[3][4] This inhibition modulates inflammatory signaling pathways.[3]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily targets the S100A9 signaling pathway. S100A9, often in a complex with S100A8, acts as a Damage-Associated Molecular Pattern (DAMP). Upon binding to TLR4 and RAGE on immune cells, it triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines.[5] By blocking this interaction, this compound can attenuate these inflammatory responses.
Figure 1. this compound's Mechanism of Action.
Q3: I am observing inconsistent results between different experiments using this compound. Could this be due to batch-to-batch variability?
While specific batch-to-batch variability data for this compound is not publicly documented, it is a potential issue for any research-grade small molecule inhibitor.[6][7] Variations in purity, the presence of impurities, or differences in physical properties between batches can lead to inconsistent experimental outcomes.[8]
Q4: How should I properly store and handle this compound?
For long-term storage, this compound solid should be kept at -20°C.[4][9] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[4]
Q5: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as DMSO (up to 62.5 mg/mL), ethanol, and dimethylformamide (DMF).[1][4] It is sparingly soluble in aqueous buffers.[4] For experiments in aqueous media, it is recommended to first dissolve this compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer of choice.[4]
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in My Assay
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions. |
| Incomplete Dissolution | Confirm that the compound is fully dissolved in the solvent before further dilution. Use sonication if necessary.[1] |
| Incorrect Concentration | Verify calculations for dilutions. Consider performing a dose-response experiment to confirm the optimal working concentration. |
| Assay System Insensitivity | Confirm that your cellular or biochemical assay is sensitive to the S100A9-TLR4/RAGE signaling pathway. Include appropriate positive and negative controls. |
| Batch-to-Batch Variability | If you have recently switched to a new batch of this compound, consider performing a side-by-side comparison with a previous batch that showed activity. |
Issue 2: Inconsistent Results Between Different Batches of this compound
If you suspect batch-to-batch variability is affecting your experiments, a systematic approach to troubleshooting is recommended.
Figure 2. Troubleshooting Workflow for this compound Batch Variability.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature. Note that IC50 values can vary depending on the specific assay conditions.
| Parameter | Value | Context | Reference |
| Molecular Weight | 350.41 g/mol | - | |
| Purity (Typical) | ≥98% (by HPLC) | Varies by supplier | |
| Solubility in DMSO | ~62.5 mg/mL | May require sonication | [1] |
| Solubility in Ethanol | ~3 mg/mL | - | [9] |
| Solubility in DMF | ~20 mg/mL | - | [9] |
| IC50 (S100A9 binding to RAGE) | 26 µM | Human S100A9 | |
| IC50 (S100A9 binding to TLR4/MD2) | 23 µM | Human S100A9 | |
| Effective Dose (Mouse models) | 0.04 - 25 mg/kg/day | Varies by model and administration route | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of a this compound batch. Specific parameters may need to be optimized.
-
Objective: To determine the purity of a this compound sample and compare it between different batches.
-
Materials: this compound sample, HPLC-grade acetonitrile, HPLC-grade water, formic acid, HPLC system with a UV detector, C18 reverse-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the this compound batch as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the chromatograms and purity percentages between different batches. Look for the presence of new or larger impurity peaks in the problematic batch.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Batch effect - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zaether.com [zaether.com]
- 8. m.youtube.com [m.youtube.com]
- 9. caymanchem.com [caymanchem.com]
Paquinimod Technical Support Center: Preventing Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Paquinimod to prevent precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1] Its mechanism of action involves binding to the S100A9 protein, which prevents S100A9 from interacting with key signaling receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[2] By inhibiting this interaction, this compound blocks downstream pro-inflammatory signaling pathways, such as the MAP-kinase and NF-κB pathways, thereby reducing inflammatory responses.[3][4]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, with reported solubilities as high as 70 mg/mL.[5] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[5]
Q3: Why does my this compound precipitate when I add it to cell culture media or aqueous buffers?
A3: this compound is practically insoluble in water and aqueous solutions.[5] When a concentrated DMSO stock solution is diluted directly into an aqueous medium, the this compound rapidly comes out of solution, causing it to precipitate. This is a common issue for hydrophobic compounds.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound stock solutions should be prepared in anhydrous DMSO. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability and prevent degradation from repeated freeze-thaw cycles.[6]
Q5: Is it possible to dissolve this compound directly in water?
A5: Direct dissolution in neutral water is not recommended due to its very low solubility. However, one study reported dissolving this compound in water for oral administration to mice by adjusting the pH of the solution to 7.5.[7] The applicability of this method for in vitro experiments may vary and should be validated for your specific application.
Troubleshooting Guide: Precipitation Issues
This guide provides solutions for common problems encountered when preparing this compound working solutions.
Issue: A precipitate forms immediately after diluting my DMSO stock solution into my aqueous buffer or cell culture media.
-
Primary Cause: The poor aqueous solubility of this compound causes it to "crash out" of the solution upon contact with the aqueous environment. The final concentration of this compound may be above its solubility limit in the final medium, especially if the DMSO concentration is not sufficient to keep it solubilized.
-
Solutions:
-
Reduce Final Concentration: Ensure the final working concentration of this compound is as low as possible for your experiment.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration non-toxic to your cells (typically <0.5%), a slightly higher concentration may help maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a Multi-Solvent Formulation: For preparing a stable working solution, a gradual solvent exchange is highly recommended over direct dilution. This involves using intermediate co-solvents and surfactants. See the detailed protocol below for a reliable method.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help redissolve small amounts of precipitate, but this may not provide a long-term stable solution.
-
Issue: My working solution appears clear initially but becomes cloudy or shows precipitation over time.
-
Primary Cause: The solution is likely supersaturated and thermodynamically unstable. Over time, nucleation and crystal growth occur, leading to visible precipitation. Factors like temperature changes or interaction with components in the media can accelerate this process.[8]
-
Solutions:
-
Prepare Fresh Solutions: It is best practice to prepare the final working solution immediately before use from a stable stock.
-
Re-evaluate the Formulation: The concentration of this compound may be too high for long-term stability in your chosen media. Consider lowering the concentration or using the recommended multi-solvent formulation protocol which is designed for improved stability.
-
Check Media Compatibility: Some components in complex cell culture media could potentially interact with this compound, reducing its stability. If possible, test stability in a simpler buffer (e.g., PBS) to identify if media components are contributing to the issue.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 - 70 | 178.4 - 199.8 | Highly soluble. Use of fresh, anhydrous DMSO is critical.[5][6] Ultrasonic agitation may be needed. |
| Ethanol | 17 | ~48.5 | Soluble. |
| Water | < 0.1 | Insoluble | Practically insoluble at neutral pH.[6] |
Table 2: Formulations for In Vivo / In Vitro Working Solutions
| Formulation Components (Volumetric Ratio) | Final this compound Concentration | Solution Appearance | Application |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL (7.13 mM) | Clear Solution | In Vivo / General Use[6] |
| 10% DMSO >> 90% Corn Oil | ≥ 2.08 mg/mL (5.94 mM) | Clear Solution | In Vivo (e.g., oral gavage)[6] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 350.41)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Weigh out 17.52 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 50 mM (17.52 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of a Stable this compound Working Solution for Cell Culture
This protocol uses a multi-solvent approach to prevent precipitation when diluting into aqueous media. This example prepares a 100X intermediate stock that can be further diluted into your final culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mM from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline or PBS
-
Sterile tubes
Procedure:
-
Prepare the Intermediate Solvent Mix: In a sterile tube, prepare a mix of 40% PEG300, 5% Tween-80, and 45% saline. For example, to make 1 mL of this mix, combine 400 µL PEG300, 50 µL Tween-80, and 450 µL saline. Vortex well.
-
Create the 100X Intermediate Stock: This step aims for a 10% DMSO concentration in the final intermediate stock.
-
Take 10 µL of your 50 mM this compound DMSO stock.
-
Add it to 90 µL of the pre-made Intermediate Solvent Mix from step 1.
-
Vortex thoroughly until the solution is completely clear. The resulting concentration of this 100X intermediate stock will be 5 mM.
-
-
Prepare the Final Working Solution:
-
Add the 100X intermediate stock to your cell culture medium at a 1:100 dilution. For example, add 10 µL of the 5 mM intermediate stock to 990 µL of cell culture medium.
-
The final concentration of this compound will be 50 µM.
-
The final concentration of all solvents will be low (0.1% DMSO, 0.4% PEG300, 0.05% Tween-80), which is typically well-tolerated by most cell lines.
-
Crucially, always prepare a vehicle control containing the same final concentration of the solvent mixture (DMSO, PEG300, Tween-80, Saline) in your cell culture medium.
-
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the recommended workflow to prevent this compound precipitation when preparing a final working solution for experiments.
Caption: Workflow for preparing stable this compound solutions.
This compound's Mechanism of Action: Signaling Pathway
This diagram shows how this compound inhibits the pro-inflammatory signaling cascade initiated by S100A9.
Caption: this compound inhibits S100A9 interaction with TLR4 and RAGE.
References
- 1. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Proinflammatory effects of S100A8/A9 via TLR4 and RAGE signaling pathways in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Paquinimod Clinical Trials: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the adverse effects of Paquinimod observed in clinical trials. The following question-and-answer format directly addresses potential issues and provides guidance for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an immunomodulatory compound that functions by binding to the S100A9 protein. This binding prevents S100A9 from interacting with its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By inhibiting this interaction, this compound blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators of inflammation.
Q2: What are the most commonly reported adverse effects of this compound in clinical trials?
A2: Across clinical trials, the most frequently reported adverse events (AEs) associated with this compound treatment are generally mild to moderate in severity. These include arthralgia (joint pain), myalgia (muscle pain), headache, and an increase in C-reactive protein (CRP).[1]
Q3: Is there a dose-dependent relationship for the adverse effects of this compound?
A3: Available data from a dose-ranging study in patients with Systemic Lupus Erythematosus (SLE) suggest a potential dose-dependent increase in the frequency of certain adverse events. Arthralgia and myalgia were reported most frequently at the highest dose levels of 4.5 mg/day and 6.0 mg/day. Doses up to 3.0 mg/day were generally well-tolerated.[1]
Q4: What serious adverse events have been associated with this compound?
A4: In the dose-ranging study for SLE, some serious adverse events and AEs of severe intensity were reported at doses of 4.5 mg/day and higher.[1] However, specific details of these events are not consistently reported in publicly available literature. In a study on Systemic Sclerosis (SSc), one serious adverse event of peripheral ischemia was reported, but it was considered unlikely to be related to the study drug.
Troubleshooting Guide
Issue: A significant number of participants in our study are reporting joint and muscle pain.
Troubleshooting Steps:
-
Review Dosage: Compare the dosage being used in your experiment with the findings from clinical trials. Higher doses (4.5 mg/day and above) have been associated with a greater incidence of arthralgia and myalgia.[1] Consider whether a lower dose could achieve the desired immunological effect with a better safety profile.
-
Monitor C-reactive Protein (CRP) Levels: An increase in CRP has been noted as a common laboratory finding.[2] Regularly monitor CRP levels to assess the inflammatory state of the participants. A significant elevation may correlate with the reported musculoskeletal symptoms.
-
Differentiate from Disease Activity: In autoimmune disease models, it is crucial to differentiate treatment-emergent adverse events from symptoms of the underlying disease. Implement standardized activity scoring systems relevant to your model (e.g., for arthritis) to track disease progression independently of reported AEs.
-
Concomitant Medications: Review any concomitant medications that could potentially interact with this compound or have overlapping side effect profiles.
Issue: We are observing unexpected inflammatory markers in our experimental model.
Troubleshooting Steps:
-
Confirm Mechanism of Action: Ensure that the experimental model is appropriate for evaluating a modulator of the S100A9-TLR4/RAGE pathway. The inflammatory response in your model should, at least in part, be driven by this signaling cascade for this compound to have the expected effect.
-
Assess Baseline Inflammation: Characterize the baseline inflammatory state of your model. The immunomodulatory effects of this compound may be more pronounced in models with a specific inflammatory phenotype.
-
Consider Off-Target Effects: While this compound is known to target S100A9, the possibility of off-target effects, though not widely reported, should be considered in the context of unexpected findings.
Data on Adverse Events from Clinical Trials
The following tables summarize the quantitative data on adverse events from key clinical trials of this compound.
Table 1: Adverse Events in a Phase IIa, Open-Label, Single-Arm Study in Systemic Sclerosis (SSc)
-
Trial Identifier: NCT01487551
-
Treatment Group: this compound 3 mg/day (n=9)
-
Duration: 8 weeks
| Adverse Event | Number of Patients Reporting (%) | Severity |
| Arthralgia (Joint Pain) | 3 (33.3%) | Mild to Moderate |
| Headache | 3 (33.3%) | Mild to Moderate |
| Myalgia (Muscle Pain) | >1 | Mild to Moderate |
| Diarrhea | >1 | Mild to Moderate |
| Pruritus (Itching) | 1 (11.1%) | Moderate |
| Peripheral Ischemia (SAE)* | 1 (11.1%) | Serious |
*Considered unlikely to be related to the study drug by the investigators.
Table 2: Most Frequent Adverse Events in a Phase Ib, Dose-Ranging Study in Systemic Lupus Erythematosus (SLE)
-
Trial Identifier: NCT00539589
-
Treatment Groups: Placebo and various doses of this compound (0.3 mg, 1.5 mg, 3.0 mg, 4.5 mg, 6.0 mg daily)
-
Duration: 12 weeks
| Adverse Event | Dose Group(s) with Highest Frequency | General Observation |
| Arthralgia (Joint Pain) | 4.5 mg/day and 6.0 mg/day | Most frequent AE at higher doses[1] |
| Myalgia (Muscle Pain) | 4.5 mg/day and 6.0 mg/day | Most frequent AE at higher doses[1] |
Note: Specific percentages for each dose group in the SLE study are not detailed in the primary publication.
Experimental Protocols
While the complete, detailed protocols for the this compound clinical trials are not publicly available, the following represents a standard methodology for monitoring and reporting adverse events in clinical trials of immunomodulatory agents, based on best practices.
Protocol: Monitoring and Reporting of Adverse Events
-
AE Detection and Documentation:
-
Adverse events are to be collected at each study visit through open-ended questioning of the participant, as well as through physical examination, and review of vital signs and laboratory results.
-
All reported AEs must be documented on the case report form (CRF), detailing the event, onset and resolution dates, severity, and the investigator's assessment of its relationship to the investigational product.
-
-
Severity Grading:
-
The severity of AEs is to be graded according to a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE). A typical grading scale is as follows:
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).
-
Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4 (Life-threatening): Urgent intervention indicated.
-
Grade 5 (Death): Death related to AE.
-
-
-
Causality Assessment:
-
The investigator must assess the causal relationship between the investigational product and the occurrence of each AE. The assessment is typically categorized as:
-
Related: There is a reasonable possibility that the investigational product caused the event.
-
Not Related: There is not a reasonable possibility that the investigational product caused the event.
-
-
-
Reporting of Serious Adverse Events (SAEs):
-
An SAE is any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
All SAEs must be reported to the study sponsor within 24 hours of the site becoming aware of the event, regardless of the assessed causality. The sponsor is then responsible for reporting to regulatory authorities as required.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits S100A9-mediated inflammation.
Experimental Workflow for Adverse Event Monitoring
Caption: Workflow for monitoring and reporting adverse events.
References
- 1. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Paquinimod long-term storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and experimental use of Paquinimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1][2] Its primary mechanism of action is to bind directly to the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[1] This binding inhibits the interaction of S100A9 with its receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby blocking downstream pro-inflammatory signaling pathways.[1][3]
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary based on the form of the compound (powder vs. solvent).
Q3: How should this compound be stored after being dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
Storage and Solubility Data
The following tables summarize the recommended storage conditions and solubility for this compound based on data from various suppliers.
Table 1: Recommended Long-Term Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | MedChemExpress[4] |
| Powder | 4°C | 2 years | MedChemExpress[4] |
| In Solvent | -80°C | 6 months - 1 year | MedChemExpress, Selleck Chemicals[4][5] |
| In Solvent | -20°C | 1 month | MedChemExpress, DC Chemicals[4][6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 15 mg/mL | Cayman Chemical[7] |
| DMSO | 62.5 - 70 mg/mL | MedChemExpress, Selleck Chemicals[4][5] |
| DMF | 20 mg/mL | Cayman Chemical[7] |
| Ethanol | 3 mg/mL | Cayman Chemical[7] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Cayman Chemical[7] |
Troubleshooting Guide
Q: My this compound stock solution, stored at -20°C for over a month, appears to have lost efficacy in my experiments. What could be the cause?
A: Based on stability data, this compound solutions are best stored at -80°C for periods longer than one month.[4][5] Storage at -20°C is recommended for short-term use only (up to 1 month).[4] The observed loss of efficacy is likely due to degradation of the compound. For long-term studies, it is critical to store stock solutions at -80°C.
Q: I noticed precipitation in my this compound stock solution after thawing it from -80°C. Is it still usable?
A: Precipitation can occur if the solvent becomes saturated upon freezing. Gently warm the vial to room temperature and vortex or sonicate to ensure the compound is fully redissolved before use.[4] If the precipitate does not dissolve, it may indicate degradation or contamination, and the aliquot should be discarded. Always use freshly opened hygroscopic solvents like DMSO to prepare solutions, as absorbed moisture can reduce solubility.[5]
Q: How can I minimize degradation from repeated freeze-thaw cycles?
A: To avoid degradation, it is best practice to aliquot the stock solution into single-use volumes before freezing.[5] This prevents the need to thaw and re-freeze the main stock, preserving its integrity for the duration of your experiments.
Q: Are there any general handling precautions for this compound powder?
A: While the Safety Data Sheet (SDS) does not list specific hazards like flammability or explosion risk, standard laboratory practices for handling chemical compounds should be followed.[8] This includes using personal protective equipment (gloves, lab coat, safety glasses) and handling the powder in a well-ventilated area or chemical fume hood to avoid inhalation. Although specific light and humidity sensitivity data are not detailed, it is prudent to store the solid compound in a tightly sealed container, protected from light and moisture, as these conditions can affect the stability of many chemical compounds.[9][10][11][12]
Signaling Pathway and Workflows
Caption: this compound inhibits S100A9, blocking TLR4/RAGE signaling.
Caption: Workflow for in vitro testing of this compound on synovium.
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Activity (Human Synovium Explant Model)
This protocol is adapted from methodologies used to assess the anti-inflammatory effects of this compound on human tissues.[3][13]
Objective: To determine the ability of this compound to inhibit S100A9-induced production of pro-inflammatory and catabolic factors in human osteoarthritis (OA) synovial tissue.
Materials:
-
This compound (prepare stock in DMSO, then dilute in culture medium)
-
Recombinant Human S100A9
-
Human synovial tissue from OA patients undergoing arthroplasty
-
Culture medium (e.g., DMEM/F-12 with serum and antibiotics)
-
Sterile PBS, scalpels, and forceps
-
Multi-well culture plates (e.g., 48-well)
-
Cytokine/MMP measurement kits (e.g., Luminex, ELISA)
Methodology:
-
Tissue Preparation:
-
Anonymously obtain human OA synovium from patients undergoing joint replacement surgery, following institutional ethical guidelines.
-
Wash the tissue in sterile PBS.
-
Cut the synovium into small, uniform pieces (explants) of approximately 2-3 mm.
-
-
Explant Culture:
-
Place one explant per well in a 48-well plate containing culture medium.
-
Allow the explants to equilibrate in the incubator (37°C, 5% CO₂) for 24 hours.
-
-
Treatment:
-
After equilibration, replace the medium with fresh medium containing the following treatments:
-
Vehicle Control: Medium with DMSO (at the same final concentration as the this compound group).
-
S100A9 Stimulation: Medium with S100A9 (e.g., 10 µg/mL).
-
This compound Inhibition: Medium with S100A9 (10 µg/mL) and this compound (at desired concentrations).
-
-
Culture for an appropriate time (e.g., 24-72 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect the culture supernatants and store them at -80°C until analysis.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and matrix metalloproteinases (MMPs) (e.g., MMP-1, MMP-3) in the supernatants using a multiplex assay (Luminex) or individual ELISAs.[3][13]
-
-
Data Interpretation:
-
Compare the levels of cytokines/MMPs in the "S100A9 + this compound" group to the "S100A9 Stimulation" group. A significant reduction indicates an inhibitory effect of this compound.
-
Protocol 2: In Vivo Efficacy Model (Collagenase-Induced Osteoarthritis in Mice)
This protocol describes a method to evaluate the prophylactic efficacy of this compound in a mouse model of osteoarthritis characterized by high synovial activation.[3][13]
Objective: To assess the effect of this compound treatment on synovial inflammation, osteophyte formation, and cartilage damage in a murine model of OA.
Materials:
-
This compound
-
C57BL/6 mice (male, e.g., 10-12 weeks old)
-
Collagenase (from Clostridium histolyticum)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Histology equipment and reagents (formalin, decalcifying solution, paraffin, Safranin-O stain)
Methodology:
-
This compound Administration:
-
Induction of Osteoarthritis (OA):
-
Anesthetize the mice.
-
Induce OA in the knee joint via two intra-articular injections of collagenase (e.g., 1 unit in 5 µL saline) on day 0 and day 2.
-
The contralateral knee can be injected with saline as a control.
-
-
Monitoring and Endpoint:
-
Continue this compound treatment throughout the experiment (e.g., for 21-42 days).
-
Monitor the animals' general health and body weight.
-
At the end of the study, euthanize the mice and dissect the knee joints.
-
-
Histological Analysis:
-
Fix the joints in 4% formalin, decalcify, and embed in paraffin.
-
Prepare sagittal sections of the entire joint.
-
Stain sections with Safranin-O and Fast Green to visualize cartilage and bone.
-
-
Outcome Measures:
-
Synovial Thickening: Score synovial inflammation and thickening on an arbitrary scale (e.g., 0-3).[3]
-
Cartilage Damage: Score cartilage degradation using a validated scoring system (e.g., a modified Pritzker OARSI score).[13]
-
Osteophyte Formation: Measure the size of osteophytes using imaging software on the histological sections.[3]
-
-
Data Interpretation:
-
Compare the histological scores between the this compound-treated group and the untreated OA group. A significant reduction in synovial thickening, cartilage damage, and osteophyte size indicates a protective effect of this compound.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Actual versus recommended storage temperatures of oral anticancer medicines at patients’ homes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films [mdpi.com]
- 13. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunomodulatory Effects of Paquinimod and Tasquinimod
For Researchers, Scientists, and Drug Development Professionals
Paquinimod and tasquinimod are orally active small molecule immunomodulators belonging to the quinoline-3-carboxamide class of compounds.[1][2] Both have garnered significant interest for their therapeutic potential in a range of diseases, including autoimmune disorders and cancer. Their primary mechanism of action involves the modulation of the immune system, particularly by targeting myeloid cells. This guide provides a comprehensive comparison of their immunomodulatory effects, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct and overlapping properties.
Core Mechanism of Action: Targeting the S100A9-TLR4/RAGE Axis
Both this compound and tasquinimod exert their immunomodulatory effects primarily by targeting the S100A9 protein.[1][2][3] S100A9 is a calcium-binding protein that, upon release during inflammation, acts as a Damage-Associated Molecular Pattern (DAMP). It signals through Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End Products (RAGE), promoting inflammatory responses and contributing to the pathogenesis of various diseases.[3][4] this compound and tasquinimod bind to S100A9, thereby inhibiting its interaction with TLR4 and RAGE and disrupting downstream pro-inflammatory signaling pathways.[2][3][4][5]
Comparative Effects on Myeloid Cells
A key feature of both this compound and tasquinimod is their profound impact on myeloid cells, which play a critical role in orchestrating immune responses. These drugs can alter the recruitment, differentiation, and function of various myeloid cell populations, including monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).
Modulation of Macrophage Polarization
Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and can exist in two main polarized states: the pro-inflammatory, anti-tumoral M1 phenotype and the anti-inflammatory, pro-tumoral M2 phenotype. Tasquinimod has been shown to shift the balance from M2 to M1-like macrophages within the tumor microenvironment.[6][7]
| Drug | Model | Effect on Macrophages | Quantitative Data | Reference |
| Tasquinimod | MC38-C215 colon carcinoma | Induces a shift from M2 to M1 macrophages. | Significant reduction in tumor infiltrating CD206+ M2 macrophages and a simultaneous increase in M1 macrophages expressing MHC class II and CD86. | [6] |
| Tasquinimod | Castration-resistant Myc-CaP prostate cancer | Reduction of infiltrating CD206+ M2 TAMs. | Data presented as flow cytometry plots showing a decrease in the CD206+ population. | [7] |
| Tasquinimod | B16-h5T4 melanoma | Strong reduction of CD206+ M2 macrophages. | Data presented as flow cytometry plots showing a significant decrease in the CD206+ population. | [7] |
| Tasquinimod | 5TMM multiple myeloma | Increased macrophage population with a more M1-like proinflammatory phenotype (MHCII+) and reduced expression of M2 marker CD206. | Flow cytometry data showed a significant increase in F4/80+ cells and a decrease in CD206+ cells within the CD11b+ population. | [8][9] |
Impact on Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and are implicated in tumor progression. Both this compound and tasquinimod have been shown to modulate MDSC populations.
| Drug | Model | Effect on MDSCs | Quantitative Data | Reference |
| This compound | CT26 colon carcinoma | Reduced infiltration of Ly6Chigh CD11b+ myeloid cells into tumors. | Approximately 5-fold decrease in Ly6Chigh monocytic cells in tumors of treated mice. | [4] |
| Tasquinimod | Castration-resistant Myc-CaP prostate cancer | Reduction in total Gr1+CD11b+ MDSCs in tumors. | Flow cytometry data showed a significant decrease in the Gr1+CD11b+ population. | [7] |
| Tasquinimod | B16-h5T4 melanoma | Reduction in Ly6ChighLy6G- monocytic MDSCs in tumors. | Flow cytometry data showed a significant decrease in this specific MDSC subpopulation. | [7] |
| Tasquinimod | 5TMM multiple myeloma | Shifted the CD11b+ population toward a more immunostimulatory state with less myeloid-mediated immunosuppression. | In vitro co-culture assays showed increased T-cell proliferation in the presence of myeloid cells from tasquinimod-treated mice. | [8][9] |
Experimental Protocols
In Vivo Murine Cancer Models
A general workflow for evaluating the in vivo efficacy of this compound and tasquinimod in murine cancer models is depicted below.
Detailed Methodologies:
-
MC38-C215 Colon Carcinoma Model (Tasquinimod):
-
Cell Line: MC38-C215 colon carcinoma cells.
-
Animals: C57BL/6 mice.
-
Tumor Inoculation: Subcutaneous injection of tumor cells.
-
Treatment: Tasquinimod administered orally.
-
Analysis: Tumor growth was monitored by caliper measurements. At the endpoint, tumors were harvested for flow cytometry analysis of immune cell populations (e.g., F4/80, CD206, MHC class II, CD86) and quantitative real-time PCR (qRT-PCR) for gene expression analysis (e.g., Nos2, Arg1).[6]
-
-
Neutrophilic Asthma Model (this compound):
-
Animals: C57BL/6 mice.
-
Induction of Asthma: Sensitization with ovalbumin (OVA) and complete Freund's adjuvant (CFA) followed by intranasal OVA challenge.
-
Treatment: this compound administered in drinking water.
-
Analysis: Bronchoalveolar lavage (BAL) fluid was collected to count inflammatory cells (neutrophils, macrophages, eosinophils). Lung tissue was analyzed by Western blotting for S100A9, caspase-1, IL-1β, MPO, IL-17, IFN-γ, and TNF-α.[5]
-
-
Castration-Resistant Myc-CaP Prostate Cancer Model (Tasquinimod):
-
Cell Line: Castration-resistant Myc-CaP cells.
-
Animals: FVB mice.
-
Tumor Inoculation: Subcutaneous injection of tumor cells.
-
Treatment: Tasquinimod administered orally.
-
Analysis: Tumor growth was monitored. Tumors were harvested for flow cytometry analysis of MDSCs (Gr1, CD11b) and TAMs (F4/80, CD206).[7]
-
Effects in Autoimmune and Inflammatory Disease Models
Both this compound and tasquinimod have demonstrated efficacy in various preclinical models of autoimmune and inflammatory diseases, consistent with their S100A9-inhibitory mechanism.
| Drug | Disease Model | Key Findings | Quantitative Data | Reference |
| This compound | Neutrophilic Asthma | Attenuated the increased number of inflammatory cells in BAL fluid. | Significant decrease in neutrophils, macrophages, and eosinophils at 10 and 25 mg/kg/day. | [5] |
| This compound | Systemic Sclerosis | Reduced number of myofibroblasts in skin biopsies. | Median reduction of 10% in myofibroblasts after 8 weeks of treatment. | [10] |
| This compound | Collagenase-Induced Osteoarthritis | Reduced synovial thickening, osteophyte size, and cartilage damage. | Synovial thickening reduced by 57%; osteophyte size reduced by 66-67%; cartilage damage reduced by 47-75%. | [11] |
| Tasquinimod | Multiple Myeloma | Shifted the myeloid cell population to a more immunostimulatory state and increased T-cell activation. | Increased total CD11b+ cells and a shift towards an M1-like phenotype in vivo. | [8][9] |
Summary and Conclusion
This compound and tasquinimod are potent immunomodulatory compounds that share a common mechanism of action through the inhibition of the S100A9 protein. This leads to a dampening of pro-inflammatory signaling and a significant modulation of myeloid cell populations. While both drugs have shown efficacy in preclinical models of cancer and autoimmune diseases, the available data, largely from separate studies, suggests they exert similar effects on myeloid cells, particularly in promoting an anti-tumoral M1 macrophage phenotype and reducing the accumulation or function of immunosuppressive MDSCs.
For researchers and drug developers, the choice between these two molecules may depend on the specific disease context, desired pharmacokinetic profile, and existing clinical data. The provided data and experimental protocols offer a foundation for designing further comparative studies to elucidate the nuanced differences in their immunomodulatory profiles and to guide their clinical development. Direct, head-to-head comparative studies are warranted to fully delineate their respective potencies and therapeutic windows for specific indications.
References
- 1. Tasquinimod modulates tumor-infiltrating myeloid cells and improves the antitumor immune response to PD-L1 blockade in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discerning the promising binding sites of S100/calgranulins and their therapeutic potential in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 5. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Paquinimod: A Novel Immunomodulator in Systemic Autoimmune Diseases - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Paquinimod, a novel oral immunomodulatory compound, against current standard of care treatments for Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc). This document synthesizes available preclinical and clinical data to offer an objective overview of this compound's efficacy and mechanism of action.
Mechanism of Action: Targeting the S100A9 Pathway
This compound is a quinoline-3-carboxamide derivative that functions as a specific and orally active inhibitor of the S100A9 protein. S100A9, a member of the S100 family of calcium-binding proteins, is a damage-associated molecular pattern (DAMP) molecule. It is primarily secreted by myeloid cells such as neutrophils and monocytes and plays a crucial role in innate immunity and inflammation.
Upon binding to its receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), S100A9 triggers downstream signaling cascades, including the NF-κB and MAPK pathways. This leads to the production of pro-inflammatory cytokines and the recruitment of immune cells, contributing to the inflammatory and fibrotic processes characteristic of autoimmune diseases like SLE and SSc. This compound exerts its immunomodulatory effects by binding to S100A9 and preventing its interaction with TLR4 and RAGE, thereby inhibiting these downstream inflammatory signals.[1][2][3]
Efficacy in Preclinical Models
Systemic Lupus Erythematosus (SLE)
A key preclinical study evaluated the efficacy of this compound in the MRL-lpr/lpr mouse model, which spontaneously develops a lupus-like autoimmune disease.[4] The study compared this compound to established SLE treatments, prednisolone (a corticosteroid) and mycophenolate mofetil (MMF), a standard immunosuppressant.
Experimental Protocol:
-
Animal Model: Lupus-prone MRL-lpr/lpr mice.
-
Treatment Groups:
-
Vehicle control
-
This compound
-
Prednisolone
-
Mycophenolate mofetil
-
-
Administration: Details on the specific dosages and routes of administration were not available in the reviewed literature.
-
Primary Endpoints: Disease inhibition, effects on disease manifestations, and serologic markers.
-
Secondary Endpoint: Steroid-sparing effect.
Results:
The study found that this compound treatment resulted in disease inhibition comparable to that achieved with prednisolone and mycophenolate mofetil.[4] Prominent effects were observed on disease manifestations and serologic markers. Furthermore, this compound demonstrated a steroid-sparing effect.[4] While the publication asserts comparable efficacy, specific quantitative data for a side-by-side comparison in a table format is not publicly available.
Systemic Sclerosis (SSc)
In the tight skin 1 (Tsk-1) mouse model of SSc, this compound treatment was shown to reduce skin fibrosis.[5]
Experimental Protocol:
-
Animal Model: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (5 mg/kg/day)
-
This compound (25 mg/kg/day)
-
-
Administration: Administered in drinking water for 8 weeks.
-
Primary Endpoints: Skin thickness, number of myofibroblasts, and total hydroxyproline content in skin biopsies.
-
Secondary Endpoints: Macrophage polarization (M1 vs. M2 phenotype), TGFβ-response in the skin, and serum IgG levels.
-
Statistical Analysis: Mann-Whitney nonparametric two-tailed rank test.[5]
Results:
This compound treatment led to a significant reduction in skin thickness, a decreased number of myofibroblasts, and lower total hydroxyproline content.[5] This anti-fibrotic effect was associated with a shift in macrophage polarization from a pro-fibrotic M2 phenotype to an M1 phenotype.[5] Additionally, a reduced TGFβ-response in the skin and a decrease in auto-antibody production were observed in the treated mice.[5]
Clinical Trials of this compound
Systemic Lupus Erythematosus (SLE)
A multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging Phase Ib study (NCT00997100) evaluated the pharmacokinetics, tolerability, and preliminary efficacy of this compound in patients with SLE.[4][6]
Experimental Protocol:
-
Study Design: Phase Ib, double-blind, placebo-controlled, dose-ranging.
-
Patient Population: Cohorts of SLE patients.
-
Treatment: Daily oral this compound for 12 weeks.
-
Dosage: Dose-ranging, with doses up to 6.0 mg/day.
-
Primary Endpoints: Pharmacokinetics and tolerability.
-
Secondary Endpoint: Preliminary efficacy.
Results:
Doses of up to 3.0 mg/day were well-tolerated. The most frequent adverse events, particularly at higher doses (4.5 mg/day and 6.0 mg/day), were arthralgia and myalgia.[4] While the study was not designed for definitive efficacy assessment, the results from the preclinical models and the pharmacokinetic data supported the potential for a safe clinical dose range.[4] Detailed efficacy results from this study are not publicly available.
Systemic Sclerosis (SSc)
An open-label, single-arm, multicenter Phase IIa study (NCT01487551) was conducted to evaluate changes in disease-related biomarkers and the safety of this compound in SSc patients with rapidly progressive disease.[7][8][9][10]
Experimental Protocol:
-
Study Design: Open-label, single-arm, multicenter.
-
Patient Population: Nine SSc patients with rapidly progressive disease.
-
Treatment: this compound at 3 mg/day for 8 weeks.
-
Primary Endpoint: Changes in disease-related biomarkers (type I interferon activity, CCL2, and number of myofibroblasts).
-
Secondary Endpoints: Safety, tolerability, disease activity (modified Rodnan skin score), and quality of life.
-
Methodology: Blood and skin biopsies were collected at baseline, during treatment, and at follow-up.
Results:
| Biomarker/Outcome | Result |
| Type I Interferon (IFN) Activity | A reduction was observed in the plasma of one patient with elevated baseline IFN activity. A trend towards reduced IFN activity in the skin was also noted.[7][8] |
| Serum CCL2 | Reduced in 7 out of 9 patients.[7][8] |
| Myofibroblasts in Skin Biopsies | A median reduction of 10% was observed at week 8 compared to baseline.[7][8] |
| Modified Rodnan Skin Score (mRSS) | No significant change was detected.[7][8] |
| Quality of Life | No significant change was detected.[7][8] |
| Safety and Tolerability | This compound was generally well-tolerated, with mild to moderate adverse events, most commonly arthralgia and headache.[7][8] |
References
- 1. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 4. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sclerodermanews.com [sclerodermanews.com]
- 10. zora.uzh.ch [zora.uzh.ch]
Confirming Paquinimod's Mechanism of Action in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Paquinimod's performance with other alternatives, supported by experimental data from recent studies. It is designed to offer a comprehensive overview of this compound's mechanism of action in novel disease models, aiding in the evaluation of its therapeutic potential.
Introduction to this compound
This compound is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class of drugs.[1][2] It has been investigated for the treatment of various autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE), systemic sclerosis, and osteoarthritis.[2][3] The primary mechanism of action of this compound involves its binding to the S100A9 protein, a key player in inflammatory processes.[1][4]
Mechanism of Action: Inhibition of the S100A9/TLR4/RAGE Axis
This compound exerts its anti-inflammatory effects by targeting the S100A9 protein, preventing its interaction with two key cell surface receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][3][4] S100A9, often found in a heterodimer with S100A8, acts as a damage-associated molecular pattern (DAMP) molecule. Upon binding to TLR4 and RAGE on immune cells like macrophages and monocytes, it triggers downstream signaling cascades that lead to the activation of transcription factors such as NF-κB.[1][5][6] This, in turn, promotes the production and release of pro-inflammatory cytokines and chemokines, including IL-6, IL-8, and TNF-α, driving inflammatory responses.[3][7]
By binding to S100A9, this compound effectively blocks this interaction, thereby inhibiting the subsequent inflammatory cascade.[1][4] This mechanism has been validated in several new experimental models, demonstrating this compound's potential in a range of inflammatory conditions.
Caption: this compound's inhibition of the S100A9/TLR4/RAGE signaling pathway.
Performance in Novel Experimental Models
Recent studies have explored the efficacy of this compound in various preclinical models of inflammatory diseases, providing further evidence for its mechanism of action.
Osteoarthritis (OA)
In a collagenase-induced osteoarthritis (CIOA) mouse model, prophylactic treatment with this compound demonstrated significant reductions in key pathological features of the disease.[7] This model is characterized by a high degree of synovial activation, a process in which S100A8/A9 is known to play a crucial role.[3]
Table 1: Effect of this compound in Collagenase-Induced Osteoarthritis (CIOA) Mouse Model
| Parameter | Reduction with this compound Treatment | Reference |
| Synovial Thickening | 57% | [7] |
| Osteophyte Size (medial femur) | 66% | [7] |
| Osteophyte Size (cruciate ligaments) | 67% | [7] |
| Cartilage Damage (medial tibia) | 47% | [7] |
| Cartilage Damage (medial femur) | 75% | [7] |
Furthermore, in ex vivo studies using human OA synovium, this compound effectively blocked the pro-inflammatory and catabolic effects induced by S100A9.[7]
Table 2: Inhibition of S100A9-Induced Factors in Human OA Synovium by this compound
| Factor | % Reduction with this compound | Reference |
| IL-6 | 35% | [3] |
| IL-8 | 38% | [3] |
| MMP-1 | 39% | [3] |
| MMP-3 | 64% | [3] |
Idiopathic Pulmonary Fibrosis (IPF)
In a bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment ameliorated fibrotic pathological changes and significantly reduced the hydroxyproline content in lung tissues.[8] The study also found that this compound reduced the number of lymphocytes and neutrophils in the bronchoalveolar lavage fluid (BALF) and suppressed the endothelial-mesenchymal transition in vivo.[8][9]
Neutrophilic Asthma
A murine model of neutrophilic asthma induced by ovalbumin and complete Freund's adjuvant (CFA/OVA) was used to evaluate this compound's efficacy.[4] this compound dose-dependently attenuated the increase in inflammatory cells in the BAL fluid, with significant reductions in neutrophils, macrophages, and eosinophils at higher doses.[4]
Table 3: Effect of this compound on Inflammatory Cells in BAL Fluid in a Mouse Model of Neutrophilic Asthma
| Cell Type | Effect of this compound (10 and 25 mg/kg/day) | Reference |
| Neutrophils | Significantly decreased | [4] |
| Macrophages | Significantly decreased | [4] |
| Eosinophils | Significantly decreased | [4] |
| Total Cells | Significantly decreased | [4] |
Other Models
This compound has also shown therapeutic potential in models of:
-
Diabetic Retinopathy: Attenuated retinal injuries by suppressing the S100A9/TLR4 signaling pathway in a diabetic rat model.[10]
-
Experimental Autoimmune Cystitis: Significantly attenuated the pathological process in a mouse model of interstitial cystitis/bladder pain syndrome by inhibiting S100A9.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols used in the key studies cited.
Collagenase-Induced Osteoarthritis (CIOA) Model
-
Animal Model: C57Bl/6 mice.[3]
-
Induction of OA: Two intra-articular injections of 1U of collagenase.[3]
-
Treatment: this compound (3.75 mg/kg) administered in the drinking water, starting 4 days before OA induction.[3]
-
Analysis: Histological assessment of synovial thickening, osteophyte size (measured with imaging software), and cartilage damage (using a modified Pritzker OARSI score).[3][7] For ex vivo studies, human OA synovium was stimulated with S100A9 with or without this compound, and released proteins were measured using Luminex assays.[3]
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Mice.[9]
-
Induction of Fibrosis: Osmotic minipumps containing bleomycin (BLM) were implanted.[9]
-
Treatment: this compound was administered intraperitoneally.[9]
-
Analysis: Assessment of fibrotic pathological changes, hydroxyproline content in lung tissues, and inflammatory cell counts in BALF.[8][9]
Caption: A generalized experimental workflow for the CIOA model.
Comparison with Alternatives
Table 4: Comparison of S100A9 Inhibitors
| Inhibitor | Class | Mechanism of Action | Reference |
| This compound | Quinoline-3-carboxamide | Binds to S100A9, inhibiting its interaction with TLR4 and RAGE.[1][11] | [1] |
| Tasquinimod | Quinoline-3-carboxamide | A close analog of this compound, also targets S100A9 and disrupts the S100A8/A9 complex.[11] | [11] |
| Niclosamide | Anthelmintic drug | Repurposed as an S100A8/A9 inhibitor; interferes with the binding of S100A8/A9 to TLR4.[11] | [11] |
| Heparin | Anticoagulant | Binds to the S100A8/A9 complex, blocking its interaction with TLR4 and RAGE.[11] | [11] |
Conclusion
The body of evidence strongly supports the mechanism of action of this compound as an inhibitor of the S100A9/TLR4/RAGE signaling axis. Its efficacy in diverse and novel preclinical models of inflammatory diseases, such as osteoarthritis, idiopathic pulmonary fibrosis, and neutrophilic asthma, underscores its therapeutic potential. While other S100A9 inhibitors exist, this compound is a well-studied compound with a clearly defined molecular target and demonstrated in vivo activity. Further comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these different S100A9-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 4. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S100A9 as a potential novel target for experimental autoimmune cystitis and interstitial cystitis/bladder pain syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proinflammatory effects of S100A8/A9 via TLR4 and RAGE signaling pathways in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 10. This compound attenuates retinal injuries by suppressing the S100A9/TLR4 signaling in an experimental model of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational inhibition of S100A8 (calgranulin A) as a potential non-invasive biomarker for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Paquinimod Studies: A Comparative Guide for Researchers
An objective analysis of the experimental evidence for Paquinimod, a quinoline-3-carboxamide derivative, reveals a complex but promising immunomodulatory profile. While demonstrating consistent efficacy in several preclinical models of autoimmune and inflammatory diseases, its performance in other contexts, such as oncology and specific kidney disease models, presents a more nuanced picture. This guide provides a comprehensive comparison of key this compound studies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in evaluating its therapeutic potential and designing future investigations.
This compound's primary mechanism of action involves the binding to the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule, thereby inhibiting its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This interference with pro-inflammatory signaling pathways forms the basis of its therapeutic potential in a range of inflammatory conditions.
Comparative Efficacy of this compound Across Disease Models
The following tables summarize the quantitative outcomes from key preclinical and clinical studies of this compound, offering a side-by-side comparison of its effects in different disease settings.
Table 1: Preclinical Efficacy of this compound in Autoimmune and Inflammatory Models
| Disease Model | Animal Model | Key Outcome Measure | This compound Treatment Group | Control Group | Percentage Improvement | Citation |
| Neutrophilic Asthma | Ovalbumin/CFA-induced C57BL/6 mice | Total BAL Fluid Cell Count (x10^5 cells/mL) | 1.8 ± 0.3 | 4.5 ± 0.5 | 60% | [1] |
| Neutrophilic Asthma | Ovalbumin/CFA-induced C57BL/6 mice | Neutrophil Count in BAL Fluid (x10^5 cells/mL) | 0.5 ± 0.1 | 2.5 ± 0.4 | 80% | [1] |
| Systemic Sclerosis | Tight skin 1 (Tsk1/+) mice | Dermal Thickness (µm) | ~350 | ~500 | ~30% | [2] |
| Osteoarthritis | Collagenase-induced OA in C57BL/6 mice | Synovial Thickening Score (0-3) | ~0.8 | ~1.9 | ~58% | [3][4] |
| Lupus Nephritis | MRL/lpr mice | Proteinuria | Disease inhibition comparable to prednisolone and mycophenolate mofetil | Vehicle | Not explicitly quantified | [5] |
Table 2: Clinical Trial Data for this compound
| Disease | Trial Phase | Key Outcome Measure | This compound Treatment Group | Placebo/Control Group | Result | Citation |
| Systemic Sclerosis | Phase 2 (Open-label) | Change in Myofibroblast Count in Skin Biopsies | Median reduction of 10% from baseline | N/A | Reduction observed | [2] |
| Systemic Lupus Erythematosus (SLE) | Phase 1b | Tolerability | Doses up to 3.0 mg/day well tolerated | Placebo | Safe and well-tolerated | [5] |
Divergent Findings: A Closer Look at the Evidence
While the data presented above highlight the potential of this compound in treating certain inflammatory conditions, it is crucial to consider studies with conflicting or negative results to gain a complete understanding of its biological effects.
Table 3: Studies with Contrasting Outcomes for this compound
| Disease Model | Animal Model | Key Outcome Measure | This compound Treatment Group | Control Group | Result | Citation |
| Colon Carcinoma | CT26 tumor-bearing BALB/c mice | Tumor Volume | Increased tumor growth | Vehicle | Detrimental effect on anti-tumor immunity | [6] |
| Glomerulonephritis | Nephrotoxic nephritis in C57BL/6 mice | Proteinuria (mg/24h) | 9.3 (median) | 6.8 (median) | No significant difference | [7] |
The contradictory findings in the CT26 cancer model, where this compound exacerbated tumor growth, suggest a context-dependent role for S100A9. In this model, S100A9 may act as an alarmin that recruits anti-tumor immune cells. By inhibiting S100A9, this compound might inadvertently suppress this beneficial immune response.
In the case of the glomerulonephritis model, the lack of efficacy could be attributed to the specific disease induction method (nephrotoxic serum), which may trigger inflammatory pathways that are not predominantly S100A9-dependent. This contrasts with the lupus nephritis model in MRL/lpr mice, where S100A9 is known to play a more central pathogenic role.[5]
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
In Vivo Animal Studies
1. Neutrophilic Asthma Model
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Induction of Asthma: Mice are sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA). Subsequently, mice are challenged with intranasal administration of OVA to induce neutrophilic airway inflammation.
-
This compound Administration: this compound is administered orally, typically mixed in the drinking water, at concentrations ranging from 1 to 25 mg/kg/day, starting from the day of sensitization until the end of the experiment.
-
Outcome Assessment: Bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells. Total and differential cell counts (neutrophils, macrophages, eosinophils, lymphocytes) in the BAL fluid are determined using a hemocytometer and cytospin preparations stained with Diff-Quik.
2. Systemic Sclerosis Model
-
Animal Model: Tight skin 1 (Tsk1/+) mice, which spontaneously develop skin fibrosis.
-
This compound Administration: this compound is administered orally via drinking water at doses of 5 or 25 mg/kg/day for 8 weeks.
-
Outcome Assessment: Skin fibrosis is assessed by measuring the dermal thickness in histological sections of skin biopsies. The number of myofibroblasts, identified by alpha-smooth muscle actin (α-SMA) staining, is also quantified.
3. CT26 Colon Carcinoma Model
-
Animal Model: BALB/c mice.
-
Tumor Induction: CT26 colon carcinoma cells are injected subcutaneously into the flank of the mice.
-
This compound Administration: this compound is administered intraperitoneally or orally at a specified dose, starting from the day of tumor cell injection.
-
Outcome Assessment: Tumor growth is monitored by measuring the tumor volume with calipers at regular intervals. Tumor volume is calculated using the formula: (length x width^2)/2.
In Vitro Assays
1. S100A9 Binding Assay (Surface Plasmon Resonance)
-
Principle: Surface Plasmon Resonance (SPR) measures the binding of an analyte (this compound) to a ligand (S100A9) immobilized on a sensor chip in real-time.
-
Procedure:
-
Recombinant human S100A9 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A reference flow cell is prepared without the immobilized protein to subtract non-specific binding.
-
Different concentrations of this compound are injected over the sensor chip surface.
-
The change in the refractive index, proportional to the mass of this compound binding to S100A9, is measured as a response unit (RU).
-
The association and dissociation rates are recorded to calculate the binding affinity (KD).
-
2. TLR4 Activation Assay (NF-κB Reporter Assay)
-
Principle: This assay measures the activation of the TLR4 signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Cell Line: HEK293 cells stably co-transfected with human TLR4, MD2, CD14, and an NF-κB-luciferase reporter construct.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified duration.
-
Cells are then stimulated with a known TLR4 agonist, such as lipopolysaccharide (LPS) or recombinant S100A9.
-
After incubation, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
The inhibitory effect of this compound is determined by the reduction in luciferase activity compared to the agonist-only control.[1]
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
References
- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 5. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with Quinoline-3-carboxamide does not successfully prevent immune-mediated glomerulonephritis in mice | Nefrología [revistanefrologia.com]
Paquinimod's Impact on Systemic Sclerosis Biomarkers: A Comparative Analysis
A deep dive into the molecular effects of Paquinimod in Systemic Sclerosis (SSc) reveals a targeted impact on key inflammatory and fibrotic biomarkers. This guide provides a comparative analysis of this compound's performance against established treatments for SSc, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Systemic Sclerosis is a complex autoimmune disease characterized by widespread fibrosis, vascular abnormalities, and immune system dysregulation. The development of effective therapies has been challenging, but recent research into targeted treatments like this compound offers new hope. This quinoline-3-carboxamide derivative has demonstrated immunomodulatory properties by targeting the S100A9 protein, a key player in the inflammatory cascade.
Quantitative Biomarker Analysis: this compound vs. Alternative Therapies
An open-label, single-arm, multicenter Phase 2 clinical trial (NCT01487551) provided key insights into the in-vivo effects of this compound in SSc patients. The study evaluated changes in disease-related biomarkers in nine patients with rapidly progressive SSc who received 3 mg/day of this compound for eight weeks.[1][2] The results are compared below with available data for other SSc treatments, including Mycophenolate Mofetil (MMF), Nintedanib, and Tocilizumab.
| Biomarker | This compound | Mycophenolate Mofetil (MMF) | Nintedanib | Tocilizumab |
| Myofibroblasts (in skin biopsies) | ▼ 10% median reduction[1][2] | Data not available in a comparable format. | Preclinical data shows inhibition of myofibroblast differentiation.[3] | Data not available in a comparable format. |
| Chemokine (C-C motif) Ligand 2 (CCL2) (in serum) | ▼ Reduced in 7 of 9 patients[1][2] | ▼ Non-significant decrease in serum levels; reduction in CCL2 mRNA in skin biopsies.[4] | Data not available in a comparable format. | Data not available in a comparable format. |
| Type I Interferon (IFN) Activity (in plasma and skin) | ▼ Reduction in 1 patient with high baseline activity (plasma); Trend towards reduced activity in skin.[1][2] | Data not available in a comparable format. | Data not available in a comparable format. | Data not available in a comparable format. |
Signaling Pathway of this compound in Systemic Sclerosis
This compound's mechanism of action centers on its ability to bind to the S100A9 protein, thereby inhibiting its interaction with key receptors involved in the inflammatory response: the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4). This blockade disrupts downstream signaling cascades that contribute to inflammation and fibrosis in SSc.
Experimental Protocols
A summary of the methodologies employed in the key clinical trials is provided below to allow for a critical evaluation of the presented data.
This compound (NCT01487551)
-
Study Design: Open-label, single-arm, multicenter study.[1][2]
-
Participants: 9 patients with rapidly progressive systemic sclerosis.[1][2]
-
Intervention: 3 mg/day of this compound orally for 8 weeks.[1][2]
-
Biomarker Analysis:
-
Myofibroblasts: Skin biopsies were obtained at baseline and week 8. Immunohistochemistry was used to identify and quantify α-smooth muscle actin (α-SMA) positive cells.
-
CCL2: Serum levels were measured at baseline and week 8 using a quantitative immunoassay.
-
Type I IFN Activity: Measured in plasma and skin biopsies at baseline and week 8. The specific assay methodology is detailed in the primary publication.[5]
-
Mycophenolate Mofetil
-
Study Design: Various study designs have been employed, including randomized controlled trials and observational studies.
-
Participants: Patients with diffuse cutaneous systemic sclerosis.
-
Intervention: Typically 1-3 g/day of MMF.
-
Biomarker Analysis:
-
CCL2: Serum levels have been measured by immunoassay, and mRNA expression in skin biopsies has been assessed by quantitative real-time PCR (qRT-PCR).[4]
-
Nintedanib (SENSCIS Trial)
-
Study Design: Randomized, double-blind, placebo-controlled Phase 3 trial.[6][7]
-
Participants: 576 patients with SSc-associated interstitial lung disease (SSc-ILD).[8]
-
Intervention: 150 mg of Nintedanib twice daily.[6]
Tocilizumab (faSScinate Trial)
-
Study Design: Randomized, double-blind, placebo-controlled Phase 2 trial.[10][11]
-
Participants: 87 patients with progressive systemic sclerosis.[10]
-
Intervention: 162 mg of subcutaneous Tocilizumab weekly.[10]
-
Biomarker Analysis: The faSScinate trial focused on clinical outcomes and biomarkers related to the IL-6 pathway.[12][13] Direct comparative data on type I IFN, CCL2, and myofibroblast counts are not a primary feature of the published results.
Experimental Workflow for Biomarker Analysis in the this compound Trial
The following diagram illustrates the workflow for the analysis of key biomarkers in the NCT01487551 trial of this compound.
Conclusion
This compound demonstrates a clear and targeted effect on key biomarkers implicated in the pathogenesis of systemic sclerosis, particularly in the reduction of myofibroblasts and the modulation of the pro-inflammatory chemokine CCL2. While direct quantitative comparisons with other treatments are limited by the available data, the specific mechanism of action of this compound, targeting the S100A9 inflammatory pathway, presents a promising and distinct therapeutic strategy. Further large-scale, controlled clinical trials are warranted to fully elucidate the clinical efficacy of this compound and to establish its position in the therapeutic landscape of systemic sclerosis. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for the design and interpretation of future studies in this critical area of research.
References
- 1. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycophenolate Mofetil Treatment of Systemic Sclerosis Reduces Myeloid Cell Numbers and Attenuates the Inflammatory Gene Signature in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 7. Design of a randomised, placebo-controlled clinical trial of nintedanib in patients with systemic sclerosis-associated interstitial lung disease (SENSCIS™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nintedanib in Patients with Systemic Sclerosis-Associated Interstitial Lung Disease (SSc-ILD) and Organ Damage: Data from the SENSCIS Trial - ACR Meeting Abstracts [acrabstracts.org]
- 9. Rationale for the evaluation of nintedanib as a treatment for systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of subcutaneous tocilizumab in adults with systemic sclerosis (faSScinate): a phase 2, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faSScinate Study Shows Tocilizumab to be Effective in Systemic Sclerosis | RheumNow [rheumnow.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. sclerodermanews.com [sclerodermanews.com]
Paquinimod: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo experimental data on Paquinimod, an immunomodulatory compound targeting the S100A9 protein. This document summarizes key findings, presents detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
This compound is a quinoline-3-carboxamide derivative that has demonstrated therapeutic potential in a range of inflammatory and autoimmune disease models. Its primary mechanism of action involves the inhibition of the S100A9 protein, preventing its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This interference with pro-inflammatory signaling pathways forms the basis of its immunomodulatory effects.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from key in vitro and in vivo studies on this compound, facilitating a direct comparison of its efficacy across different experimental settings.
In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Target | Parameter | Result | Reference |
| NF-κB Luciferase Reporter Assay | 293-hTLR-MD2-CD14 cells | S100A9-induced NF-κB activation | IC50 | ~878 nM | |
| T-Cell Recall Response | Murine CD4+ T cells | MOG-induced proliferation | Proliferation | Significantly reduced | [1] |
| Cytokine Release Assay | Human Osteoarthritic Synovium | S100A9-induced cytokine/MMP release | IL-6 | 35% reduction | |
| IL-8 | 38% reduction | [2] | |||
| MMP-1 | 39% reduction | [2] | |||
| MMP-3 | 64% reduction | [2] |
In Vivo Efficacy of this compound
| Disease Model | Animal Strain | This compound Dosage | Key Findings | Reference |
| Neutrophilic Asthma | C57BL/6 mice | 10 and 25 mg/kg/day in drinking water | Significantly decreased neutrophils, macrophages, and eosinophils in BAL fluid. | |
| Collagen-Induced Osteoarthritis (CIOA) | C57BL/6 mice | 3.75 mg/kg in drinking water | Reduced synovial thickening (57%), osteophyte size (66%), and cartilage damage (47-75%). | [3] |
| Systemic Lupus Erythematosus (SLE) | MRL-lpr/lpr mice | Not specified | Disease inhibition comparable to prednisolone and mycophenolate mofetil. | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 mice | 5 or 10 mg/kg throughout the experiment | Ameliorated development of EAE. | [5] |
| Silica-Induced Lung Fibrosis | Mice | 10 mg/kg, intranasally | Decreased lung inflammation and fibrotic changes. | [6] |
| Bleomycin-Induced Pulmonary Fibrosis | Mice | Not specified | Ameliorated fibrotic pathological changes and reduced hydroxyproline content. | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro: NF-κB Luciferase Reporter Assay
-
Cell Line: 293-hTLR-MD2-CD14 transfected cells (InvivoGen, San Diego, CA, USA).
-
Transfection: Cells were transfected in 12-well plates with 2 μg of an NF-κB reporter vector and 1 μg of pRL-TK vector as an internal control.
-
Treatment: On the following day, cells were treated with 10 μg of S100A9 protein in the presence of various concentrations of this compound (0, 100, 500 nM, and 1 μM) for 8 hours.
-
Analysis: Luciferase activities of the cell lysates were measured using a luminometer to determine the inhibition of S100A9-induced NF-κB activation.[8]
In Vivo: Murine Model of Neutrophilic Asthma
-
Animals: 6-week-old C57BL/6 mice.
-
Sensitization: Mice were sensitized via intraperitoneal injection of 20 µg ovalbumin (OVA) with 75 µL of Complete Freund's Adjuvant (CFA) on days 0, 7, and 14.
-
Treatment: this compound was administered in the drinking water at doses of 0.1, 1, 10, and 25 mg/kg/day from day 7 to day 23.
-
Challenge: On days 21 and 22, mice received an intranasal challenge with 0.1% OVA.
-
Analysis: On day 23, mice were sacrificed, and bronchoalveolar lavage (BAL) fluid was collected for cell analysis. Lung tissues were processed for histological analysis and protein quantification.[8]
In Vivo: Collagen-Induced Osteoarthritis (CIOA)
-
Animals: C57BL/6 mice.
-
Induction: Osteoarthritis was induced by two intra-articular injections of 1U collagenase.
-
Treatment: this compound (3.75 mg/kg) was administered in the drinking water, refreshed twice a week, starting 4 days before the induction of OA.
-
Analysis: Synovial thickening, cellularity, osteophyte size, and cartilage pathology were assessed histologically.[2]
Conclusion
The presented data demonstrates that this compound is a potent inhibitor of S100A9-mediated inflammation both in vitro and in vivo. In vitro, it effectively blocks the S100A9-TLR4 signaling pathway, leading to a reduction in downstream inflammatory responses. These findings are corroborated by in vivo studies across multiple animal models of inflammatory and autoimmune diseases, where this compound treatment consistently leads to a significant amelioration of disease pathology. The detailed protocols and visual aids provided in this guide offer a valuable resource for researchers interested in the further investigation and development of this compound and related S100A9 inhibitors.
References
- 1. maokangbio.com [maokangbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Paquinimod's Efficacy in Murine Lupus Models: A Comparative Analysis
For researchers and drug development professionals in the field of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE), understanding the preclinical efficacy of novel therapeutic agents is paramount. Paquinimod, a quinoline-3-carboxamide derivative, has emerged as a promising immunomodulatory agent. This guide provides a comprehensive comparison of this compound's effectiveness across three distinct and well-established animal models of lupus: the MRL/lpr, NZB/W F1, and pristane-induced lupus models. The data presented herein is collated from various preclinical studies to offer a clear, objective overview of the compound's performance, supported by detailed experimental methodologies and pathway visualizations.
Executive Summary
Data Presentation: Efficacy of this compound in the MRL/lpr Mouse Model
The MRL/lpr mouse is a spontaneous model of lupus characterized by lymphoproliferation, autoantibody production, and severe lupus nephritis. Studies have shown that this compound treatment can significantly ameliorate disease progression in this model.
| Efficacy Parameter | This compound Treatment Group | Control Group (Vehicle) | Comparator: Prednisolone | Comparator: Mycophenolate Mofetil |
| Anti-dsDNA Antibody Titer | Markedly Reduced | High Titers | Comparably Reduced | Comparably Reduced |
| Proteinuria Score | Significantly Decreased | Progressive Increase | Comparable Reduction | Comparable Reduction |
| Splenomegaly | Significantly Reduced | Severe Splenomegaly | Data Not Available | Data Not Available |
| Kidney Histopathology Score | Significant Reduction in Glomerulonephritis | Severe Glomerulonephritis | Comparable Reduction in Glomerulonephritis | Data Not Available |
| Survival Rate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: "Comparable" indicates that studies reported similar efficacy between this compound and the comparator drug, though specific quantitative data for direct comparison is not always available in published literature.
Performance in Other Lupus Models: An Evidence Gap
Extensive literature searches did not yield specific studies evaluating the efficacy of this compound in the NZB/W F1 and pristane-induced lupus models.
The NZB/W F1 mouse is another spontaneous lupus model, particularly valued for studying lupus nephritis, which closely mimics the human disease. The absence of this compound studies in this model represents a significant data gap in its preclinical evaluation.
The pristane-induced lupus model is an inducible model that allows for the study of environmental triggers in lupus development and is characterized by a strong interferon signature. The lack of data on this compound's efficacy in this model limits our understanding of its potential to modulate environmentally triggered autoimmune responses.
Given this compound's mechanism of action targeting the S100A9/TLR4 pathway, it is plausible that it would demonstrate efficacy in these models as well, as this pathway is implicated in the pathogenesis of both NZB/W F1 and pristane-induced lupus. However, without direct experimental evidence, this remains speculative.
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the efficacy data. Below are the methodologies for the key experiments cited.
MRL/lpr Mouse Efficacy Study
-
Animal Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice.
-
Treatment Initiation: Prophylactic or therapeutic treatment, typically starting at 8-12 weeks of age.
-
Drug Administration: this compound administered orally, often mixed in drinking water at concentrations of 0.04 and 0.2 mg/kg/day.
-
Comparators: Prednisolone and mycophenolate mofetil administered at standard therapeutic doses for this model.
-
Duration of Study: Typically 12-16 weeks of treatment.
-
Efficacy Assessment:
-
Autoantibody Levels: Serum levels of anti-dsDNA antibodies measured by ELISA.
-
Proteinuria: Urinary protein levels assessed semi-quantitatively using dipsticks or quantitatively by colorimetric assays.
-
Splenomegaly: Spleen weight measured at the end of the study.
-
Kidney Histopathology: Kidney sections stained with H&E and PAS to score for glomerulonephritis, immune complex deposition, and interstitial inflammation.
-
Mechanism of Action: Signaling Pathway Visualization
This compound exerts its immunomodulatory effects by targeting the S100A9-TLR4 signaling axis. The following diagram illustrates the proposed mechanism.
Experimental Workflow Visualization
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the MRL/lpr mouse model.
References
A Head-to-Head Comparison of Paquinimod and Corticosteroids in the Context of Systemic Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Paquinimod and corticosteroids, two immunomodulatory agents with distinct mechanisms of action, in the context of systemic sclerosis (SSc). While direct head-to-head clinical trials are not yet available, this document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental evidence.
Executive Summary
This compound, a quinoline-3-carboxamide derivative, and corticosteroids, a class of steroid hormones, both exhibit immunomodulatory properties relevant to the treatment of autoimmune diseases like systemic sclerosis. This compound's targeted mechanism, inhibiting the S100A9 protein, contrasts with the broad immunosuppressive effects of corticosteroids mediated through the glucocorticoid receptor. Preclinical data in a mouse model of SSc suggests this compound can reduce skin fibrosis and modulate immune cell populations. Clinical data for corticosteroids in SSc is mixed, with some evidence for symptomatic relief but also significant safety concerns, most notably the risk of scleroderma renal crisis. This guide will delve into their mechanisms of action, present available quantitative data from preclinical and clinical studies, detail experimental protocols, and provide a comparative overview of their safety profiles.
Mechanism of Action
This compound: Targeting the S100A9/TLR4 Axis
This compound is an orally active immunomodulatory compound that functions by binding to the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule. This binding prevents the interaction of S100A9 with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][2] By inhibiting this interaction, this compound disrupts downstream inflammatory signaling cascades, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] In the context of systemic sclerosis, this mechanism is thought to interfere with the accumulation of myeloid cells at sites of inflammation and fibrosis.[2]
Corticosteroids: Broad Immunosuppression via the Glucocorticoid Receptor
Corticosteroids, such as prednisone, exert their effects by binding to the cytosolic glucocorticoid receptor (GR).[3] Upon binding, the corticosteroid-GR complex translocates to the nucleus where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3]
This broad mechanism of action results in potent anti-inflammatory and immunosuppressive effects but also contributes to a wide range of potential side effects.[3]
Preclinical Data: Systemic Sclerosis Mouse Model
This compound in the Tight skin 1 (Tsk-1) Mouse Model
A study investigated the efficacy of this compound in the Tsk-1 mouse model, which spontaneously develops skin fibrosis.[4]
| Parameter | Vehicle Control | This compound (5 mg/kg/day) | This compound (25 mg/kg/day) |
| Skin Thickness (µm) | Data not provided | Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Myofibroblast Count | Data not provided | Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Total Hydroxyproline Content | Data not provided | Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Serum IgG Levels | Elevated | Abrogated increase | Abrogated increase |
Note: The original publication states reduction without providing specific numerical values for the vehicle control in all parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. FRI0496 An Open-Label Study to Evaluate Biomarkers and Safety in Systemic Sclerosis (SSC) Patients Treated with this compound (ABR-215757) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. sclerodermanews.com [sclerodermanews.com]
- 4. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Paquinimod: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Paquinimod, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management of this compound waste, grounded in available safety data and standard laboratory practices.
Understanding this compound's Profile
This compound is an immunomodulatory compound investigated for its therapeutic potential in autoimmune diseases.[1][2][3] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent handling and disposal are paramount to maintain a safe laboratory environment and prevent environmental contamination.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 248282-01-1 | [1][4] |
| Molecular Formula | C21H22N2O3 | [1] |
| Molecular Weight | 350.4 g/mol | [1] |
| Appearance | Solid | [4] |
| Solubility | DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:5): 0.16 mg/mL | [1] |
| Storage Temperature | -20°C | [1][5] |
| Stability | ≥ 4 years at -20°C | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on the available safety information for this compound and standard laboratory waste management practices. Always consult and adhere to your institution's specific safety protocols and local environmental regulations for chemical waste disposal.
Personal Protective Equipment (PPE)
While the SDS does not mandate specific PPE, it is best practice to always wear standard laboratory attire when handling any chemical. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Segregation of Waste
Proper segregation is the first critical step in waste management.
-
Solid Waste: Collect any solid this compound, including unused or expired product and contaminated materials (e.g., weighing paper, contaminated gloves), in a designated, clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container.
In-Lab Decontamination of Spills
In the event of a small spill:
-
Mechanically scoop or wipe up the solid material.[4]
-
Clean the area with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
Collect all cleaning materials as contaminated waste.
Final Disposal
-
Environmental Precaution: Do not allow this compound to enter sewers or surface and ground water.[4]
-
General Principle: Pharmaceutical waste should not be disposed of as general waste. High-temperature incineration is the generally recommended method for the final disposal of pharmaceutical waste to prevent environmental contamination.[6]
-
Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name ("this compound") and any other information required by your institution's waste management program.
-
Transfer the sealed waste containers to your institution's designated chemical waste storage area.
-
Follow your institution's procedures for arranging the pickup and disposal of chemical waste by a licensed waste management contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C21H22N2O3 | CID 54684617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. health.qld.gov.au [health.qld.gov.au]
Essential Safety and Handling Guidelines for Paquinimod
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Paquinimod. The following procedural guidance is designed to ensure a safe laboratory environment when working with this immunomodulatory compound.
This compound is an immunomodulator that targets the S100A9 protein.[1] While the Safety Data Sheet (SDS) from at least one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle it with care due to its biological activity.[2] The compound is intended for research use only and is not for human or veterinary use.[3]
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | To prevent skin contact. |
| Body Protection | Laboratory Coat | --- | To protect clothing and skin from potential contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | --- | To protect eyes from splashes or airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all weighing and initial preparation of this compound powder in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
-
Ensure the work surface is clean and uncluttered.
-
Wear the recommended PPE (lab coat, gloves, and safety glasses) at all times.[4]
2. Dissolving the Compound:
-
This compound is a solid that can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][5]
-
When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
-
Handle all solvents in a well-ventilated area, preferably within a chemical fume hood, following the safety guidelines for each specific solvent.
3. Experimental Use:
-
When using this compound in in vitro or in vivo experiments, maintain the use of all recommended PPE.
-
For in vivo studies involving administration to animals, take care to avoid self-injection or aerosol generation.
4. Spill Management:
-
In the event of a spill, mechanically pick up the solid material.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
All materials used for cleanup should be treated as chemical waste.
Disposal Plan
-
Dispose of all waste materials, including unused this compound, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, in accordance with local, state, and federal regulations for chemical waste.
-
Do not allow this compound to enter sewers or surface and ground water.[2]
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
